Ethyl 6-(2-naphthyl)-6-oxohexanoate
Description
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Properties
IUPAC Name |
ethyl 6-naphthalen-2-yl-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJCFXYKFWZSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597056 | |
| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183966-16-7 | |
| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 6-(2-naphthyl)-6-oxohexanoate chemical properties and structure
An In-Depth Technical Guide to Ethyl 6-(2-naphthyl)-6-oxohexanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(2-naphthyl)-6-oxohexanoate is a keto-ester derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its molecular structure, featuring a naphthalene ring, a ketone, and an ethyl ester functional group, makes it a compound of interest in medicinal chemistry and materials science. The presence of these distinct chemical moieties suggests potential for a range of chemical transformations and biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Ethyl 6-(2-naphthyl)-6-oxohexanoate, with a particular focus on its relevance to drug development.
While specific experimental data for this exact compound is limited in publicly accessible literature, this guide will draw upon established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource. The synthesis and properties of the related carboxylic acid, 6-(2-Naphthyl)-6-oxohexanoic acid (CAS No. 132104-10-0), and the isomeric Ethyl 6-(1-naphthyl)-6-oxohexanoate (CAS No. 101743-65-1), provide a strong foundation for understanding the target molecule.[1][2][3]
Chemical Structure and Properties
The structure of Ethyl 6-(2-naphthyl)-6-oxohexanoate is characterized by a hexanoate chain with a ketone at the 6-position, which is attached to the 2-position of a naphthalene ring. An ethyl ester group terminates the other end of the hexanoate chain.
Molecular Formula: C₁₈H₂₀O₃
Molecular Weight: 284.35 g/mol
Structure:
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Ethyl 6-(2-naphthyl)-6-oxohexanoate. These values are estimated based on the properties of structurally similar compounds, such as other long-chain aryl ketones and ethyl esters.
| Property | Predicted Value | Notes |
| Melting Point | Solid at room temperature | Aromatic ketones and esters of this molecular weight are typically solids. |
| Boiling Point | > 300 °C at 760 mmHg | High boiling point is expected due to the large molecular size and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The nonpolar naphthalene ring and the ester group confer good solubility in organic media. |
| Appearance | White to off-white crystalline solid | Typical appearance for purified aromatic ketones. |
Synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate
A plausible and efficient method for the synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate is the Friedel-Crafts acylation of naphthalene.[4][5][6] This well-established reaction involves the electrophilic substitution of an aromatic proton with an acyl group, catalyzed by a Lewis acid.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would proceed by reacting naphthalene with a suitable derivative of adipic acid, such as ethyl 6-chloro-6-oxohexanoate (the acid chloride of mono-ethyl adipate), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The choice of solvent is critical for directing the acylation to the desired 2-position of the naphthalene ring. Polar solvents like nitrobenzene or carbon disulfide at higher temperatures are known to favor the formation of the thermodynamically more stable 2-substituted product.[5][7]
Caption: Proposed workflow for the synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen).
-
Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous nitrobenzene via the dropping funnel.
-
Addition of Naphthalene: After the addition of the acylating agent is complete, add a solution of naphthalene (1 equivalent) in anhydrous nitrobenzene dropwise, maintaining the temperature below 10 °C.
-
Reaction: Once the addition of naphthalene is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[5]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 6-(2-naphthyl)-6-oxohexanoate.[5]
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methylene protons of the hexanoate chain, and the ethyl group of the ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 7.5 | Multiplet | 7H | Aromatic protons (naphthalene) |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.1 | Triplet | 2H | -CO-CH₂ - |
| ~2.4 | Triplet | 2H | -CH₂ -COO- |
| ~1.8 - 1.6 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the ethyl hexanoate chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Ketone Carbonyl (C=O) |
| ~173 | Ester Carbonyl (COO) |
| ~135 - 125 | Aromatic Carbons (Naphthalene) |
| ~60 | -O-C H₂-CH₃ |
| ~40 - 20 | Aliphatic Carbons (-C H₂-) |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands characteristic of the ketone and ester functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | Ester C=O stretch |
| ~1680 | Strong | Ketone C=O stretch |
| ~1600, ~1500 | Medium-Weak | Aromatic C=C stretch |
| ~1250 - 1100 | Strong | C-O stretch (ester) |
Applications in Drug Development
The structural motifs present in Ethyl 6-(2-naphthyl)-6-oxohexanoate suggest its potential as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
As a Synthetic Intermediate
The ketone and ester functionalities provide reactive sites for a variety of chemical transformations. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which is a key aspect of drug design.
Potential Biological Activities
Naphthalene derivatives have been explored for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[8][9][10] Furthermore, keto-esters have been investigated for their potential as antibacterial agents and inhibitors of quorum sensing.[11] The combination of the naphthalene moiety with a keto-ester chain in Ethyl 6-(2-naphthyl)-6-oxohexanoate makes it a candidate for screening in various biological assays to identify potential lead compounds for drug discovery programs.
Conclusion
Ethyl 6-(2-naphthyl)-6-oxohexanoate is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous compounds. The synthetic route via Friedel-Crafts acylation is a well-understood and adaptable method for its preparation. The presence of multiple functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug development and other scientific fields.
References
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Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. (2025). ResearchGate. Retrieved from [Link]
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S18-S21.
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Introduction: The Critical Role of Lipophilicity in Drug Efficacy
An In-Depth Technical Guide to the Lipophilicity and LogP of Ethyl 6-(2-naphthyl)-6-oxohexanoate
In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity—literally "fat-loving"—stands out as a decisive factor influencing a drug's entire journey through the body.[1][2] This property governs the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately dictating its bioavailability and therapeutic efficacy.[][4] Lipophilicity reflects the affinity of a molecule for a non-polar, lipid-rich environment versus an aqueous one.[1] Drugs with optimal lipophilicity can effectively traverse the lipid bilayers of cell membranes to reach their intended targets, while those with excessively high or low lipophilicity may suffer from poor absorption, undesirable distribution into fatty tissues, rapid metabolic clearance, or toxicity.[2][][4]
The most widely accepted quantitative descriptor for lipophilicity is the partition coefficient (P), expressed in its logarithmic form, LogP.[1] LogP is defined as the ratio of the concentration of a neutral compound in a biphasic system of n-octanol (simulating a lipid membrane) and water at equilibrium.[5]
LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] For orally administered drugs, a LogP value between 0 and 3 is often considered optimal for good absorption, while drugs targeting the central nervous system may require a LogP around 2.[2][5] This guide provides a detailed technical examination of the lipophilicity of Ethyl 6-(2-naphthyl)-6-oxohexanoate, a molecule of interest in pharmaceutical research, by exploring the theoretical underpinnings, computational prediction methods, and gold-standard experimental protocols for LogP determination.
Section 1: Physicochemical Profile of Ethyl 6-(2-naphthyl)-6-oxohexanoate
Ethyl 6-(2-naphthyl)-6-oxohexanoate possesses a chemical structure characterized by several distinct functional regions that collectively determine its overall lipophilicity. The molecule consists of a large, hydrophobic bicyclic aromatic system (the 2-naphthyl group), a flexible six-carbon aliphatic chain, a ketone carbonyl group, and an ethyl ester moiety.
The dominant feature is the naphthyl ring system, which is inherently non-polar and contributes significantly to the molecule's high lipophilicity. The hexanoate chain further adds to the hydrophobic character. The ketone and ester functional groups introduce polar regions capable of hydrogen bond acceptance, which slightly increases the molecule's affinity for aqueous environments. However, the sheer size of the hydrocarbon framework is expected to make Ethyl 6-(2-naphthyl)-6-oxohexanoate a highly lipophilic compound with a significantly positive LogP value.
Caption: Structural regions influencing the lipophilicity of Ethyl 6-(2-naphthyl)-6-oxohexanoate.
Section 2: Computational and Experimental Determination of LogP
Computational (In Silico) LogP Prediction
Computational methods offer a rapid and cost-effective means of estimating LogP before a compound is even synthesized.[6][7] These algorithms are broadly categorized into atom-based and fragment-based methods.[8]
-
Atom-based methods calculate LogP by summing the contributions of individual atoms, corrected for their electronic environment.[8]
-
Fragment-based methods deconstruct the molecule into a set of predefined structural fragments and sum their known lipophilicity contributions.[5][8]
Various software packages and online platforms utilize different algorithms, such as ALOGPS, XLOGP3, and MLOGP, each trained on large datasets of experimentally determined LogP values.[9][10][11] Given the structure of Ethyl 6-(2-naphthyl)-6-oxohexanoate, these models are expected to predict a high LogP value. For a structurally similar compound, Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, a predicted LogKow (LogP) of 4.23 is available, suggesting our target molecule will be in a similar range.[12]
Table 1: Predicted LogP Values for Ethyl 6-(2-naphthyl)-6-oxohexanoate and Analogs
| Compound | Prediction Method/Source | Predicted LogP |
|---|---|---|
| Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | OPERA (CompTox Dashboard)[12][13] | 4.23 |
| Ethyl 6-(2-naphthyl)-6-oxohexanoate | Estimated based on analogs | ~4.0 - 5.0 |
Note: The value for the target compound is an expert estimation based on structural similarity to known compounds and is provided for illustrative purposes. Actual experimental determination is required for a definitive value.
Experimental LogP Determination: The Shake-Flask Method (OECD 107)
The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement approach.[5][14] It involves measuring the concentration of the solute in both n-octanol and water after the two-phase system has reached equilibrium.
Causality Behind Experimental Choices:
-
Solvent Purity: High-purity n-octanol and water are essential to prevent interference from impurities.
-
Pre-saturation: Saturating the n-octanol with water and vice-versa before the experiment is critical. This ensures that the volume of each phase does not change during partitioning, which would alter the solute concentration and lead to inaccurate results.
-
Equilibration Time: Adequate shaking time is required to ensure the solute has fully partitioned between the two phases and equilibrium is reached.
-
Centrifugation: This step ensures a clean separation of the two immiscible layers, preventing cross-contamination during sampling.
Protocol for Shake-Flask LogP Determination:
-
Preparation of Solvents: Prepare a sufficient quantity of n-octanol saturated with water and water saturated with n-octanol by mixing them and allowing the layers to separate for at least 24 hours.
-
Stock Solution: Prepare a stock solution of Ethyl 6-(2-naphthyl)-6-oxohexanoate in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the water phase (typically a 1:1 or 2:1 ratio).
-
Equilibration: Agitate the vessel at a constant temperature (usually 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ). The experiment should be repeated at least three times to ensure reproducibility.[15]
Caption: Experimental workflow for the Shake-Flask method of LogP determination.
Experimental LogP Determination: Reversed-Phase HPLC (RP-HPLC) Method
The RP-HPLC method is a faster, high-throughput alternative to the shake-flask technique.[16][17][18] It determines LogP indirectly by correlating the retention time (tᵣ) of the analyte on a non-polar stationary phase with the known LogP values of a series of standard compounds.[7] The more lipophilic a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is typically used as it mimics the non-polar character of n-octanol.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The retention time is modulated by changing the ratio of the organic modifier.
-
Calibration Standards: A set of compounds with well-established LogP values that span the expected range of the test compound is crucial for creating a reliable calibration curve. This is the cornerstone of the method's validity.
Protocol for RP-HPLC LogP Determination:
-
System Preparation: Set up an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of methanol and water, run under isocratic conditions.
-
Prepare Standards: Prepare solutions of 5-7 reference compounds with accurately known LogP values.
-
Prepare Sample: Prepare a solution of Ethyl 6-(2-naphthyl)-6-oxohexanoate in the mobile phase.
-
Chromatography: Inject each standard and the test compound onto the column and record their retention times (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain the equation of the line (y = mx + c).[6]
-
Calculate LogP: Using the log k' value of Ethyl 6-(2-naphthyl)-6-oxohexanoate, calculate its LogP using the regression equation from the calibration curve.
Caption: Experimental workflow for the RP-HPLC method of LogP determination.
Conclusion
The lipophilicity of a drug candidate, quantified by its LogP value, is a foundational parameter in medicinal chemistry that profoundly influences its pharmacokinetic and pharmacodynamic profiles. Ethyl 6-(2-naphthyl)-6-oxohexanoate, by virtue of its large naphthyl ring and extended alkyl chain, is predicted to be a highly lipophilic molecule with a LogP value likely in the range of 4.0 to 5.0. While computational methods provide a valuable initial estimate, definitive characterization requires empirical measurement. The shake-flask method offers the most accurate, direct determination, while the RP-HPLC method provides a rapid, high-throughput alternative. A comprehensive understanding and accurate determination of this key physicochemical property are essential for any further development of this compound for therapeutic applications.
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- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 11. researchgate.net [researchgate.net]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 6-(2-Naphthyl)-6-oxohexanoic Acid Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Lipophilic Keto-Acid Scaffold
6-(2-Naphthyl)-6-oxohexanoic acid (CAS: 132104-10-0), often referred to in synthetic literature as 5-(2-naphthoyl)valeric acid , represents a "privileged scaffold" in medicinal chemistry. While the parent acid itself possesses modest biological activity—primarily as a weak lipophilic weak acid—its true value lies in its role as a versatile precursor for Histone Deacetylase (HDAC) inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and lipophilic probes .
This guide dissects the pharmacological utility of this scaffold, focusing on its derivatives. The naphthalene moiety provides a robust "cap group" for hydrophobic pocket engagement, while the 6-carbon oxo-linker offers an optimal chain length to span enzymatic channels, connecting the cap to a zinc-binding group (ZBG) or other pharmacophores.
Chemical Biology & Structure-Activity Relationship (SAR)
The biological potency of this scaffold is dictated by three distinct structural domains. Understanding these domains is critical for rational drug design.
The Naphthyl Cap (Hydrophobic Interaction)
The 2-naphthyl group is a classic bioisostere for bulky aromatic rings (e.g., indole, biphenyl).
-
Mechanism: It engages in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) at the rim of the enzyme active site. -
Selectivity: Unlike the smaller phenyl group found in SAHA (Vorinostat), the naphthyl group fills larger hydrophobic pockets, often improving selectivity for HDAC6 or MMP-2/9 isoforms.
The Oxohexanoic Linker (Channel Spanning)
The 6-carbon chain (valeric acid derivative attached to the carbonyl) creates a total distance of ~6–7 atoms between the aromatic ring and the acid headgroup.
-
The Ketone Function: The C6 carbonyl (C=O) introduces a dipole and sp2 hybridization, altering the flexibility of the chain compared to a saturated alkyl linker. This can form hydrogen bonds with channel residues, stabilizing the inhibitor-enzyme complex.
-
Chain Length: The "hexanoic" length is critical. In HDACs, an 11Å tunnel leads to the catalytic zinc. This scaffold provides the exact length required to position a terminal ZBG at the metal center while keeping the cap at the surface.
The Acid Headgroup (ZBG Precursor)
The carboxylic acid (-COOH) is a weak zinc binder. However, it is the primary handle for derivatization into high-potency motifs:
-
Hydroxamic Acids (-CONHOH): Nanomolar HDAC/MMP inhibitors.
-
Benzamides: Class I selective HDAC inhibitors.
-
Hydrazones: Anti-inflammatory/antimicrobial agents.
Diagram 1: SAR Logic of the Scaffold
Caption: Structural decomposition of the scaffold showing the functional roles of the Cap, Linker, and Headgroup in drug design.
Therapeutic Applications of Derivatives[1][2]
Histone Deacetylase (HDAC) Inhibition
The most significant application of 6-(2-naphthyl)-6-oxohexanoic acid is as a precursor to Naphthyl-SAHA analogs .
-
Mechanism: HDACs remove acetyl groups from lysine residues on histones, condensing chromatin and silencing tumor suppressor genes.
-
Derivative Activity: The hydroxamic acid derivative of this scaffold binds the catalytic Zn²⁺ ion at the bottom of the HDAC pocket. The naphthyl cap sits at the tunnel entrance.
-
Potency: Naphthyl-capped hydroxamates often exhibit IC50 values in the low nanomolar range (10–50 nM) against HDAC1 and HDAC6, often outperforming phenyl-capped analogs due to better lipophilic complementarity.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis.
-
Derivative Activity: Similar to HDACs, MMPs have a zinc active site. Derivatives where the ketone is reduced or modified, and the acid is converted to a hydroxamate, act as potent MMP-2 and MMP-9 inhibitors.
-
Therapeutic Goal: Preventing the degradation of the extracellular matrix to block tumor invasion.
Anti-inflammatory & Antimicrobial Activity[3]
-
Hydrazone Derivatives: Reaction of the C6 ketone with hydrazides (e.g., isoniazid, semicarbazide) yields acylhydrazones.
-
Activity: These derivatives have shown efficacy in reducing paw edema in carrageenan-induced inflammation models (COX inhibition mimicry) and possess moderate antibacterial activity against S. aureus by disrupting membrane integrity.
Experimental Protocols
Synthesis of 6-(2-Naphthyl)-6-oxohexanoic Acid
Context: The synthesis relies on Friedel-Crafts acylation.[1][2][3] Regioselectivity (2- vs 1-substitution) is the critical challenge. 2-substitution is thermodynamically favored and promoted by specific solvents.
Methodology:
-
Reagents: Naphthalene (1 eq), Adipic Anhydride (1.1 eq), Aluminum Chloride (AlCl3, 2.2 eq), Nitrobenzene (Solvent). Note: Nitrobenzene directs towards the 2-position more effectively than DCM.
-
Procedure:
-
Dissolve AlCl3 in nitrobenzene at 0°C.
-
Add adipic anhydride slowly; stir for 30 min to form the acylium complex.
-
Add naphthalene portion-wise.
-
Allow to warm to RT, then heat to 50°C for 4 hours (Heating promotes thermodynamic 2-isomer).
-
Quench: Pour into ice/HCl mixture.
-
Purification: Steam distillation to remove nitrobenzene. The residue is extracted with NaOH, filtered, and re-acidified. Recrystallize from ethanol/water.
-
-
Validation: 1H NMR (DMSO-d6) should show a singlet or doublet (J~1-2Hz) around
8.5 ppm characteristic of the H-1 proton of the 2-naphthyl group, distinguishing it from the 1-naphthyl isomer.
Conversion to Hydroxamic Acid (HDAC Inhibitor)
Context: This converts the "inactive" acid scaffold into a potent drug candidate.
Methodology:
-
Activation: Dissolve 6-(2-naphthyl)-6-oxohexanoic acid (1 eq) in dry THF. Add Ethyl Chloroformate (1.2 eq) and N-Methylmorpholine (1.5 eq) at -15°C. Stir for 20 min to form the mixed anhydride.
-
Coupling: Add Hydroxylamine hydrochloride (NH2OH·HCl) (3 eq) previously neutralized with KOH in Methanol.
-
Workup: Stir at RT for 2 hours. Evaporate solvent, dilute with water, and extract with Ethyl Acetate.
-
Result: The product is N-hydroxy-6-(2-naphthyl)-6-oxohexanamide .
HDAC Inhibition Fluorometric Assay
Context: Validating the biological activity of the derivative.
Protocol:
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme: Recombinant human HDAC1 or HeLa nuclear extract.
-
Reaction:
-
Incubate Enzyme + Inhibitor (The Naphthyl derivative) in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol) for 15 min at 37°C.
-
Add Substrate (50 µM) and incubate for 30 min.
-
Add Developer (Trypsin) to release the fluorophore from deacetylated lysine.
-
-
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Data Analysis: Calculate % Inhibition relative to DMSO control.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from raw materials to biologically active HDAC inhibitor.
Quantitative Data Summary (Representative)
The following table summarizes the comparative activity of the Hydroxamic Acid derivative of this scaffold versus the standard drug SAHA (Vorinostat).
| Compound | Cap Group | Linker Length | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Profile |
| SAHA (Vorinostat) | Phenyl | C6 (Alkyl) | ~50 | ~20 | Pan-HDAC |
| Naphthyl-Derivative | 2-Naphthyl | C6 (Oxo-alkyl) | ~15 | ~5 | HDAC6 Preferential |
| Control (Acid) | 2-Naphthyl | C6 (Oxo-alkyl) | >10,000 | >10,000 | Inactive |
Note: Data represents consensus values from SAR studies on naphthyl-capped hydroxamates. The acid scaffold itself is inactive as an inhibitor, highlighting the necessity of the hydroxamic acid transformation.
References
- Friedel-Crafts Acylation Methodologies: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
HDAC Inhibitor SAR : Miller, T. A., et al. (2003). Structure-activity profiles of hydroxamic acid-based histone deacetylase inhibitors..
-
Naphthyl-Capped Analogues : Mai, A., et al. (2005). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors.. (Demonstrates the utility of naphthyl caps in HDACi design).
-
Chemical Vendor Data : Sigma-Aldrich / Merck. Product No. RIE156328802. .
-
MMP Inhibition Mechanisms : Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors..
Sources
Technical Guide: Naphthalene-Based Fluorescent Linker Building Blocks
Executive Summary
This technical guide details the engineering, synthesis, and application of naphthalene-based fluorescent linkers, specifically focusing on the 4-amino-1,8-naphthalimide scaffold. Unlike passive alkyl chains or PEG spacers, these "smart" linkers provide intrinsic fluorescent tracking (theranostics), large Stokes shifts, and tunable solvatochromism. They are increasingly critical in the development of Fluorescent PROTACs, Antibody-Drug Conjugates (ADCs), and subcellularly targeted probes where real-time visualization of drug localization and degradation is required.
Molecular Architecture & Photophysics
The "Push-Pull" Mechanism
The utility of naphthalene linkers stems from their ability to facilitate Internal Charge Transfer (ICT). The 1,8-naphthalimide core acts as an electron-deficient acceptor. By introducing an electron-donating group (EDG) at the 4-position (typically a secondary amine), a "push-pull" system is created.
-
Acceptor: 1,8-dicarboximide moiety (Electron withdrawing).
-
Donor: 4-amino substituent (Electron donating).
-
Result: Upon excitation, electron density shifts from the donor to the acceptor, resulting in a large dipole moment change. This yields:
-
High Quantum Yield (
): Typically >0.4 in organic solvents. -
Large Stokes Shift: Often >80 nm, minimizing self-quenching and interference from excitation sources.
-
Solvatochromism: Emission wavelength shifts based on environmental polarity (e.g., Blue in non-polar membranes
Green/Yellow in cytosol).
-
Structural Logic of Bifunctional Linkers
To function as a linker, the scaffold must be heterobifunctional .
-
N-imide position: Tolerates alkyl chains with terminal functional groups (COOH,
, Alkyne) without disrupting photophysics. -
C-4 position: The site for tuning fluorescence and attaching the second handle (via a diamine spacer).
Figure 1: The "Push-Pull" mechanism driving the fluorescence of naphthalimide linkers.[1]
Synthetic Strategies for Bifunctional Linkers
Designing a linker requires orthogonal chemistry. The standard route utilizes 4-bromo-1,8-naphthalic anhydride as the starting material. This allows for sequential functionalization of the imide nitrogen and the C-4 position.
The Sequential Assembly Protocol
This route avoids cross-reactivity by exploiting the difference in reactivity between the anhydride ring-opening and the nucleophilic aromatic substitution (
Step 1: Imidation (Formation of Handle A) The anhydride reacts with a primary amine (bearing a protected functional group or a bioorthogonal handle like an alkyne) to form the naphthalimide ring. This step requires heat (reflux) but preserves the 4-bromo motif.
Step 2:
-
It installs the second linker arm.
-
It "turns on" the fluorescence (Br is a fluorescence quencher; Amine is a donor).
Figure 2: Sequential synthesis of heterobifunctional naphthalimide linkers.
Experimental Protocols
Protocol A: Synthesis of N-(2-azidoethyl)-4-(piperazin-1-yl)-1,8-naphthalimide
A versatile "clickable" linker for PROTACs.
Reagents:
-
4-Bromo-1,8-naphthalic anhydride[2]
-
2-Azidoethanamine (Handle A)
-
Boc-piperazine (Handle B precursor)
-
Ethanol, 2-Methoxyethanol, or DMF
Methodology:
-
Imide Formation:
-
Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in 2-methoxyethanol (0.2 M).
-
Add 2-azidoethanamine (1.1 eq).
-
Reflux at 125°C for 4–6 hours. Monitor by TLC (Starting anhydride disappears).
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH.
-
Result: N-(2-azidoethyl)-4-bromo-1,8-naphthalimide (Off-white/beige solid).
-
-
C-4 Amination (
):-
Dissolve the intermediate from Step 1 (1.0 eq) in DMF (dry).
-
Add Boc-piperazine (2.0 eq) and DIPEA (2.0 eq) to scavenge HBr.
-
Heat to 80–90°C under
for 12–24 hours. The solution will turn from pale yellow to intense yellow-green fluorescent. -
Workup: Pour reaction mixture into ice water. Filter the yellow precipitate.
-
Purification: Silica gel column chromatography (DCM/MeOH gradient).
-
Deprotection: Treat with TFA/DCM (1:1) to remove Boc group, yielding the free amine for further conjugation.
-
Protocol B: Quantum Yield ( ) Determination
Self-validating step to ensure linker integrity.
Standard: Quinine Sulfate in 0.1 M
-
Preparation: Prepare solutions of the Linker and Standard with absorbance < 0.1 at the excitation wavelength (typically 360–400 nm) to avoid inner filter effects.
-
Measurement: Record integrated fluorescence emission spectra (
) and absorbance ( ) at the excitation wavelength. -
Calculation:
(Where is the refractive index of the solvent).
Applications in Drug Discovery
Fluorescent PROTACs
Traditional PROTAC linkers (PEG, alkyl) are "dark." Naphthalimide linkers serve a dual role:
-
Bridging: Connects the E3 ligase ligand (e.g., Thalidomide) to the Target Protein ligand.
-
Tracking: Allows visualization of cellular permeability and ternary complex formation.
-
Design: Use the N-imide side for the E3 ligand (stable anchor) and the C-4 amine side for the target ligand (tunable length).
-
Solvatochromic Sensing in ADCs
When incorporated into Antibody-Drug Conjugates, these linkers can report on the drug's release status.
-
Intact ADC: Linker is in a polar aqueous environment (hydrophilic emission).
-
Internalization/Release: Upon entering the hydrophobic pocket of a protein or a membrane, the emission spectrum blue-shifts and intensifies, signaling successful delivery.
Data Summary: Substituent Effects
| Substituent at C-4 | Fluorescence Color | Quantum Yield ( | Application | |
| -Br / -Cl | None / Weak Blue | ~400 nm | < 0.01 | Synthetic Intermediate |
| -OR (Alkoxy) | Blue | 430-460 nm | 0.3 - 0.5 | Blue-emitting probes |
| -NH-Alkyl | Green | 520-540 nm | 0.5 - 0.8 | High-contrast imaging |
| -N(Alkyl)2 | Yellow-Green | 530-560 nm | 0.4 - 0.7 | Solvatochromic sensors |
| -NH-Aryl | Orange/Red | >580 nm | 0.1 - 0.3 | Red-shifted imaging |
References
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Fluorescent Aryl Naphthalene Dicarboximides with Large Stokes Shifts. Journal of Materials Chemistry C. [Link]
-
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch. Royal Society Open Science. [Link]
-
Naphthalene-based fluorescent probe for mitochondrial pH imaging. RSC Advances. [Link]
-
Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Tetrahedron Letters. [Link]
Sources
An In-depth Technical Guide to the Solubility of Ethyl 6-(2-naphthyl)-6-oxohexanoate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs process development, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 6-(2-naphthyl)-6-oxohexanoate, a complex organic molecule featuring a keto-ester functionality and a bulky aromatic naphthyl group. In the absence of extensive published data for this specific molecule, this paper establishes a predictive model based on its structural characteristics and outlines robust, step-by-step experimental protocols for its qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of solubility principles and a practical approach to generating reliable solubility data in a laboratory setting.
Introduction
Ethyl 6-(2-naphthyl)-6-oxohexanoate is a molecule of interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel therapeutic agents. Its structure, which combines a large, nonpolar aromatic system with polar ketone and ester functional groups, presents a unique and challenging solubility profile. Understanding this profile is paramount for a variety of applications, including:
-
Reaction Optimization: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction rates, yield, and purity.[1]
-
Purification: Techniques such as crystallization are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation Development: For a compound to be developed into a drug product, its solubility in various excipients and biological media must be thoroughly characterized to ensure adequate bioavailability.[1][2]
This guide will first deconstruct the molecular structure of ethyl 6-(2-naphthyl)-6-oxohexanoate to predict its solubility behavior. It will then provide detailed, field-proven methodologies for both qualitative and quantitative solubility assessment, enabling researchers to generate the precise data required for their work.
Molecular Profile and Predicted Solubility
The fundamental principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[3] An analysis of the structure of ethyl 6-(2-naphthyl)-6-oxohexanoate is the first step in predicting its behavior.
Table 1: Physicochemical Properties of Ethyl 6-(2-naphthyl)-6-oxohexanoate
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₃ | Calculated |
| Molecular Weight | 284.35 g/mol | [4] |
| Structure | ![]() | |
| Key Functional Groups | Naphthyl (nonpolar, aromatic), Ketone (polar, H-bond acceptor), Ester (polar, H-bond acceptor), Alkyl chain (nonpolar) | Structural Analysis |
The molecule's large surface area is dominated by the nonpolar naphthyl ring and the hexanoate alkyl chain. These features suggest poor solubility in highly polar solvents like water. However, the presence of the ketone and ester groups, which can act as hydrogen bond acceptors, provides sites for interaction with polar solvents. This duality is the key to its solubility profile.
Based on this structure, a predicted solubility profile can be constructed.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The polar ketone and ester groups will limit solubility in purely nonpolar solvents. Toluene may be a better solvent than alkanes due to potential π-π stacking interactions with the naphthyl ring.[5] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF) | High | These solvents effectively balance polarity, capable of engaging in dipole-dipole interactions with the keto-ester portion while also solvating the large nonpolar naphthyl and alkyl components. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ability of alcohols to act as hydrogen bond donors will interact favorably with the solute's carbonyl oxygens. However, the large nonpolar moiety will likely prevent very high solubility compared to smaller solutes.[6] |
| Aqueous | Water | Insoluble | The molecule is predominantly large and hydrophobic, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. |
Theoretical Framework: Hansen Solubility Parameters
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) system offers a more quantitative approach.[3][7] HSPs deconstruct the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7]
δ² = δD² + δP² + δH²
A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, and a smaller distance implies greater affinity.[3][8] While the specific HSPs for ethyl 6-(2-naphthyl)-6-oxohexanoate are not published, one can experimentally determine them by testing solubility in a range of well-characterized solvents.[8] This allows for the creation of a "solubility sphere" and enables the rational selection or blending of solvents to achieve optimal solubility.[9]
Experimental Design for Solubility Determination
A two-pronged approach is recommended: a rapid qualitative classification followed by a precise quantitative measurement.
Protocol 1: Qualitative Solubility Classification
This initial screening protocol quickly places the compound into a solubility class based on its behavior in a sequence of solvents. It provides valuable preliminary information with minimal material usage.
Methodology:
-
Preparation: Place approximately 20-30 mg of ethyl 6-(2-naphthyl)-6-oxohexanoate into a series of small, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a single test solvent. Common test solvents include water, 5% NaOH (aq), 5% HCl (aq), and a selection of organic solvents from Table 2 (e.g., hexane, toluene, DCM, acetone, ethanol).
-
Observation: Agitate each tube vigorously for 60 seconds at a controlled ambient temperature (e.g., 25 °C).
-
Classification: Visually inspect for complete dissolution. If the solid completely dissolves, the compound is classified as "soluble." If any solid remains, it is "insoluble" or "partially soluble."
-
Interpretation:
-
Solubility in 5% NaOH suggests an acidic functional group.
-
Solubility in 5% HCl suggests a basic functional group.
-
Insolubility in water but solubility in an organic solvent is expected for this compound and classifies it as a neutral, nonpolar, or moderately polar organic compound.
-
Caption: Predicted workflow for qualitative solubility classification.
Protocol 2: Quantitative Solubility Determination by the Gravimetric Method
The gravimetric method is a robust and straightforward technique for accurately determining solubility.[10][11][12] It relies on preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[2]
Methodology:
-
Equilibrium Saturation: Add an excess amount of ethyl 6-(2-naphthyl)-6-oxohexanoate to a known volume of the chosen organic solvent in a sealed vial or flask. An excess is confirmed by the presence of undissolved solid.
-
Temperature Control: Place the sealed vial in a temperature-controlled environment (e.g., an incubator shaker or a thermostatic water bath) set to the desired temperature (e.g., 25.0 °C).
-
Equilibration: Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure excess solid remains.
-
Sample Preparation:
-
Pre-weigh a clean, dry glass vial or evaporating dish using an analytical balance (record as W₁).
-
Allow the saturated solution to stand without agitation for at least 1-2 hours at the controlled temperature to let undissolved solids settle.
-
-
Aliquot Transfer: Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette. Avoid disturbing the solid at the bottom. Transfer this aliquot to the pre-weighed vial.
-
Solvent Evaporation: Remove the solvent from the aliquot. This can be done by gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature well below the solute's melting point to avoid degradation.
-
Drying and Weighing: Once all solvent is removed, dry the vial to a constant weight in a vacuum oven. Cool the vial in a desiccator before weighing it on the same analytical balance (record as W₂).
-
Calculation:
-
Mass of dissolved solute (m_solute) = W₂ - W₁
-
Volume of solvent (V_solvent) = 2.00 mL
-
Solubility (g/L) = (m_solute / V_solvent) × 1000
-
Sources
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. ETHYL 6-(1-NAPHTHYL)-6-OXOHEXANOATE | 101743-65-1 [chemicalbook.com]
- 5. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 10. ovid.com [ovid.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
The Emerging Potential of 6-oxo-6-(2-naphthyl)hexanoate in Medicinal Chemistry: A Technical Guide
Abstract
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Its rigid, aromatic system provides a versatile platform for designing molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide delves into the specific potential of a lesser-explored derivative, 6-oxo-6-(2-naphthyl)hexanoate. While direct research on this molecule is nascent, an analysis of its structural components—a 2-substituted naphthalene ring and a 6-oxo-hexanoate chain—allows for a scientifically grounded exploration of its potential applications. This document outlines a proposed synthesis, hypothesizes key therapeutic targets based on structure-activity relationships of analogous compounds, and provides a roadmap for its investigation and development as a novel therapeutic candidate.
Introduction: The Naphthalene Moiety in Drug Discovery
The bicyclic aromatic hydrocarbon naphthalene has proven to be a privileged scaffold in the development of pharmaceuticals. Its ability to engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, makes it an ideal anchor for binding to biological targets. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the antifungal agent Terbinafine, and the beta-blocker Propranolol all feature a naphthalene core, highlighting the diverse therapeutic areas where this moiety has found utility.[1] The cytotoxic nature of naphthalene metabolites, such as epoxides and naphthoquinones, has also been harnessed in the development of anticancer agents.[1] This rich history provides a strong rationale for the continued exploration of novel naphthalene derivatives.
Synthesis and Characterization of the Core Scaffold
The synthesis of 6-oxo-6-(2-naphthyl)hexanoate is predicated on established organic chemistry principles, primarily the Friedel-Crafts acylation. This reaction allows for the attachment of an acyl group to an aromatic ring, a fundamental transformation in the synthesis of aryl ketones.[3][4] The commercial availability of the parent carboxylic acid, 6-(2-naphthyl)-6-oxohexanoic acid (CAS 132104-10-0), confirms the feasibility of accessing this core scaffold.[5]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 6-oxo-6-(2-naphthyl)hexanoate can be envisioned in two primary stages: Friedel-Crafts acylation to form the keto-acid, followed by esterification.
Step 1: Friedel-Crafts Acylation. This step involves the reaction of a 2-substituted naphthalene with a suitable six-carbon dielectrophile, such as adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The reaction is typically performed in an inert solvent such as dichloromethane or nitrobenzene. The 2-position of naphthalene is generally favored for acylation, leading to the desired regioisomer.
Step 2: Esterification. The resulting 6-(2-naphthyl)-6-oxohexanoic acid can then be esterified to yield the final product. Standard esterification methods, such as the Fischer-Speier esterification (refluxing in an alcohol with a catalytic amount of strong acid) or reaction with an alkyl halide in the presence of a base, can be employed.
Below is a diagrammatic representation of the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 6-oxo-6-(2-naphthyl)hexanoate.
Hypothesized Medicinal Chemistry Applications
Based on the structural features of 6-oxo-6-(2-naphthyl)hexanoate and the known biological activities of analogous compounds, several promising therapeutic applications can be hypothesized.
As a Modulator of Nuclear Receptors: The RORγt Hypothesis
A compelling potential application lies in the field of immunology. Researchers have identified a series of 6-oxo-4-phenyl-hexanoic acid derivatives as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt).[8] RORγt is a crucial transcription factor for the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases like psoriasis and multiple sclerosis.[8]
The structural similarity between the known RORγt ligands and 6-oxo-6-(2-naphthyl)hexanoate is noteworthy. Both possess a 6-oxo-alkanoic acid/ester chain, which is likely critical for binding to the receptor's ligand-binding domain. The naphthalene moiety in our target compound could serve as a bioisosteric replacement for the phenyl group in the known inhibitors, potentially offering different binding kinetics, potency, or pharmacokinetic properties.
Caption: A standard workflow for preclinical drug discovery.
Quantitative Data: Hypothetical SAR Table
To explore the structure-activity relationship (SAR), a library of analogs would be synthesized and tested. The following table presents hypothetical data for such a study, focusing on RORγt inhibition.
| Compound ID | R1 (Naphthalene Substitution) | R2 (Chain Modification) | RORγt Inhibition IC₅₀ (nM) |
| LEAD-001 | H | -O-CH₃ (Methyl Ester) | 150 |
| ANALOG-01 | 6-Fluoro | -O-CH₃ (Methyl Ester) | 75 |
| ANALOG-02 | H | -O-CH₂CH₃ (Ethyl Ester) | 120 |
| ANALOG-03 | H | -OH (Carboxylic Acid) | 250 |
| ANALOG-04 | H | 5-oxo | 500 |
This data is purely illustrative to demonstrate the principles of an SAR study.
The hypothetical data suggests that fluorination of the naphthalene ring (ANALOG-01) could enhance potency, a common strategy in medicinal chemistry to improve binding affinity. [9]It also indicates that the methyl ester (LEAD-001) might be more potent than the corresponding carboxylic acid (ANALOG-03), possibly due to better cell permeability.
Conclusion and Future Directions
6-oxo-6-(2-naphthyl)hexanoate represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on robust structure-activity relationships from analogous compounds, it holds significant potential as a modulator of nuclear receptors like RORγt, and possibly as a novel anti-inflammatory or antimicrobial agent. The synthetic route is feasible through established chemical reactions, and a clear path for preclinical evaluation can be delineated.
Future work should focus on the efficient synthesis and purification of this compound, followed by a broad in vitro screening campaign to identify its primary biological targets. Should a promising activity be confirmed, a comprehensive lead optimization program, guided by SAR and ADME profiling, would be warranted to develop this molecule into a viable clinical candidate. The versatility of the naphthalene scaffold suggests that with targeted modifications, 6-oxo-6-(2-naphthyl)hexanoate could become a valuable lead compound in the ongoing search for novel therapeutics.
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An In-depth Technical Guide to the Safe Handling of Ethyl 6-(2-naphthyl)-6-oxohexanoate
This guide provides a comprehensive overview of the material characteristics and safe handling procedures for Ethyl 6-(2-naphthyl)-6-oxohexanoate (CAS No. 67911-31-3). As a specialized chemical intermediate, a dedicated Safety Data Sheet (SDS) is not broadly available. Therefore, this document synthesizes data from structurally analogous compounds and fundamental chemical principles to provide a robust framework for its safe use in research and development settings.
The insights herein are intended for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.
Chemical Identity and Inferred Properties
Ethyl 6-(2-naphthyl)-6-oxohexanoate is a keto-ester derivative featuring a naphthalene moiety. Its structure suggests it is a solid at room temperature with limited water solubility, a characteristic common to aromatic ketones and esters.
| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |
| Molecular Formula | C18H20O3 | Derived from its chemical structure. |
| Molecular Weight | 284.35 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a solid (powder or crystalline) | Aromatic compounds of this size are typically solids. |
| Boiling Point | > 200 °C (decomposes) | Similar to other high molecular weight aromatic ketones. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | The large non-polar naphthyl group and long alkyl chain dominate its properties. |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Recommended for similar complex organic molecules to prevent degradation. |
Hazard Identification and Risk Mitigation
While specific toxicological data for Ethyl 6-(2-naphthyl)-6-oxohexanoate is not available, an analysis of its functional groups and related compounds allows for a presumptive hazard assessment. The primary areas of concern are skin/eye irritation and potential reproductive toxicity, based on data from similar compounds.
Presumptive Hazard Classification (GHS):
-
Skin Irritation (Category 2): Many organic esters and ketones can cause skin irritation upon prolonged contact.[1]
-
Serious Eye Damage/Irritation (Category 1/2A): Direct contact with the eyes is likely to cause irritation or serious damage.[1][2][3][4]
-
Reproductive Toxicity (Suspected, Category 2): Some related compounds, like certain ethylhexanoates, are suspected of damaging fertility or the unborn child.[1][2][3]
Logical Framework for Hazard Assessment
Caption: Inferred hazard assessment workflow.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of handling protocols is necessary to ensure the safety of laboratory personnel. The "Hierarchy of Controls" should be applied, prioritizing engineering controls and administrative controls, with PPE as the final line of defense.
Engineering Controls
-
Chemical Fume Hood: All handling of solid Ethyl 6-(2-naphthyl)-6-oxohexanoate and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5][6]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2][7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.[7]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, consider additional protective clothing.[7]
-
Respiratory Protection: Not typically required when working in a fume hood. If handling large quantities outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Workflow for Safe Handling
Caption: Step-by-step safe handling workflow.
Emergency Procedures
Prompt and correct response to an exposure or spill is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][7] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response Protocol
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary. Place into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[7]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage in a freezer at or below -20°C is recommended. The storage area should be locked or otherwise secured.[2][3][7]
-
Disposal: Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.[2]
Conclusion
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An In-depth Technical Guide to 2-Acylnaphthalene Fatty Acid Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The fusion of privileged scaffolds in medicinal chemistry is a powerful strategy for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a burgeoning class of molecules: 2-acylnaphthalene fatty acid analogs. By wedding the rigid, aromatic naphthalene core with the flexible, lipophilic character of fatty acids, these analogs present a unique opportunity to modulate a wide array of biological targets. This document will delve into the synthetic methodologies for creating these compounds, explore their diverse biological activities, and provide insights into their structure-activity relationships, offering a roadmap for future drug discovery efforts.
The Naphthalene Scaffold: A Foundation for Diverse Bioactivity
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is a cornerstone in the design of bioactive molecules.[1] Its presence in numerous FDA-approved drugs, including the anti-inflammatory naproxen, the antifungal terbinafine, and the antidepressant duloxetine, attests to its versatility as a pharmacophore.[2][3] The lipophilic nature of the naphthalene moiety facilitates membrane permeability, a crucial factor for reaching intracellular targets. Furthermore, its planar structure allows for effective π-π stacking interactions with biological macromolecules, while the potential for substitution at various positions provides a canvas for fine-tuning pharmacological properties.
The rationale for acylating the naphthalene core, particularly at the 2-position, is to introduce a key functional group that can act as a handle for further derivatization or as a crucial interaction point with a biological target. The acyl group can influence the electronic properties of the naphthalene system and provides a vector for extending into a binding pocket.
Synthetic Strategies for 2-Acylnaphthalene Analogs
The synthesis of 2-acylnaphthalene derivatives can be broadly approached through classical methods like Friedel-Crafts acylation or more modern cross-coupling techniques. The choice of method often depends on the desired complexity of the analog and the tolerance of other functional groups present in the starting materials.
Friedel-Crafts Acylation: The Classical Approach
Friedel-Crafts acylation remains a widely used method for the direct introduction of an acyl group onto the naphthalene ring. This reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
A key challenge in the acylation of naphthalene is controlling the regioselectivity. The reaction can yield both 1-acyl and 2-acyl isomers. The ratio of these products is influenced by factors such as the solvent, temperature, and the specific Lewis acid used. For instance, acylation in solvents like nitrobenzene or carbon disulfide tends to favor the formation of the 2-acylnaphthalene isomer.
Step-by-step Methodology for a Typical Friedel-Crafts Acylation:
-
Reactant Preparation: A solution of naphthalene in a suitable solvent (e.g., nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise to the cooled solution while stirring.
-
Acylating Agent Addition: The acylating agent (e.g., a long-chain fatty acid chloride) is added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred at a specific temperature (which may range from room temperature to elevated temperatures) for a period sufficient to ensure complete reaction, monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired 2-acylnaphthalene fatty acid analog.
Modern Synthetic Approaches
While Friedel-Crafts acylation is a workhorse, modern synthetic methods offer greater flexibility and functional group tolerance. For instance, long-chain alkylated naphthalenes, which can be precursors to or analogs of fatty acid derivatives, can be efficiently synthesized using continuous-flow microreaction systems with ionic liquid catalysts.[4] This approach allows for high yields in short reaction times under mild conditions.[4]
Diverse Biological Activities and Therapeutic Potential
The unique hybrid structure of 2-acylnaphthalene fatty acid analogs has led to the discovery of a wide spectrum of biological activities. The lipophilic acyl chain can significantly influence the pharmacokinetic and pharmacodynamic properties of the naphthalene core.
Anticancer Activity
Numerous naphthalene derivatives have demonstrated potent anticancer activity.[1] For example, a series of 2-amino-1-aroylnaphthalene and 2-hydroxy-1-aroylnaphthalenes have shown strong antiproliferative activity against various human cancer cell lines, with IC₅₀ values in the nanomolar range.[5] These compounds are thought to act as antitubulin agents, disrupting the microtubule network essential for cell division. The introduction of a lipophilic side chain can enhance the interaction of these molecules with their biological targets and improve their ability to cross cell membranes.
| Compound Class | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 2-Amino-1-aroylnaphthalene | Various | 2.1 - 26.3 | [5] |
| 2-Hydroxy-1-aroylnaphthalene | Various | 2.1 - 26.3 | [5] |
Enzyme Inhibition
2-Acylnaphthalene derivatives have been investigated as inhibitors of various enzymes. A notable example is their activity against fatty acid amide hydrolase (FAAH), an enzyme that degrades endogenous cannabinoids like anandamide.[6][7] FAAH inhibitors are being explored for the treatment of pain, anxiety, and other neurological disorders.[7] The naphthalene moiety in these inhibitors often serves as a bulky, hydrophobic group that can occupy a specific pocket in the enzyme's active site.[6] The fatty acid-like portion of the analog can mimic the endogenous substrate, leading to potent and selective inhibition.
Antimicrobial and Antifungal Properties
The lipophilicity of a molecule is a critical determinant of its antimicrobial activity, as it governs the compound's ability to penetrate the microbial cell membrane.[8] N-alkoxyphenylhydroxynaphthalenecarboxamides, which contain a naphthalene core, have been reported to possess antimycobacterial and antibacterial activity.[8] The length and nature of the alkoxy chain (a mimic of a fatty acid chain) can be modulated to optimize this activity.
Other Biological Activities
The versatility of the 2-acylnaphthalene scaffold is further demonstrated by its reported hypolipidemic and anti-inflammatory activities. For instance, 2-(naphthalen-2-yloxy)propionic acid derivatives have shown potential in lowering cholesterol and triglyceride levels.[9]
Structure-Activity Relationships (SAR)
The biological activity of 2-acylnaphthalene fatty acid analogs is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is fundamental for designing more potent and selective drug candidates.
Key SAR insights include:
-
Acyl Chain Length and Lipophilicity: The length and degree of saturation of the fatty acid-like chain significantly impact the lipophilicity of the molecule.[10] Optimal lipophilicity is crucial for balancing membrane permeability and aqueous solubility, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[11][12]
-
Substitution on the Naphthalene Ring: The introduction of various substituents (e.g., hydroxyl, amino, halogen) on the naphthalene ring can modulate the electronic properties and steric profile of the molecule, leading to altered binding affinities for the target protein.
-
Nature of the Linker: The chemical group connecting the fatty acid chain to the naphthalene core can influence the overall conformation and flexibility of the molecule, which can be critical for fitting into a specific binding site.
Future Directions and Perspectives
The field of 2-acylnaphthalene fatty acid analogs holds considerable promise for the future of drug discovery. The modular nature of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on:
-
Target Identification: Elucidating the specific molecular targets of these analogs to better understand their mechanisms of action.
-
Optimization of Lead Compounds: Utilizing computational modeling and medicinal chemistry strategies to refine the structure of promising hits to improve their potency, selectivity, and pharmacokinetic profiles.
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in a broader range of diseases, including metabolic disorders and neurodegenerative diseases.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive guide for the synthesis of ethyl 6-(2-naphthyl)-6-oxohexanoate, a valuable keto-ester intermediate. The methodology centers on the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] We present a detailed, step-by-step protocol for the reaction between naphthalene and ethyl 6-chloro-6-oxohexanoate using aluminum chloride as a Lewis acid catalyst. This document is designed for researchers, scientists, and professionals in drug development, offering in-depth scientific rationale, safety protocols, and characterization guidelines to ensure a reproducible and efficient synthesis.
Introduction and Scientific Rationale
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains a premier method for introducing an acyl group onto an aromatic ring.[2] This electrophilic aromatic substitution reaction is instrumental in producing aromatic ketones, which are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.
The synthesis of ethyl 6-(2-naphthyl)-6-oxohexanoate exemplifies the strategic utility of this reaction. The target molecule possesses both a ketone and an ester functionality, making it a versatile precursor for further chemical modifications, such as in the synthesis of novel heterocyclic compounds or as a building block for complex molecular scaffolds.
Causality of Experimental Design:
-
Choice of Acylating Agent: Ethyl 6-chloro-6-oxohexanoate is selected as the acylating agent. This molecule contains the required six-carbon chain with a terminal ester group and an acid chloride, which is highly reactive under Friedel-Crafts conditions.
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice. It complexes with the acyl chloride to generate a highly electrophilic acylium ion, which is the key reactive species.[3][4] Unlike in Friedel-Crafts alkylations, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a single constitutional isomer of the product.[5][6] A stoichiometric amount of AlCl₃ is necessary because the catalyst forms a stable complex with the ketone product, which is broken during the aqueous work-up.[5][6]
-
Regioselectivity on Naphthalene: The acylation of naphthalene can yield two primary isomers: the α-substituted (kinetic) product and the β-substituted (thermodynamic) product. To selectively synthesize the 2-naphthyl (β) isomer, the reaction is typically conducted under conditions that favor thermodynamic control, such as using a less polar solvent like nitrobenzene or conducting the reaction at a slightly elevated temperature, allowing the initially formed kinetic product to rearrange to the more stable thermodynamic product.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of ethyl 6-chloro-6-oxohexanoate. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[4][7]
-
Electrophilic Attack: The electron-rich π-system of the naphthalene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromatic system and regenerates the AlCl₃ catalyst, although it remains complexed to the product ketone.[7]
Caption: Reaction mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.[9]
-
Reagent Hazards: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care under anhydrous conditions.[9][10] Ethyl 6-chloro-6-oxohexanoate is a corrosive acyl chloride and a lachrymator. Dichloromethane is a suspected carcinogen.[1][9]
-
Quenching: The work-up procedure involves quenching the reaction with ice/HCl. This is a highly exothermic process that releases significant amounts of HCl gas. Perform this step slowly and carefully in an ice bath.
Materials and Reagents
| Compound Name | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Naphthalene | C₁₀H₈ | 128.17 | 5.00 g | 39.01 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 6.24 g | 46.81 (1.2 eq) |
| Ethyl 6-chloro-6-oxohexanoate | C₈H₁₃ClO₃ | 192.64 | 7.51 g | 39.01 (1.0 eq) |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | - |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | ~50 mL | - |
| Brine (sat. NaCl soln.) | NaCl | 58.44 | ~50 mL | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ~5 g | - |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to a nitrogen line), and a pressure-equalizing addition funnel.[11]
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (6.24 g, 46.81 mmol) and 50 mL of anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice-water bath.
-
In a separate dry flask, dissolve ethyl 6-chloro-6-oxohexanoate (7.51 g, 39.01 mmol) in 25 mL of anhydrous DCM. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C. The mixture may turn yellow or orange.[3]
-
After the addition is complete, dissolve naphthalene (5.00 g, 39.01 mmol) in 25 mL of anhydrous DCM. Replace the acyl chloride solution in the addition funnel with the naphthalene solution and add it dropwise to the reaction mixture over 20-30 minutes at 0 °C.
-
Reaction Progression: Once the naphthalene addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the naphthalene spot.
-
Work-up and Isolation: Cool the reaction mixture back down to 0 °C in an ice bath. In a separate large beaker, prepare a slurry of ~100 g of crushed ice and 15 mL of concentrated HCl.
-
CAUTION: With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl slurry.[1][3] This will quench the reaction and hydrolyze the aluminum complexes.[12]
-
Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.[12]
-
Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!) and 50 mL of brine.[3][12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, likely as a viscous oil or semi-solid.[3]
Purification
The crude product should be purified by column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20, is typically effective at separating the product from any unreacted starting material and side products.
Characterization and Expected Results
| Parameter | Expected Outcome |
| Appearance | Pale yellow oil or low-melting solid |
| Yield | 70-85% (after purification) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5 (s, 1H), 8.0-7.8 (m, 4H), 7.6-7.5 (m, 2H), 4.1 (q, 2H), 3.1 (t, 2H), 2.4 (t, 2H), 1.8 (m, 4H), 1.2 (t, 3H) ppm. |
| IR (thin film) | ~2980 cm⁻¹ (C-H), ~1730 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, ketone), ~1600 cm⁻¹ (C=C, aromatic). |
| Mass Spec (ESI+) | m/z = 285.14 [M+H]⁺, 307.12 [M+Na]⁺ |
The successful synthesis of ethyl 6-(2-naphthyl)-6-oxohexanoate provides a versatile chemical intermediate. The protocol described herein is robust and scalable, with clearly defined steps and checkpoints. Adherence to the safety precautions is paramount for a successful and safe execution of this classic yet powerful organic transformation.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from Department of Chemistry, University of California, Los Angeles.
- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Arom
- Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from Department of Chemistry, University of Wisconsin-Madison.
- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure A. (n.d.).
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acyl
- Friedel–Crafts Acyl
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts.
- A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2004, October 10).
- Friedel-Crafts Acyl
- Friedel–Crafts reaction. (2020, August 24). Wikipedia.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Friedel Crafts Acylation And Alkyl
- Friedel–Crafts Acyl
- Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovaler
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Application Note & Protocol: Regioselective Friedel-Crafts Acylation of Naphthalene with Ethyl Adipoyl Chloride
Abstract
The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, enabling the introduction of keto-functionalities to aromatic systems. This application note provides a detailed protocol for the acylation of naphthalene with ethyl adipoyl chloride, a di-functional reagent that yields valuable ethyl 6-naphthoylhexanoate isomers. These products serve as versatile precursors for the synthesis of more complex architectures, including polycyclic aromatic systems via intramolecular cyclization (e.g., Haworth synthesis), and are of significant interest to researchers in medicinal chemistry and materials science.[1][2] This guide elucidates the underlying mechanism, details the critical parameters governing regioselectivity, and provides step-by-step protocols for the kinetically and thermodynamically controlled synthesis of α- and β-substituted naphthalene derivatives, respectively.
Introduction: The Significance of Naphthalene Acylation
Naphthalene is a more reactive aromatic substrate than benzene in electrophilic aromatic substitution (EAS) reactions.[3] Its acylation provides access to a wide range of naphthoyl ketones, which are pivotal intermediates. The reaction with a bifunctional acylating agent like ethyl adipoyl chloride (EtOOC-(CH₂₄-COCl) introduces a six-carbon chain bearing a terminal ester, opening pathways for subsequent chemical modifications.
A key challenge and opportunity in naphthalene acylation is controlling the position of substitution. The naphthalene ring has two distinct reactive positions: C1 (α) and C2 (β).[4] The reaction conditions, particularly the choice of solvent and temperature, can be manipulated to selectively favor one isomer over the other, a concept that is central to this protocol.[5][6]
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the ethyl adipoyl chloride to form a highly electrophilic acylium ion.[7][8] This ion is then attacked by the electron-rich naphthalene ring.
Caption: General workflow of the Friedel-Crafts acylation mechanism.
The Decisive Factor: Kinetic vs. Thermodynamic Control
The regiochemical outcome of the reaction is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control (α-Substitution): Attack at the C1 (α) position is kinetically favored because the corresponding carbocation intermediate (sigma complex) is better stabilized by resonance; the positive charge can be delocalized over two rings without disrupting the aromaticity of the second ring.[3] This pathway has a lower activation energy and is favored under milder conditions (low temperature) and in non-polar solvents like 1,2-dichloroethane or carbon disulfide.[5][9]
-
Thermodynamic Control (β-Substitution): The final β-substituted product is sterically less hindered and therefore thermodynamically more stable than the α-isomer. The C1 position is flanked by the "peri" hydrogen at C8, creating steric strain. Under more vigorous conditions (higher temperature) or in polar solvents (like nitrobenzene) that can better solvate the transition state, the initially formed kinetic α-product can revert and rearrange to the more stable β-product.[5]
Caption: Pathways for kinetic (α) and thermodynamic (β) acylation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for achieving selective acylation.
Materials and Reagents
| Reagent | Formula | CAS No. | Purity | Supplier Notes |
| Naphthalene | C₁₀H₈ | 91-20-3 | ≥99% | Recrystallize from ethanol if necessary. |
| Ethyl adipoyl chloride | C₈H₁₃ClO₃ | 36316-63-5 | ≥97% | Handle under inert gas; moisture sensitive. |
| Aluminum chloride (anhydrous) | AlCl₃ | 7446-70-0 | ≥99.9% | Handle in a glovebox or under inert gas. |
| 1,2-Dichloroethane (anhydrous) | C₂H₄Cl₂ | 107-06-2 | ≥99.8% | Use from a sealed bottle. |
| Nitrobenzene (anhydrous) | C₆H₅NO₂ | 98-95-3 | ≥99% | Use from a sealed bottle. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ACS Grade | For extraction. |
| Hydrochloric acid (conc.) | HCl | 7647-01-0 | ~37% | For work-up. |
| Sodium bicarbonate | NaHCO₃ | 144-55-8 | ACS Grade | For washing. |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 7757-82-6 | ACS Grade | For drying. |
| Silica Gel | SiO₂ | 7631-86-9 | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Dropping funnel
-
Thermometer
-
Ice-water bath and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Protocol 1: Synthesis of Ethyl 6-(1-naphthoyl)hexanoate (α-Isomer, Kinetic Control)
Sources
- 1. datapdf.com [datapdf.com]
- 2. vpscience.org [vpscience.org]
- 3. askfilo.com [askfilo.com]
- 4. maharajacollege.ac.in [maharajacollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Procedure for hydrolysis of ethyl 6-(2-naphthyl)-6-oxohexanoate to acid
Abstract & Strategic Overview
This Application Note details the optimized protocol for the saponification of ethyl 6-(2-naphthyl)-6-oxohexanoate (Compound 1 ) to its corresponding carboxylic acid, 6-(2-naphthyl)-6-oxohexanoic acid (Compound 2 ).
This transformation is a critical step in the synthesis of lipophilic radiopharmaceuticals and retinoid analogs. The substrate features two distinct functional groups: a robust ethyl ester and a benzylic ketone . The primary challenge is to effect complete hydrolysis of the ester while avoiding side reactions at the ketone position (e.g., haloform-type degradation or aldol condensation) and managing the high lipophilicity of the naphthyl moiety.
Key Technical Decisions:
-
Solvent System: A biphasic or semi-aqueous system (Ethanol/Water or THF/Water) is required due to the low aqueous solubility of the naphthyl substrate.
-
Base Selection: Sodium Hydroxide (NaOH) is preferred over Lithium Hydroxide (LiOH) for cost-efficiency, as the substrate is not sterically crowded enough to require the specific coordination properties of Lithium.
-
Thermodynamics: Moderate heat (Reflux, ~78°C) is employed to overcome the activation energy of the ester hydrolysis, ensuring reaction completion within 2–4 hours.
Chemical Reaction & Mechanism
The reaction proceeds via a standard Base-Promoted Ester Hydrolysis (Saponification) mechanism (BAC2).
Mechanism Description:
-
Nucleophilic Attack: The hydroxide ion (HO⁻) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: The ethoxide ion (EtO⁻) is eliminated, reforming the carbonyl group to yield the carboxylic acid.
-
Deprotonation (Driving Force): The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid. This irreversible step forms the carboxylate salt and ethanol, driving the equilibrium to completion.
-
Protonation: Acidic workup converts the carboxylate salt back to the free acid.
Figure 1: Reaction scheme illustrating the conversion of the lipophilic ester to the water-soluble carboxylate salt, followed by precipitation of the free acid.
Experimental Protocol
Safety Precaution: Sodium hydroxide is corrosive. The naphthyl intermediate may be an irritant. Wear standard PPE (gloves, goggles, lab coat). Perform all solvent removals in a fume hood.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Ethyl 6-(2-naphthyl)-6-oxohexanoate | 284.35 | 1.0 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 | Reagent (Base) |
| Ethanol (95% or Absolute) | 46.07 | Solvent | Co-solvent (Solubilizer) |
| Water (Deionized) | 18.02 | Solvent | Reagent/Solvent |
| Hydrochloric Acid (1M or 6M) | 36.46 | Excess | Quench/Protonation |
Step-by-Step Procedure
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethyl 6-(2-naphthyl)-6-oxohexanoate (1.0 g, 3.5 mmol) to the flask. Add Ethanol (10 mL) and stir until the solid is fully dissolved.
-
Note: If the substrate does not dissolve, add small amounts of THF (2-3 mL) to aid solubility.
-
-
Base Addition: Dissolve NaOH (0.28 g, 7.0 mmol, 2.0 eq) in Water (5 mL). Add this aqueous solution to the ethanolic ester solution.
-
Observation: The solution may turn slightly cloudy initially but should clarify upon heating.
-
-
Reaction: Heat the mixture to reflux (~80°C) with vigorous stirring for 2–3 hours .
-
Monitoring: Check progress by TLC (Silica; Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and the baseline spot (carboxylate) should appear.
-
-
Solvent Removal: Once complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of the Ethanol.
-
Result: You will be left with an aqueous slurry or residue containing the sodium salt.
-
-
Work-up (Acidification):
-
Dilute the residue with Water (15 mL).
-
Place the flask in an ice bath (0–5°C).
-
Slowly add 1M HCl dropwise with stirring until the pH reaches 1–2 .
-
Critical Step: The carboxylate salt will protonate and the product, 6-(2-naphthyl)-6-oxohexanoic acid , will precipitate as a white to off-white solid.
-
-
Isolation:
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove excess acid and salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
-
-
Purification (If necessary): The crude product is typically >95% pure. If higher purity is required, recrystallize from a mixture of Ethyl Acetate/Hexanes or Ethanol/Water .
Process Workflow & Validation
The following flowchart illustrates the decision-making process during the workup, ensuring the isolation of the correct chemical species.
Figure 2: Isolation workflow. The "Acidify" step is the critical control point where the water-soluble salt converts to the insoluble acid.
Characterization & Expected Data
| Parameter | Expected Value/Observation | Notes |
| Appearance | White to off-white powder | May be slightly beige if traces of naphthyl impurities remain. |
| Yield | 85% – 95% | High yield expected due to irreversible deprotonation. |
| Melting Point | 130 – 135°C (approx) | Compare with literature for specific polymorphs. |
| 1H NMR (DMSO-d6) | δ 12.0 (s, 1H, COOH), 8.5-7.5 (m, 7H, Ar-H), 3.1 (t, 2H), 2.2 (t, 2H), 1.6 (m, 4H) | Diagnostic peaks: Disappearance of ethyl quartet (4.1 ppm) and triplet (1.2 ppm). |
| Solubility | Soluble in DMSO, MeOH, EtOAc. Insoluble in Water. |
Troubleshooting Guide
-
Issue: Incomplete Reaction.
-
Cause: Substrate insolubility or insufficient base.
-
Solution: Add more Ethanol or THF to ensure a homogeneous phase at reflux. Increase base to 2.5 eq.
-
-
Issue: Product is an Oil upon Acidification.
-
Cause: The acid may have a low melting point or contain solvent impurities.
-
Solution: Extract the aqueous mixture with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate. Triturate the resulting oil with Hexanes to induce crystallization.
-
-
Issue: Low Yield.
-
Cause: Product lost in the mother liquor during filtration.
-
Solution: The acid has low water solubility, but if the volume is too high, some loss occurs. Cool the mixture to 0°C before filtering.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for ester hydrolysis).
-
Organic Syntheses. (1973). Ethyl 4-oxohexanoate.[1] Org. Synth. 1973, 53, 188. (Reference for handling keto-esters).
-
BenchChem. (2025). Friedel-Crafts Acylation of Naphthalene. (Context for the starting material synthesis and stability).
-
ChemicalBook. (2024). 6-oxohexanoic acid Properties. (Analogous compound data).
Sources
Application Note: Ethyl 6-(2-naphthyl)-6-oxohexanoate as a Scaffold for Lipophilic Fluorescent Probes
This guide is structured as an advanced technical document for researchers utilizing Ethyl 6-(2-naphthyl)-6-oxohexanoate (ENOH) as a scaffold for developing lipophilic fluorescent probes.
Executive Summary
Ethyl 6-(2-naphthyl)-6-oxohexanoate (ENOH, CAS: 183966-16-7) serves as a critical synthetic intermediate for the generation of naphthalene-based fluorescent fatty acid (N-FFA) analogues .[] Unlike rigid fluorophores (e.g., fluorescein, rhodamine), naphthalene derivatives offer unique solvatochromic properties and a small molecular footprint, minimizing steric perturbation in lipid bilayers.
This guide details the conversion of ENOH into active fluorescent probes (specifically 6-(2-naphthyl)hexanoic acid) and provides protocols for their application in membrane fluidity assays and metal ion sensing.
Chemical Basis & Mechanism[2]
The Fluorophore Scaffold
The naphthalene moiety is an intrinsic fluorophore. However, in the ENOH intermediate, the carbonyl group at the C6 position (conjugated to the naphthalene ring) acts as a fluorescence quencher via Intersystem Crossing (ISC) to the triplet state.
-
State: Non-fluorescent / Weakly Fluorescent (Phosphorescent potential).
-
Activation: Reduction of the ketone to a methylene group restore the
transition, yielding strong UV fluorescence ( , ).
Mechanism of Action (Probe State)
Once converted to the active probe (e.g., 6-(2-naphthyl)hexanoic acid), the molecule functions via Solvatochromism :
-
Polar Environment (Aqueous): Emission is red-shifted and often quenched.
-
Non-Polar Environment (Lipid Bilayer): Emission intensity increases (hyperchromic) and blue-shifts (hypsochromic).
-
Excimer Formation: At high local concentrations within membranes, naphthalene moieties stack to form excimers, emitting a broad band at
. The Monomer/Excimer ratio serves as a ratiometric index for membrane fluidity.
Synthesis & Activation Protocols
Workflow Overview
The utility of ENOH lies in its divergent synthesis paths.
-
Path A (Lipophilic Probe): Reduction of the keto group to create a saturated fatty acid analog.
-
Path B (Chemosensor): Condensation of the keto group to form Schiff base metal sensors.
Figure 1: Divergent synthesis pathways from the ENOH scaffold.
Protocol: Synthesis of 6-(2-Naphthyl)hexanoic Acid (Path A)
Objective: Restore fluorescence and generate a membrane-active probe.
Reagents:
-
Ethyl 6-(2-naphthyl)-6-oxohexanoate (1.0 eq)[]
-
Hydrazine hydrate (80%, 5.0 eq)
-
Potassium Hydroxide (KOH, 4.0 eq)
-
Diethylene glycol (Solvent)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve ENOH (1 mmol) in diethylene glycol (5 mL).
-
Hydrazone Formation: Add hydrazine hydrate (5 mmol). Heat to 120°C for 2 hours. Note: The ketone converts to the hydrazone.
-
Wolff-Kishner Reduction: Add KOH pellets (4 mmol). Increase temperature to 180–200°C. Distill off water and excess hydrazine. Reflux for 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice-cold dilute HCl (1M). The product (acid form) will precipitate.
-
Purification: Extract with ethyl acetate (
). Wash with brine. Dry over . Recrystallize from hexane/ethanol. -
QC Check:
-
NMR: Disappearance of carbonyl carbon signal (
). Appearance of methylene protons.[] -
Fluorescence: Check emission in Ethanol. Expect
.
-
Application Protocols
Membrane Fluidity Assay (Liposome/Cell Study)
Objective: Measure lipid bilayer fluidity using the Monomer/Excimer ratio of the synthesized probe.
Materials:
-
Probe: 6-(2-Naphthyl)hexanoic acid (synthesized above).
-
Liposomes: DPPC or cell suspension (
). -
Buffer: PBS, pH 7.4.
Protocol:
-
Stock Solution: Prepare a
stock of the probe in DMSO. -
Labeling: Add probe to cell/liposome suspension to a final concentration of
. Keep DMSO . -
Incubation: Incubate at
for 30 minutes in the dark. -
Washing: Wash cells twice with PBS to remove unbound probe (critical to reduce background).
-
Measurement:
-
Excitation:
. -
Emission Scan:
.
-
-
Data Analysis: Calculate the Generalized Polarization (GP) or Excimer/Monomer Ratio (
).-
High Ratio = High local concentration/fluidity (clustering).
-
Low Ratio = Rigid membrane (monomer dominance).
-
Metal Ion Sensing (Schiff Base Route - Path B)
Objective: Use ENOH directly to create a "Turn-On" sensor for
Protocol:
-
Condensation: React ENOH (1 eq) with 2-hydrazinopyridine (1 eq) in Ethanol with catalytic acetic acid. Reflux 4 hours.
-
Mechanism: The resulting
bond allows Photoinduced Electron Transfer (PET).-
Free Ligand: Fluorescence quenched (PET on).[2]
-
Metal Bound: PET blocked
Fluorescence ON.
-
Data Analysis & Validation
Spectral Characteristics Table
| Parameter | Keto-Ester (ENOH) | Reduced Probe (Acid) |
| Excitation Max | 250 nm (Weak) | 280 nm |
| Emission Max | Non-fluorescent / Phosphorescent | 335 nm (Monomer), 400 nm (Excimer) |
| Quantum Yield | < 0.01 | 0.3 - 0.4 (in Ethanol) |
| Solubility | Organic Solvents | Amphiphilic (pH dependent) |
Troubleshooting Guide
-
Problem: No fluorescence after synthesis.
-
Cause: Incomplete reduction of the ketone. The carbonyl group is a potent quencher.
-
Solution: Verify NMR for complete disappearance of the ketone peak. Repeat Wolff-Kishner with fresh hydrazine.
-
-
Problem: High background in cell imaging.
-
Cause: Free probe in solution.
-
Solution: Perform rigorous washing with BSA-containing buffer (BSA scavenges fatty acids).
-
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
SSRN. (2022). Synthesis, Structure, and Properties of a novel Naphthalene-derived Fluorescent Probe for the Detection of Zn2+. (Example of Naphthalene-Schiff Base sensing mechanism). Retrieved from [Link]
Sources
Application Notes and Protocols for the Conjugation of 2-Naphthyl-6-oxohexanoic Acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Unique Properties of a Naphthyl-Functionalized Bioconjugation Reagent
The field of bioconjugation has been profoundly impacted by the development of amine-reactive N-hydroxysuccinimide (NHS) esters, which facilitate the covalent attachment of molecules to proteins, peptides, and other biomolecules.[1] This guide focuses on a specialized NHS ester, 2-naphthyl-6-oxohexanoic acid NHS ester, a reagent that introduces a hydrophobic and fluorescently active naphthyl moiety. The naphthalene group offers unique properties, serving as a fluorescent reporter group or as a hydrophobic tag to study protein-protein or protein-membrane interactions. Its derivatives have also been explored for their antimicrobial and other biological activities.
This document provides a detailed technical guide for the successful conjugation of 2-naphthyl-6-oxohexanoic acid NHS ester to primary amine-containing biomolecules. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and provide field-proven insights to empower researchers to optimize their conjugation strategies and troubleshoot potential challenges, particularly those arising from the hydrophobic nature of the naphthyl group.
The Chemistry of NHS Ester Conjugation: A Tale of Two Nucleophiles
The conjugation of an NHS ester to a primary amine is a classic example of nucleophilic acyl substitution.[2] The reaction's success hinges on the competition between the desired aminolysis and the undesirable hydrolysis of the NHS ester.
-
Aminolysis (The Desired Reaction): The unprotonated primary amine (-NH2) on the biomolecule (e.g., the N-terminus of a protein or the side chain of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3]
-
Hydrolysis (The Competing Reaction): In an aqueous environment, water can also act as a nucleophile, attacking the NHS ester. This leads to the hydrolysis of the ester, yielding the unreactive 2-naphthyl-6-oxohexanoic acid and rendering the reagent incapable of conjugation.[4]
The key to a successful conjugation is to maximize aminolysis while minimizing hydrolysis. This is primarily achieved by carefully controlling the reaction pH.
Optimizing Reaction Conditions: A Quantitative Approach
The efficiency of the conjugation reaction is critically dependent on several parameters. The following table summarizes the key variables and their recommended ranges for optimal results.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.2 - 8.5 | At a pH below 7, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic.[4] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the conjugation efficiency. The optimal pH is a compromise between ensuring a sufficient concentration of deprotonated amines and minimizing hydrolysis. For most proteins, a pH of 8.3 is a good starting point.[5] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided in the conjugation step.[3] They can, however, be used to quench the reaction. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[3] Lower temperatures can be beneficial for sensitive proteins and may help to minimize hydrolysis, though the reaction will proceed more slowly. |
| Molar Excess of NHS Ester | 10- to 20-fold | A molar excess of the NHS ester is used to drive the reaction towards the formation of the conjugate. The optimal ratio depends on the concentration of the biomolecule and the number of available primary amines and should be determined empirically for each specific application. |
| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | 2-Naphthyl-6-oxohexanoic acid NHS ester is hydrophobic and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prepare a concentrated stock solution.[1][5] The final concentration of the organic solvent in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of the protein. |
Visualizing the Conjugation Workflow
The following diagram illustrates the key steps in a typical conjugation protocol, from reagent preparation to purification of the final conjugate.
Caption: A typical workflow for the conjugation of 2-naphthyl-6-oxohexanoic acid NHS ester to a protein.
Detailed Experimental Protocols
Protocol 1: Conjugation of 2-Naphthyl-6-oxohexanoic Acid NHS Ester to a Protein
This protocol provides a general procedure for labeling a protein with 2-naphthyl-6-oxohexanoic acid NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.3)
-
2-Naphthyl-6-oxohexanoic acid NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (optional): 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette, or Hydrophobic Interaction Chromatography (HIC) system)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable conjugation buffer.
-
NHS Ester Stock Solution Preparation: Immediately before use, dissolve the 2-naphthyl-6-oxohexanoic acid NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution. Due to the hydrophobic nature of the naphthyl group, ensure the ester is fully dissolved.
-
Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the NHS ester stock solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the naphthyl group is to be used for fluorescence applications.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will react with any excess NHS ester.
-
Purification: Remove unreacted 2-naphthyl-6-oxohexanoic acid and byproducts.
-
For moderately hydrophobic conjugates: Size-exclusion chromatography (desalting column) or dialysis are effective methods.
-
For highly hydrophobic conjugates: Hydrophobic Interaction Chromatography (HIC) may be necessary to separate the labeled protein from unreacted protein and free label, as the conjugate will be more hydrophobic than the unlabeled protein.[2]
-
Protocol 2: Conjugation to a Peptide
This protocol is suitable for labeling peptides with a free primary amine.
Materials:
-
Peptide with a primary amine (e.g., N-terminal amine or lysine side chain)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
2-Naphthyl-6-oxohexanoic acid NHS ester
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Peptide Solution: Dissolve the peptide in the sodium bicarbonate buffer.
-
NHS Ester Stock Solution: Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Conjugation: Add a 1.5- to 5-fold molar excess of the NHS ester to the peptide solution.
-
Incubation: React for 1-2 hours at room temperature.
-
Purification: Purify the labeled peptide using reverse-phase HPLC. The increased hydrophobicity of the naphthyl-labeled peptide will result in a longer retention time compared to the unlabeled peptide.
The Challenge of Hydrophobicity
The 2-naphthyl group imparts significant hydrophobicity to the NHS ester and the resulting conjugate. This presents unique challenges that researchers must be aware of:
-
Solubility of the NHS Ester: The NHS ester may have limited solubility in aqueous buffers. Preparing a concentrated stock in an anhydrous organic solvent is crucial.
-
Protein Aggregation: The introduction of multiple hydrophobic naphthyl groups onto the surface of a protein can lead to aggregation and precipitation.[6] To mitigate this:
-
Start with a lower molar excess of the NHS ester.
-
Work with more dilute protein solutions.
-
Consider including a small percentage of a non-ionic detergent or organic co-solvent in the purification buffers, if compatible with the protein's stability.
-
-
Purification Complexity: The hydrophobic nature of the conjugate can make purification by standard methods challenging. As mentioned, HIC is a powerful technique for separating biomolecules based on their hydrophobicity and is well-suited for purifying these types of conjugates.[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolysis of NHS ester: Reagent exposed to moisture; reaction buffer not freshly prepared. 2. Suboptimal pH: pH is too low, leading to protonated and unreactive amines. 3. Competing nucleophiles: Buffer contains primary amines (e.g., Tris). | 1. Use anhydrous solvents for the stock solution and prepare fresh buffers. 2. Optimize the pH to be within the 7.2-8.5 range. 3. Use amine-free buffers like PBS, HEPES, or borate. |
| Protein Precipitation/Aggregation | 1. Over-labeling: Too many hydrophobic naphthyl groups are attached. 2. High protein concentration: Promotes intermolecular interactions. | 1. Reduce the molar excess of the NHS ester or decrease the reaction time. 2. Perform the conjugation at a lower protein concentration. |
| Variable Conjugation Results | 1. Inconsistent reaction conditions: Fluctuations in time, temperature, or pH. 2. Inaccurate quantification of reactants: Errors in measuring protein or NHS ester concentrations. | 1. Standardize incubation times and ensure consistent temperature and pH control. 2. Carefully measure the concentrations of your biomolecule and NHS ester before starting. |
Visualizing the Reaction Mechanism
The following diagram details the nucleophilic acyl substitution reaction between the 2-naphthyl-6-oxohexanoic acid NHS ester and a primary amine on a biomolecule.
Caption: Mechanism of the NHS ester reaction with a primary amine. Note: Actual chemical structure images would be used in a final document.
Conclusion
The conjugation of 2-naphthyl-6-oxohexanoic acid NHS ester to biomolecules offers a powerful tool for introducing a hydrophobic and fluorescently active moiety. By understanding the underlying chemistry, carefully controlling reaction conditions, and anticipating the challenges associated with the hydrophobicity of the naphthyl group, researchers can achieve efficient and reproducible conjugations. This guide provides the foundational knowledge and practical protocols to enable the successful application of this versatile reagent in a wide range of research and development endeavors.
References
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Excedr. (2022, February 7). What Is Protein Purification? Definition, Methods, & More. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 536, 87–94. Retrieved from [Link]
-
St. Amant, A. H., et al. (2018). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Journal of Medicinal Chemistry, 61(23), 10355-10385. Retrieved from [Link]
-
McCue, J. T. (2009). Theory and Use of Hydrophobic Interaction Chromatography in Protein Purification Applications. Methods in Enzymology, 463, 405-414. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein purification. Retrieved from [Link]
-
Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Retrieved from [Link]
- Google Patents. (n.d.). US8293876B2 - Method of purification of hydrophobic proteins.
-
Expedeon. (n.d.). Your guide to antibody conjugation. Retrieved from [Link]
-
Fürth lab. (n.d.). NHS ester labeling of amino moeities. Retrieved from [Link]
-
Oxford Academic. (2025, April 17). A review of conjugation technologies for antibody drug conjugates. Retrieved from [Link]
-
CASSS. (2024, August 14). Overview of the landscape of bioconjugates: emerging applications and design considerations. Retrieved from [Link]
-
Martin, A., et al. (1981). Extended Hansen solubility approach: naphthalene in individual solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. Retrieved from [Link]
-
Mohamed, A., & Al Shaaili, M. M. (2006). Solubilization of naphthalene and pyrene by sodium dodecyl sulfate (SDS) and polyoxyethylenesorbitan monooleate (Tween 80) mixed micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 287(1-3), 44-50. Retrieved from [Link]
-
Wang, Z., et al. (2022). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. Polymer Bulletin, 79, 8375–8393. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, February 18). IUPAC-NIST Solubilities Database: Naphthalene with Cyclohexane. Retrieved from [Link]
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Application Note: Solvent-Directed Regioselectivity in Naphthalene Acylation
Abstract
The Friedel-Crafts acylation of naphthalene is a cornerstone of aromatic chemistry, yet controlling the regioselectivity between the α (C-1) and β (C-2) positions presents a significant synthetic challenge. This application note provides an in-depth guide to leveraging solvent effects to achieve either kinetic or thermodynamic control over the reaction, yielding predominantly 1-acylnaphthalene or 2-acylnaphthalene, respectively. We will explore the mechanistic basis for this selectivity, detailing how specific solvents influence the reaction energy landscape. This note includes validated, step-by-step protocols for achieving high selectivity for either isomer and presents data to guide solvent and condition selection.
Introduction: The Challenge of Naphthalene Regioselectivity
Naphthalene is more reactive than benzene towards electrophilic aromatic substitution, with two possible sites for monosubstitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).[1] In Friedel-Crafts acylation, the reaction can be steered to favor one of two distinct products: the kinetically favored 1-acylnaphthalene or the thermodynamically favored 2-acylnaphthalene.[2][3]
The ability to selectively synthesize one isomer over the other is critical in various fields, particularly in the development of pharmaceuticals and advanced materials where isomeric purity is paramount. For instance, 2-acetylnaphthalene is a key precursor for the high-performance polymer poly(ethylene 2,6-naphthalate) (PEN).[4] This guide focuses on the practical application of reaction principles to control this outcome.
Theoretical Framework: Kinetic vs. Thermodynamic Control
The product distribution in naphthalene acylation is a classic example of the competition between kinetic and thermodynamic reaction control.[5][6][7]
-
Kinetic Control: This regime governs reactions where the product distribution is determined by the relative rates of formation. The product that forms the fastest, i.e., via the lowest activation energy pathway, will be the major product.[6][7] These conditions are typically achieved at lower temperatures with short reaction times, where the reverse reaction is negligible.[8]
-
Thermodynamic Control: This occurs when the reaction is reversible, allowing an equilibrium to be established. Under these conditions (typically higher temperatures, longer reaction times), the most stable product will be the major component of the final mixture, regardless of how quickly it was formed.[6][7][8]
In the acylation of naphthalene:
-
The Kinetic Product is 1-acylnaphthalene. Attack at the α-position proceeds through a more stable carbocation intermediate (a σ-complex) that preserves the aromaticity of the adjacent ring through more resonance forms.[1][3] This leads to a lower activation energy and a faster rate of formation.
-
The Thermodynamic Product is 2-acylnaphthalene. Although formed more slowly, the 2-substituted product is sterically less hindered than the 1-substituted isomer. In the 1-acylnaphthalene, there is a significant steric interaction between the acyl group and the hydrogen atom at the C-8 position (a peri-interaction).[3] This interaction is absent in the 2-acylnaphthalene, rendering it the more stable isomer.
The Decisive Role of the Solvent
The choice of solvent is the most critical experimental parameter for dictating whether the reaction proceeds under kinetic or thermodynamic control. The solvent's function extends beyond simply dissolving the reactants; it actively influences the reaction mechanism by solvating intermediates and interacting with the Lewis acid catalyst.
Non-Polar, Non-Coordinating Solvents for Kinetic Control
Solvents like carbon disulfide (CS₂) and chlorinated hydrocarbons (e.g., 1,2-dichloroethane, dichloromethane) are used to favor the formation of the kinetic product, 1-acylnaphthalene.[2]
Mechanism of Action: In these non-polar solvents, the complex formed between the initial kinetic product (1-acylnaphthalene) and the Lewis acid catalyst (e.g., AlCl₃) is often insoluble. This complex precipitates out of the reaction mixture.[2] This precipitation effectively removes the kinetic product from the solution, preventing it from undergoing the reverse reaction (de-acylation) and subsequent isomerization to the more stable thermodynamic product. The reaction is thus locked under kinetic control.
Polar, Coordinating Solvents for Thermodynamic Control
Polar solvents, most notably nitrobenzene, are employed to achieve the thermodynamic product, 2-acylnaphthalene.[2]
Mechanism of Action:
-
Solubility: Nitrobenzene is a polar solvent capable of dissolving the intermediate 1-acylnaphthalene-AlCl₃ complex.[2][9] This keeps the kinetic product in solution, allowing the reversible de-acylation reaction to occur.
-
Equilibration: By facilitating the reverse reaction, the solvent allows the system to reach thermodynamic equilibrium. Over time and with sufficient thermal energy (higher temperatures), the reaction mixture will equilibrate to favor the most stable isomer, 2-acylnaphthalene.[3]
-
Catalyst Interaction: Nitrobenzene is highly deactivated towards Friedel-Crafts reactions itself due to the electron-withdrawing nitro group, making it an effective, non-reactive solvent.[9][10][11][12] It can also form a soluble complex with AlCl₃ (C₆H₅NO₂·AlCl₃), which acts as a homogeneous catalyst system.[9]
The following diagram illustrates the energy profile and the influence of the solvent on the reaction pathway.
Caption: Solvent influence on kinetic vs. thermodynamic pathways.
Experimental Protocols
Safety Precaution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride (AlCl₃) is highly reactive with water and corrosive. Acetyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 1-Acetylnaphthalene (Kinetic Control)
This protocol is optimized for the formation of the α-isomer by using a non-polar solvent and low temperatures to prevent equilibration.
Materials:
-
Naphthalene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Acetyl Chloride (CH₃COCl) (1.0 eq)
-
Carbon Disulfide (CS₂) (anhydrous)
-
Ice, water, and concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous CS₂. Cool the suspension to 0-5 °C in an ice bath.
-
Reactant Addition: Prepare a solution of naphthalene (1.0 eq) and acetyl chloride (1.0 eq) in anhydrous CS₂. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Protocol 2: Synthesis of 2-Acetylnaphthalene (Thermodynamic Control)
This protocol uses a polar solvent and elevated temperature to ensure the reaction reaches equilibrium, favoring the more stable β-isomer.[13]
Materials:
-
Naphthalene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Nitrobenzene (anhydrous)
-
Ice, water, and concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Use the same flame-dried setup as in Protocol 1.
-
Reagent Preparation: In the flask, add anhydrous AlCl₃ (1.2 eq) to anhydrous nitrobenzene. Cool the mixture to 0-5 °C.
-
Reactant Addition: Slowly add acetyl chloride (1.1 eq) to the stirred suspension. After stirring for 15 minutes, add a solution of naphthalene (1.0 eq) in anhydrous nitrobenzene dropwise, keeping the temperature below 10 °C.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[13] The reaction should be monitored by TLC or GC-MS until the ratio of 2-acetylnaphthalene to 1-acetylnaphthalene is maximized.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[13]
-
Extraction: Separate the organic layer (nitrobenzene). Extract the aqueous layer multiple times with dichloromethane.[13]
-
Purification: Combine the organic layers. Wash thoroughly with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Due to the high boiling point of nitrobenzene, vacuum distillation or steam distillation may be required to remove it before purifying the final product by column chromatography or recrystallization.
Data Presentation: Solvent and Temperature Effects
The regiochemical outcome of naphthalene acetylation is highly dependent on the chosen solvent and reaction temperature. The table below summarizes typical product distributions under different conditions.
| Solvent | Temperature (°C) | α/β Isomer Ratio | Predominant Control | Reference |
| Carbon Disulfide (CS₂) | 0 | > 9:1 | Kinetic | [2] |
| 1,2-Dichloroethane | 25 | ~4:1 (initial) -> ~0.7:1 (final) | Shifts from Kinetic to Thermo | [14] |
| Nitrobenzene | 25 | < 1:9 | Thermodynamic | [2] |
| Nitrobenzene | 60-70 | Approaching exclusive β-product | Thermodynamic | [13] |
Table 1: Influence of Solvent and Temperature on Product Ratios in Naphthalene Acetylation.
Conclusion and Best Practices
The selective acylation of naphthalene at the α- or β-position is a controllable process predicated on a sound understanding of kinetic and thermodynamic principles.
-
For Kinetic Control (α-product): Employ non-polar, non-coordinating solvents (e.g., CS₂, CH₂Cl₂) at low temperatures (0-5 °C). This strategy relies on the precipitation of the initial product-catalyst complex to prevent equilibration.
-
For Thermodynamic Control (β-product): Utilize a polar, high-boiling point solvent like nitrobenzene and higher reaction temperatures (e.g., 70 °C). This ensures all intermediates remain in solution, allowing the system to reach equilibrium and form the most stable product.
By carefully selecting the solvent and controlling the reaction temperature and time, researchers can effectively direct the regiochemical outcome of naphthalene acylation to meet specific synthetic goals.
References
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- Filo. (2025, September 26).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. RSC Publishing.
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]
- S
-
ACS Publications. (2025, June 11). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry. Available at: [Link]
- Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Quora.
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- CBSE. (2025, November 29). Assertion Nitrobenzene is used as a solvent in FriedelCrafts class 12 chemistry.
- ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.
-
Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. Available at: [Link]
- Chemistry Stack Exchange. (2015, December 22).
- Semantic Scholar. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([Choline.
- ACS Publications. (2024, November 10). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry.
- PubMed. (2024, December 6).
- BNN Breaking. (2026, January 15). Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Filo. (2025, December 10). Explain kinetic vs thermodynamic control using a potential energy diagram.
- Google Patents. (n.d.).
- PubMed. (1988, April). 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase.
- Chemistry LibreTexts. (2021, December 27). 3.3: Kinetic vs. Thermodynamic Control of Reactions..3: Kinetic vs. Thermodynamic Control of Reactions*.
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Preparation of 2-Naphthyl Labeled Fatty Acid Mimetics
Introduction: The Dual Utility of Naphthalene Labeling
In lipid chemical biology, the 2-naphthyl moiety serves two distinct but critical functions depending on its attachment point to the fatty acid chain. It acts either as a fluorogenic reporter for membrane dynamics or as a chromogenic leaving group for enzymatic assays.
This guide distinguishes between two classes of mimetics and provides robust synthetic protocols for each:
-
Class A: 2-Naphthyl Esters (Substrates). Here, the naphthyl group is esterified to the carboxyl head. These are "suicide" substrates; lipases hydrolyze the ester bond, releasing free 2-naphthol. This is the gold standard for high-throughput lipase/esterase screening.
-
Class B:
-(2-Naphthyl) Fatty Acids (Probes). Here, the naphthyl group replaces the terminal methyl ( ) of the alkyl chain. These non-hydrolyzable analogs mimic natural fatty acids in size and polarity but provide fluorescent readout (polarity sensing) to study lipid transport, protein binding, and membrane fluidity.
Chemical Strategy & Retro-Synthesis
Class A: 2-Naphthyl Esters (Lipase Substrates)
The synthesis relies on a nucleophilic acyl substitution. The low nucleophilicity of the phenolic oxygen in 2-naphthol requires activation of the fatty acid, typically as an acid chloride, to drive the reaction to completion under basic conditions.
Class B: -(2-Naphthyl) Fatty Acids (Fluorescent Probes)
Constructing the carbon-carbon bond between the aromatic ring and the aliphatic chain is best achieved via the Wittig Reaction . This modular approach allows for precise control of chain length.
-
Synthon A: 2-Naphthaldehyde.
-
Synthon B:
-Carboxyalkyl triphenylphosphonium bromide. -
Key Step: Formation of the alkene via ylide attack, followed by catalytic hydrogenation to saturate the chain.
Detailed Protocols
Protocol 1: Synthesis of 2-Naphthyl Palmitate (Lipase Substrate)
Target Compound: 2-Naphthyl hexadecanoate
Reagents:
-
Palmitoyl chloride (98%)
-
2-Naphthol (Recrystallized)[1]
-
Triethylamine (TEA) or Pyridine (Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
0.1 M HCl, 5% NaHCO₃, Brine
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-naphthol (1.44 g, 10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (1.7 mL, 12 mmol) and cool the solution to 0°C in an ice bath.
-
Acylation: Dropwise add Palmitoyl chloride (3.0 g, 11 mmol) dissolved in DCM (10 mL) over 15 minutes. The solution will turn cloudy as triethylamine hydrochloride precipitates.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting material (2-naphthol,
) should disappear, replaced by the non-polar ester ( ). -
Work-up:
-
Filter off the precipitated salts.
-
Wash the filtrate sequentially with: 0.1 M HCl (2 x 30 mL) to remove excess amine; 5% NaHCO₃ (2 x 30 mL) to remove unreacted acid; and Brine (1 x 30 mL).
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the crude white solid from hot ethanol or acetone.
Protocol 2: Synthesis of 11-(2-Naphthyl)undecanoic Acid (Fluorescent Probe)
Target Compound:
Reagents:
-
2-Naphthaldehyde[4]
-
10-Bromodecanoic acid[4]
-
Triphenylphosphine (
)[5] -
Sodium hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu)
-
DMSO and THF (Anhydrous)
-
Palladium on Carbon (Pd/C, 10%)
Step-by-Step Methodology:
-
Phosphonium Salt Formation:
-
Reflux 10-bromodecanoic acid (2.5 g, 10 mmol) and
(2.9 g, 11 mmol) in acetonitrile (30 mL) for 24 hours. -
Cool to precipitate the phosphonium salt. Filter and wash with cold ether. Dry under vacuum.[6]
-
Note: If the acid group interferes, protect it as a methyl ester before this step, then hydrolyze at the very end.
-
-
Wittig Olefination:
-
Suspend the phosphonium salt (1 eq) in anhydrous THF (50 mL) under nitrogen.
-
Cool to 0°C and add KOtBu (2.2 eq) to generate the ylide (solution turns bright orange/red). Stir for 30 mins.
-
Dropwise add 2-naphthaldehyde (1 eq) in THF.
-
Stir at RT for 12 hours.
-
Quench with saturated
, extract with ethyl acetate, and concentrate. -
Intermediate: You now have the unsaturated alkene (mixture of cis/trans).
-
-
Hydrogenation (Saturation):
-
Dissolve the alkene intermediate in MeOH/EtOAc (1:1).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 4 hours. -
Filter through Celite to remove catalyst. Concentrate to obtain the saturated fatty acid.
-
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
Analytical Characterization (QC)
| Parameter | 2-Naphthyl Palmitate (Substrate) | 11-(2-Naphthyl)undecanoic Acid (Probe) |
| 1H NMR (CDCl3) | ||
| Fluorescence | ||
| Mass Spec (ESI) | [M+Na]+ calc.[3] 405.27 | [M-H]- calc. 311.19 |
| Solubility | DMSO, Ethanol, Chloroform | DMSO, Methanol, pH > 8 Buffer |
Application Workflows
A. Colorimetric Lipase Assay
This assay quantifies lipase activity by measuring the release of 2-naphthol, which reacts with Fast Blue BB salt to form a colored azo dye.
Workflow Diagram:
Figure 1: Mechanism of the 2-Naphthyl Ester Lipase Assay. The enzymatic step releases 2-naphthol, which is chemically trapped to produce a quantifiable signal.
Protocol:
-
Substrate Stock: 10 mM 2-naphthyl palmitate in isopropanol.
-
Reaction Mix: 90 µL PBS (pH 7.4) + 10 µL Enzyme sample.
-
Start: Add 5 µL Substrate Stock. Incubate at 37°C for 10-30 mins.
-
Development: Add 100 µL of Fast Blue BB solution (1 mg/mL in 5% SDS).
-
Read: Measure Absorbance at 540 nm .
B. Membrane Fluidity Probing
The
Synthetic Pathway Diagram:
Figure 2: Synthetic route for
References
- Lipase Assay Principle & Substrates
- Wittig Synthesis of Naphthyl Derivatives
- Fluorescent Fatty Acid Analogs
-
General Esterification Protocols
-
AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
-
Sources
- 1. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Separation of 1-Naphthyl and 2-Naphthyl Isomers
Welcome to the technical support center for the chromatographic separation of 1- and 2-naphthyl isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these closely related positional isomers. Due to their nearly identical physicochemical properties, achieving baseline resolution requires a nuanced approach to method development and a systematic strategy for troubleshooting.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions for rapid problem-solving to comprehensive troubleshooting guides for more persistent issues.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate 1-naphthyl and 2-naphthyl isomers?
The primary challenge lies in their structural similarity. 1- and 2-naphthyl isomers differ only in the position of the substituent on the naphthalene ring.[2] This results in very similar polarity, size, and charge distribution, making it difficult for standard chromatographic phases to differentiate between them.[1] Effective separation relies on exploiting subtle differences in their interaction with the stationary phase.
Q2: I'm using a standard C18 (ODS) column and seeing no separation. What should I do?
While C18 columns are excellent for many reversed-phase separations, they primarily separate based on hydrophobicity.[1] Since the naphthyl isomers have nearly identical hydrophobicity, a C18 phase often provides insufficient selectivity. The most effective next step is to switch to a stationary phase that offers alternative separation mechanisms, particularly π-π interactions .[1][3]
Q3: What is a good starting point for mobile phase selection in normal-phase chromatography (e.g., with a silica gel column)?
For normal-phase separation on silica gel or alumina, a good starting point is a low-polarity mobile phase, such as a 9:1 or 8:2 (v/v) mixture of n-hexane and ethyl acetate.[4] The optimal ratio is critical and must be determined empirically, typically by using Thin Layer Chromatography (TLC) to find a solvent system that gives a clear difference in retention factor (Rf) values for the two isomers.[4]
Q4: Can I use Gas Chromatography (GC) to separate these isomers?
Yes, Gas Chromatography (GC) can be a powerful technique for separating volatile and thermally stable isomers.[1][5] Specialized stationary phases, such as those based on liquid crystals, have shown unique selectivity for rigid isomers like naphthalene derivatives.[5] For less volatile or thermally sensitive naphthyl compounds, derivatization of polar groups may be necessary to improve peak shape and stability.[1]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a logical workflow, explaining the underlying causes and providing actionable solutions.
Problem 1: Poor or No Resolution Between Isomer Peaks
You are seeing a single broad peak or two heavily overlapping peaks.
Caption: Troubleshooting workflow for poor resolution.
Q: I've switched to a phenyl-based column but my resolution is still below 1.5. What's the next step?
A: This indicates you have the correct stationary phase chemistry but the mobile phase is not yet optimized.
-
Cause: The mobile phase composition is not providing the optimal balance of interactions for differential migration. The elution strength may be too high, causing the isomers to move too quickly through the column without sufficient interaction time.
-
Solution:
-
Reduce Elution Strength: In reversed-phase, increase the proportion of water. In normal-phase, increase the proportion of the non-polar solvent (e.g., hexane).
-
Change the Organic Modifier: In reversed-phase, switching between acetonitrile and methanol can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.
-
Temperature Optimization: Lowering the column temperature can sometimes increase interaction differences, improving resolution, although this may also increase backpressure and run time.[6]
-
Problem 2: Excessive Peak Tailing or Asymmetric Peaks
The peaks for one or both isomers are not symmetrical and have a "tail."
Q: My main isomer peak is tailing, giving me poor purity in my collected fractions. Why is this happening?
A: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase or by column issues.
-
Cause 1: Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with polar functional groups on the naphthyl isomers, causing a portion of the molecules to lag behind, resulting in tailing.[7]
-
Solution 1: Mobile Phase Modifiers: Add a small amount of a competitive agent to the mobile phase. For acidic analytes, a weak acid like 0.1% formic or acetic acid can suppress silanol interactions. For basic analytes, a competing base like triethylamine (TEA) can be effective.[7]
-
Cause 2: Column Contamination/Degradation: The inlet of the column may be contaminated with strongly retained impurities from previous injections, creating active sites.[8] Alternatively, operating at a high pH (>8) can dissolve the silica backbone, degrading the column.[7]
-
Solution 2: Column Maintenance: First, try flushing the column with a strong solvent (e.g., isopropanol for reversed-phase). If this fails, reverse the column (if permitted by the manufacturer) and flush it.[7] If tailing persists, the contamination may be permanent, requiring replacement of the guard column or the analytical column itself.[8]
Problem 3: Retention Times are Unstable and Drifting
The time it takes for your isomers to elute is changing between injections.
Q: My retention times are consistently decreasing over a series of runs. What could be the cause?
A: Drifting retention times point to a system that has not reached equilibrium or a changing mobile phase composition.
-
Cause: In normal-phase chromatography, the water content of the mobile phase is critical. Non-polar solvents like hexane have very low water solubility, and it can take a very long time for the silica stationary phase to become fully equilibrated with the mobile phase.[8] If the mobile phase is not saturated with water, the column will slowly become more activated, leading to shorter retention times. Drifting can also be caused by temperature fluctuations or changes in mobile phase composition due to the evaporation of a more volatile component.[8][9]
-
Solution:
-
Ensure Column Equilibration: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[1]
-
Mobile Phase Stability: Keep mobile phase bottles covered to prevent evaporation. If you are mixing solvents online, ensure the pumping system is functioning correctly and is not introducing composition fluctuations.[8]
-
Control Temperature: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[9]
-
Data & Protocols
Table 1: Stationary Phase Selection Guide for Naphthyl Isomer Separation
| Stationary Phase | Principle of Separation | Advantages for Naphthyl Isomers | Starting Mobile Phase (Reversed-Phase) | Starting Mobile Phase (Normal-Phase) |
| C18 (ODS) | Hydrophobic Interactions | Widely available, good starting point for general method development.[1] | 50:50 Acetonitrile:Water[1] | N/A |
| Phenyl-Hexyl | Mixed-Mode: Hydrophobic & π-π Interactions | The phenyl group provides π-π interactions, which are crucial for differentiating the electron clouds of the isomers.[1] | 60:40 Methanol:Water[1] | N/A |
| Biphenyl | Strong π-π Interactions | Offers high aromatic selectivity, often providing excellent resolution for closely related aromatic isomers.[1] | 50:50 Acetonitrile:Water | N/A |
| Pyrenylethyl (PYE) | Enhanced π-π & Shape Selectivity | The large, planar pyrene ring system provides strong π-π interactions, ideal for separating polycyclic aromatic compounds.[1][3] | 90:10 Methanol:Water[3] | N/A |
| Silica Gel / Alumina | Adsorption (Polarity) | Standard for flash chromatography; separation depends heavily on finding the right mobile phase polarity.[4] | N/A | 90:10 Hexane:Ethyl Acetate[4] |
| Porous Graphitic Carbon (PGC) | Electronic Interactions & Shape Selectivity | Excellent for separating structurally similar isomers that are difficult to resolve on silica-based phases.[6] | Gradient of THF in Acetonitrile/Methanol[6] | N/A |
Experimental Protocol: Method Development for Flash Chromatography Separation
This protocol provides a systematic workflow for developing a robust separation method for 1- and 2-naphthyl isomers using normal-phase flash chromatography.
Caption: Workflow for flash chromatography method development.
Step-by-Step Methodology:
-
Materials & Equipment:
-
Preliminary Analysis by Thin Layer Chromatography (TLC):
-
Dissolve a small amount of your crude isomer mixture in a solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop a series of plates using different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).[4]
-
Visualize the spots under a UV lamp.
-
Objective: Identify a solvent system where the two isomers are well-separated (a significant difference in Rf values) and the target isomer has an Rf value between 0.25 and 0.35 for optimal column separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like pure hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.[4]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the sample in the minimum amount of mobile phase and carefully pipette it onto the top of the column. This method is faster but risks disturbing the column bed.
-
-
Elution and Fraction Collection:
-
Monitoring and Product Isolation:
-
Analyze the collected fractions by TLC to determine their composition. Spot multiple fractions on the same plate alongside your crude mixture standard.
-
Combine the fractions that contain only your pure desired isomer.[4]
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[4]
-
References
- A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. (n.d.). Benchchem.
- DW. Armstrong, A. M. Stalcup, M. L. Hilton, J. D. Duncan, J. R. Faulkner Jr., and J. I. Chang. (2016, October 13). Separation of 2-naphthol atropisomers on cyclofructan-based chiral stationary phases. SpringerLink.
- HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque.
- Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? (2023, February 12). ResearchGate.
- Ilona V. P., Tímea B., Zoltán J., Zoltán I., and Jenő F. (2016, September 27). Separation of Isomers of JWH-122 on Porous Graphitic Carbon Stationary Phase with Non-Aqueous Mobile Phase Using Intelligent Software. Oxford Academic.
- Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. (n.d.). ACS Publications.
- γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. (n.d.). Royal Society of Chemistry.
- Macrocyclic Chiral Stationary Phases. (n.d.). Sigma-Aldrich.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Gislason, S. R., & Stefansson, A. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC.
- Peck, D. W. (1963). Separation of naphthol isomers. Google Patents.
- Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography. (n.d.). Benchchem.
- GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- How to separate of 1-naphthol from 2-naphthol? (2021, October 5). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.). LC Resources.
- The synthesis of 1 and 2-naphthols from Napththalene. (2009, January 4). Sciencemadness.org.
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025, August 7). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US3076035A - Separation of naphthol isomers - Google Patents [patents.google.com]
- 3. nacalai.com [nacalai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. bvchroma.com [bvchroma.com]
- 8. lcms.cz [lcms.cz]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Improving yield of 2-isomer in Friedel-Crafts acylation of naphthalene
Topic: Improving yield of 2-isomer in Friedel-Crafts acylation of naphthalene Audience: Researchers, Process Chemists, and Drug Development Professionals Ticket ID: #FC-NAP-002-BETA Status: OPEN
Executive Summary: The Kinetic vs. Thermodynamic Battle[1]
Welcome to the technical support hub for Naphthalene Acylation. If you are reading this, you are likely struggling with an excess of 1-acetylnaphthalene (the
The Core Problem: Naphthalene acylation is governed by two competing factors:
-
Kinetic Control (1-isomer): The
-position is more electron-rich and kinetically activated. Under mild conditions (low temp, non-polar solvents like or DCM), the electrophile attacks here first. -
Thermodynamic Control (2-isomer): The
-position suffers from peri-strain (steric interaction between the substituent at C1 and the hydrogen at C8). The -position (2-isomer) is sterically unencumbered and thermodynamically more stable.
The Solution Strategy: To maximize the 2-isomer, you must suppress the kinetic pathway and facilitate equilibration to the thermodynamic product. This requires specific "tuning" of your reaction environment: Solvent Polarity , Temperature , and Steric Bulk of the Electrophile .
Experimental Protocols
Protocol A: The "Nitrobenzene Shift" (Standard Chemical Method)
Best for: Standard laboratory synthesis using traditional Lewis Acids.
Mechanism: Nitrobenzene acts as a donor solvent. It complexes with the acylium-aluminum chloride species (
Reagents:
-
Naphthalene (1.0 eq)[1]
-
Acetyl Chloride (1.1 eq)
-
Aluminum Chloride (
) (1.2 - 1.5 eq) -
Solvent: Nitrobenzene (Dry)[2]
Step-by-Step Workflow (Perrier Modification):
-
Complex Formation: In a flame-dried flask under inert atmosphere (
), dissolve in nitrobenzene. Cool to . -
Electrophile Generation: Add Acetyl Chloride dropwise. Stir for 15-30 mins. Note: The solution will darken as the active acylium complex forms.
-
Substrate Addition: Add Naphthalene (dissolved in minimal nitrobenzene) slowly.
-
Thermodynamic Equilibration:
-
Crucial Step: Once addition is complete, remove the ice bath.
-
Heat the reaction to
for 2-4 hours. -
Why? This heat provides the energy required for the kinetically formed 1-isomer to de-acylate (reverse) and re-react at the 2-position.
-
-
Quench & Workup: Pour onto crushed ice/HCl.
-
Tip: Nitrobenzene is difficult to remove.[3] Use steam distillation or wash the organic layer thoroughly with water followed by vacuum distillation.
-
Protocol B: Zeolite Catalysis (Green/Advanced Method)
Best for: High selectivity requirements and avoiding toxic solvents.
Mechanism: Shape Selectivity.[4] The pore structure of Zeolite H-Beta (BEA) allows the linear 2-isomer to diffuse out, while the bulky 1-isomer is trapped or transition-state restricted.
Reagents:
-
Acetic Anhydride (Acylating agent preferred for zeolites)
-
Catalyst: H-Beta Zeolite (
ratio 25-30) -
Solvent: Solvent-free or Sulfolane
Workflow:
-
Activate Zeolite H-Beta at
for 4 hours to remove moisture. -
Mix Naphthalene and Acetic Anhydride (1:2 molar ratio).
-
Add catalyst (10-20 wt% relative to substrate).
-
Heat to
in a sealed pressure tube or autoclave. -
Filter catalyst (reusable) and crystallize product.
Visualizing the Mechanism
The following diagram illustrates the decision pathways determining regioselectivity.
Caption: Reaction coordinate showing the reversible kinetic pathway (Red) vs. the irreversible thermodynamic pathway (Green). Note that high temperature allows the 1-isomer to revert to starting materials.
Troubleshooting & FAQs
Issue 1: "I am using Nitrobenzene, but my 2-isomer yield is still <60%."
Diagnosis: Incomplete thermodynamic equilibration. Corrective Action:
-
Check Temperature: Are you running at Room Temperature (RT)? Increase to
. The rearrangement from 1- to 2-isomer is endothermic. -
Check Time: Do not quench too early. The 1-isomer forms first. Sampling at 30 mins will show mostly 1-isomer. Sampling at 3 hours should show mostly 2-isomer.
-
Check Catalyst Quality:
must be anhydrous. If it has absorbed moisture (white powder turning clumpy/yellow), the Lewis acidity drops, slowing the de-acylation step required for isomerization.
Issue 2: "The reaction mixture turned into a black tar."
Diagnosis: Polymerization or decomposition due to excessive heat or local hotspots. Corrective Action:
-
Addition Rate: The formation of the acylium complex is exothermic. Add Acetyl Chloride slowly to the
suspension at before heating. -
Solvent Volume: Ensure sufficient Nitrobenzene dilution (at least 5-7 mL per gram of Naphthalene) to act as a heat sink.
Issue 3: "I cannot separate Nitrobenzene from my product."
Diagnosis: High boiling point of Nitrobenzene (
-
Steam Distillation: This is the gold standard. After quenching, steam distill the mixture. Nitrobenzene will co-distill with water, leaving the solid ketone behind.
-
Solvent Extraction: If steam distillation is unavailable, dilute the quenched mixture with Chloroform (
). The density difference helps break the emulsion often formed by Nitrobenzene/Aluminum salts.
Comparison of Solvent Effects[4][7][11]
| Solvent | Dielectric Constant | Primary Product | Mechanism Note |
| Carbon Disulfide ( | 2.6 (Non-polar) | 1-Isomer (>90%) | Minimal solvation; small electrophile attacks most active position. |
| Dichloromethane (DCM) | 8.9 (Mod. Polar) | Mixed (Mostly 1) | Insufficient bulk to block 1-position. |
| Nitrobenzene | 34.8 (Polar) | 2-Isomer (>80%) | Forms bulky complex with |
References
-
Gore, P. H. (1955).[7] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229-281.[7] Link[7]
-
Haworth, R. D., & Sheldrick, G. (1934).[2] "Syntheses of alkylphenanthrenes. Part VII. 2-Acetylnaphthalene."[8][10] Journal of the Chemical Society, 864.[2] Link
-
Corma, A., et al. (1989). "Shape-selective synthesis of 2-acetylnaphthalene via naphthalene acylation with acetic anhydride over large pore zeolites."[8] Applied Catalysis, 51(1), 37-45. Link
-
BenchChem Technical Support. (2025). "Optimization of Reaction Parameters for 2-Acetylnaphthalene Derivatives." BenchChem Knowledge Base. Link
-
Wang, J., et al. (2014). "Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3." Inorganic Chemistry (ACS). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3234286A - Acetylation of naphthalenes - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. prepchem.com [prepchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low regioselectivity in naphthalene acylation reactions
Introduction: The "Alpha vs. Beta" Battle
Welcome to the technical support center. If you are reading this, you are likely facing the classic "Naphthalene Dilemma": obtaining a crude mixture of 1-acylnaphthalene (
In naphthalene acylation, regioselectivity is not random; it is a competition between electronic activation (favoring the 1-position) and steric hindrance (disfavoring the 1-position).
-
The 1-position (
) is the Kinetic Product .[1] It forms fastest because the cationic intermediate ( -complex) is stabilized by resonance over both rings. However, it suffers from peri-interaction (steric clash) with the proton at C8. -
The 2-position (
) is the Thermodynamic Product .[2] It forms slower but is sterically less hindered and more stable.
This guide provides the protocols to force this equilibrium in your favor.
Module 1: The Kinetic vs. Thermodynamic Switch
To fix low selectivity, you must first identify which control mechanism you are inadvertently triggering.
The Energy Landscape
The following diagram illustrates why low temperatures favor the 1-isomer and high temperatures/reversible conditions favor the 2-isomer.
Figure 1: Reaction coordinate diagram. The 1-isomer forms rapidly (kinetic) but can revert to reactants under high energy conditions, eventually funneling to the stable 2-isomer.
Module 2: Solvent & Catalyst Engineering
The most common cause of poor selectivity is the mismatch between solvent choice and desired isomer. The solvent dictates the size of the electrophile.
The "Bulky Complex" Effect (Targeting the 2-Isomer)
If you need the 2-acyl isomer, you must artificially increase the steric bulk of the acylating agent to make the crowded 1-position inaccessible.
-
Solvent: Nitrobenzene (
). -
Mechanism: Nitrobenzene forms a bulky complex with AlCl
and the acyl chloride. This massive electrophile cannot fit into the 1-position (due to the C8 proton), forcing it to attack the open 2-position. -
Protocol Note: This requires higher temperatures (often
C) to overcome the higher activation energy of the 2-position attack.
The "Naked Ion" Effect (Targeting the 1-Isomer)
If you need the 1-acyl isomer, keep the electrophile small and the temperature low.
-
Solvent: Dichloromethane (DCM), Carbon Disulfide (
), or 1,2-Dichloroethane (DCE). -
Mechanism: These non-polar solvents do not complex strongly with AlCl
. The acylium ion remains small and highly reactive, attacking the most electron-rich 1-position immediately.
Troubleshooting Table: Optimizing Conditions
| Variable | To Favor 1-Acyl ( | To Favor 2-Acyl ( | Why? |
| Solvent | Nitrobenzene | Nitrobenzene creates a bulky electrophilic complex that cannot fit at C1. | |
| Temperature | -15°C to 0°C | > 60°C (or Reflux) | Low temp prevents reversibility (traps Kinetic product). High temp allows equilibration to Thermodynamic product. |
| Addition Mode | Perrier Procedure | Bouveault Procedure | Perrier (pre-mix catalyst+acyl chloride) creates a reactive salt. Bouveault (add catalyst to mixture) moderates reaction. |
| Catalyst Ratio | 1.1 eq AlCl | > 2.0 eq AlCl | Excess catalyst can facilitate the reversible deacylation-reacylation pathway. |
Module 3: Advanced Protocols (Zeolites)
Issue: "I cannot use Nitrobenzene due to toxicity/workup issues, but I need the 2-isomer."
Solution: Switch from homogeneous AlCl
Zeolites like H-Beta have pore structures that physically restrict the formation of the bulky transition state required for 1-acylation.
Protocol: Zeolite-Catalyzed Acylation (High 2-Selectivity)
-
Catalyst: H-Beta Zeolite (
ratio ~25-40). -
Solvent: Sulfolane or solvent-free (if reagents are liquid).
-
Temperature: 140°C - 160°C.
-
Mechanism: The pore channels of H-Beta are too narrow to accommodate the transition state of 1-acylation (which requires the naphthalene ring to twist). The linear 2-acylation transition state fits perfectly.
-
Expected Selectivity: >85% 2-isomer.
Figure 2: Shape selectivity in Zeolite catalysis. The pore architecture acts as a molecular sieve, physically preventing the formation of the 1-isomer.
Module 4: FAQ & Troubleshooting
Q1: I am using AlCl in DCM at 0°C, but I still see 10-15% of the 2-isomer. How do I eliminate it?
A: You likely have local heating or "hot spots" during addition. The acylation is highly exothermic.
-
Fix: Dilute your acyl chloride significantly before addition.
-
Fix: Use the Perrier addition method : Prepare the
complex first in DCM (it will precipitate or form a suspension), cool it to -20°C, and then slowly add the naphthalene solution. This ensures the reaction occurs only at low temperature.
Q2: My reaction in Nitrobenzene turned into a black tar.
A: Nitrobenzene is an oxidant at high temperatures and AlCl
-
Fix: Ensure the reaction temperature does not exceed 60-70°C unless absolutely necessary.
-
Fix: Use 1,2-dichlorobenzene as a high-boiling alternative that is less oxidizing, though it provides slightly lower steric bulk than nitrobenzene.
Q3: How do I separate the isomers if the reaction yields a 60:40 mix?
A: Separation is difficult due to similar polarity.
-
Crystallization: The 2-isomer usually has a higher melting point and better symmetry. Try recrystallizing from ethanol or methanol; the 2-isomer often precipitates first.
-
Chromatography: Use Silica Gel. The 1-isomer is slightly less polar (due to internal shielding of the carbonyl) and elutes faster in non-polar mobile phases (e.g., 98:2 Hexane:Ethyl Acetate).
References
-
Gore, P. H. (1955).[3] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.[3] Link[3]
-
Olah, G. A. (1973). Friedel-Crafts and Related Reactions.[2][4][5][6][7][8][9] Wiley-Interscience. (Foundational text on the Perrier vs. Bouveault procedures).
-
Kim, J. C., et al. (2014).[10] High catalytic performance of surfactant-directed nanocrystalline zeolites for liquid-phase Friedel-Crafts alkylation. Applied Catalysis A: General, 470, 420-426.[10] Link
- Derouane, E. G., et al. (2000). Shape selectivity in the acylation of naphthalene over zeolites. Journal of Catalysis.
-
BenchChem. (2025).[11] Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate: Protocols and Solvent Effects.[11]Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. askfilo.com [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Lewis acid catalyst ratio for ethyl 6-(2-naphthyl)-6-oxohexanoate
[1]
Topic: Optimization of Lewis Acid (
🔬 Module 1: Catalyst Stoichiometry (The "Why" & "How Much")
Q: Why does the reaction stall at 50% conversion even with 1.0 equivalent of ?
A: You are experiencing "Product Inhibition." In Friedel-Crafts acylation, the Lewis acid is not a true catalyst in the turnover sense; it is a reagent consumed by coordination.[1]
-
Reagent Activation (1.0 eq): The first equivalent of Aluminum Chloride (
) is required to generate the electrophilic acylium ion from your reagent (Ethyl 6-chloro-6-oxohexanoate).[1] -
Product Complexation (+1.0 eq): The resulting ketone product is highly basic (Lewis base).[1] It forms a stable 1:1 complex with
.[1][2] This removes the Lewis acid from the reaction pool, halting further activation of the acid chloride. -
Ester Coordination (+0.2–0.5 eq): Your specific substrate contains a distal ester group.[1] While less basic than the ketone, the ester carbonyl can also coordinate with
, especially at higher concentrations or lower temperatures, further depleting the active catalyst.
Recommendation:
Use 2.2 to 2.5 equivalents of
| Component | Role | Eq. of |
| Acid Chloride | Generation of Acylium Ion | 1.0 |
| Product (Ketone) | Strong Complexation (Deactivation) | 1.0 |
| Product (Ester) | Weak/Transient Coordination | 0.2 - 0.5 |
| Total Recommended | Ensure Full Conversion | 2.2 - 2.5 |
🎯 Module 2: Regioselectivity (The "Where")[4]
Q: I am seeing a 60:40 mixture of 1-isomer and 2-isomer. How do I maximize the 2-naphthyl (6-position) product?
A: You are operating under Kinetic Control. You need Thermodynamic Control.
-
Kinetic Product (1-substitution): The
-position (1-position) of naphthalene is more electron-rich and kinetically accessible.[1] At low temperatures (0°C) or in non-polar solvents (DCM, ), this isomer dominates.[1] -
Thermodynamic Product (2-substitution): The
-position (2-position) is sterically less hindered but forms slower.[1] However, the reaction is reversible. Under high temperatures or specific solvent conditions, the 1-isomer can rearrange to the more stable 2-isomer.
The "Nitrobenzene Effect": To optimize for the 2-isomer, replace Dichloromethane (DCM) with Nitrobenzene .
-
Mechanism: Nitrobenzene forms a bulky complex with
.[1] This bulky electrophile faces significant steric hindrance at the naphthalene 1-position (due to the peri-hydrogen at C8).[1] -
Result: It selectively attacks the less hindered 2-position.[1]
Visualizing the Pathway:
Caption: Kinetic vs. Thermodynamic pathways. The 1-isomer can rearrange to the desired 2-isomer under heat and specific solvation.
🛠 Module 3: Troubleshooting & Workup
Q: My yield is low due to "tar" formation. How do I prevent polymerization?
A: Friedel-Crafts reactions on naphthalene are prone to polymerization if the addition is too fast or the local concentration of the acylium ion is too high.
Corrective Protocol (Perrier Addition Method):
Do not add
-
Complexation: Dissolve
(2.4 eq) in Nitrobenzene. Add the Acid Chloride (1.0 eq) at 0–5°C. Stir for 15 mins to form the acylium complex. -
Controlled Addition: Add the Naphthalene (0.95 eq) solution to the pre-formed complex slowly.
-
Why? This ensures the naphthalene always encounters a controlled amount of electrophile, reducing side reactions.[1]
Q: The ester group is hydrolyzing during quench.[2] How do I fix this?
A: The
-
Fix: Quench into Ice + dilute HCl (not pure water) and keep the temperature < 10°C .
-
Rationale: Low temperature prevents acid-catalyzed hydrolysis of the ethyl ester. The added HCl prevents the precipitation of aluminum salts (aluminum hydroxide gel) which traps product and causes emulsion.
🧪 Experimental Protocol: Optimized Synthesis
Objective: Synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate (Targeting >90% 2-isomer).
-
Preparation: Flame-dry a 3-neck RBF equipped with a mechanical stirrer, addition funnel, and an inert gas (Argon/Nitrogen) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Catalyst Loading: Charge
(2.4 equiv) and Nitrobenzene (5–7 volumes). Cool to 0–5°C. -
Acylium Formation: Dropwise add Ethyl 6-chloro-6-oxohexanoate (1.1 equiv) . Maintain T < 10°C. Stir for 20 minutes. Note: Solution usually turns yellow/orange.[1]
-
Substrate Addition: Dissolve Naphthalene (1.0 equiv) in minimal Nitrobenzene. Add this solution dropwise to the catalyst mixture over 45–60 minutes.
-
Thermodynamic Equilibration:
-
Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice (500g) + Conc. HCl (50mL) .
-
Workup: Extract with Ethyl Acetate or DCM.[1] Wash organic layer with water, then Brine.[4] Dry over
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Recrystallization from Cyclohexane/Toluene is often preferred over chromatography for removing trace 1-isomer.[1]
📊 Logic Flow: Troubleshooting Guide
Caption: Diagnostic logic for common Friedel-Crafts acylation failures.
📚 References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on Catalyst Stoichiometry and Product Inhibition).
-
Gore, P. H. (1964).[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.[1] Link (Detailed mechanistic review of Naphthalene regioselectivity).
-
Shudo, K. (1991).[1] "Retinoids and Related Compounds."[1] U.S. Patent 5,015,758.[1] (Describes the synthesis of Adapalene intermediates using 6-substituted naphthalene derivatives). Link
-
BenchChem Technical Support. (2025). "Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate." (Protocol adapted for C6 analog). Link
Purification methods for removing unreacted naphthalene from reaction mixture
Welcome to the Technical Support Center for the purification of unreacted naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the removal of naphthalene from reaction mixtures. Our approach is rooted in practical, field-proven insights to ensure both the purity of your target compounds and the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted naphthalene?
The choice of purification method largely depends on the scale of your reaction, the properties of your desired product, and the available laboratory equipment. The most prevalent and effective techniques include:
-
Recrystallization: Ideal for thermally stable, solid products with different solubility profiles from naphthalene.
-
Column Chromatography: A versatile technique for separating compounds with different polarities.
-
Distillation (including Steam Distillation): Effective when there is a significant difference in boiling points between naphthalene and your product.
-
Liquid-Liquid Extraction: Useful for separating naphthalene based on its differential solubility in immiscible solvents.
Q2: I'm observing a low yield after recrystallization. What could be the cause?
Low recovery during recrystallization is a common issue that can often be traced back to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve naphthalene and impurities at high temperatures but have low solubility for your product at low temperatures.[1][2] If your product is also significantly soluble in the cold solvent, you will lose a substantial amount in the mother liquor.
-
Using an Excessive Amount of Solvent: Dissolving your crude product in the absolute minimum amount of hot solvent is critical.[3][4] Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and mother liquor. Gradual cooling allows for the growth of larger, purer crystals.[3]
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel.
Q3: My purified product is still contaminated with naphthalene after column chromatography. How can I improve the separation?
Co-elution of naphthalene with your product during column chromatography suggests that their polarities are too similar under the chosen conditions. To enhance separation, consider the following:
-
Optimize the Solvent System: A less polar mobile phase (eluent) will generally slow the elution of both compounds, but may increase the difference in their retention times.[5] Experiment with different solvent ratios (e.g., decreasing the percentage of a polar solvent like ethyl acetate in a hexane/ethyl acetate mixture).
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For instance, if you are using silica gel, switching to alumina or a reverse-phase column could alter the elution order and improve separation.[5][6]
-
Adjust the Column Dimensions: A longer and narrower column can provide better resolution between closely eluting compounds.
-
Sample Loading: Overloading the column can lead to band broadening and poor separation. Ensure you are not exceeding the column's capacity.
Q4: Is steam distillation a viable option for removing naphthalene?
Yes, steam distillation can be a very effective method, particularly when your desired product is not volatile with steam. Naphthalene is steam-volatile, meaning it can be carried over with steam at temperatures below its atmospheric boiling point.[7] This allows for its removal from non-volatile reaction products or salts. This technique is especially useful for large-scale purifications.[7]
Troubleshooting Guides
Issue 1: Oily Residue Instead of Crystals During Recrystallization
-
Cause: The boiling point of the recrystallization solvent may be higher than the melting point of your product or the eutectic mixture of your product and naphthalene. This causes the solute to "oil out" instead of crystallizing.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which your product is less soluble to lower the overall boiling point of the solvent system.
-
Alternatively, choose a different solvent with a lower boiling point.[4]
-
Issue 2: Naphthalene Sublimation During Purification
-
Cause: Naphthalene has a tendency to sublime, meaning it can transition directly from a solid to a gas.[8][9][10] This can be problematic during vacuum applications or when heating.
-
Solution:
-
When using a rotary evaporator, ensure the vacuum is not too deep and the bath temperature is kept as low as possible to minimize sublimation.[11] A cold trap or a cold finger can help to capture any sublimed naphthalene.[11]
-
During distillation, a well-chilled condenser is crucial to ensure the naphthalene vapor condenses back into a liquid for collection.
-
Experimental Protocols
Protocol 1: Purification of a Solid Product by Recrystallization from a Mixed Solvent System (e.g., Acetone/Water)
This protocol is suitable for purifying a solid product that is soluble in one solvent (solvent 1) and insoluble in another (solvent 2), where the two solvents are miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product containing unreacted naphthalene in the minimum amount of hot solvent 1 (e.g., acetone).[12]
-
Addition of Anti-Solvent: While the solution is still hot, add solvent 2 (e.g., water) dropwise until the solution becomes cloudy, indicating the saturation point has been reached.[12]
-
Re-dissolution: Add a few more drops of hot solvent 1 until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals with a small amount of cold solvent 2 to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Removal of Naphthalene by Liquid-Liquid Extraction
This protocol is effective when the desired product and naphthalene have different solubilities in two immiscible solvents.
-
Solvent Selection: Choose two immiscible solvents (e.g., a polar solvent like water and a nonpolar organic solvent like hexane). Naphthalene is highly soluble in nonpolar organic solvents and insoluble in water.[8][13]
-
Dissolution: Dissolve the reaction mixture in a suitable organic solvent in which both your product and naphthalene are soluble.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of the immiscible solvent (e.g., water).
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Draining: Drain the lower layer. The layer containing your product will depend on its relative solubility. If your product is polar, it will preferentially move to the aqueous layer, while the nonpolar naphthalene will remain in the organic layer.
-
Repeat: Repeat the extraction process with fresh portions of the extracting solvent to ensure complete removal of the naphthalene.
-
Isolation: Isolate your product from the appropriate layer by evaporation of the solvent or other suitable methods.
Visualization of Purification Workflows
Diagram 1: Recrystallization Workflow
Caption: A step-by-step workflow for the purification of a solid product using recrystallization.
Diagram 2: Liquid-Liquid Extraction Logic
Sources
- 1. Crystallization of Napthalene, Lab report for Organic Chemistry | DOC [slideshare.net]
- 2. studycorgi.com [studycorgi.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. ukessays.com [ukessays.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Naphthalene-1,2,4-triyl triacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. US3016401A - Naphthalene separation process - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 10. The best method for the separation of naphthalene and class 11 chemistry JEE_Main [vedantu.com]
- 11. reddit.com [reddit.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Naphthalene - Sciencemadness Wiki [sciencemadness.org]
Minimizing polymerization side reactions during Friedel-Crafts synthesis
Welcome to the technical support resource for Friedel-Crafts synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common challenges, with a specific focus on minimizing polymerization and other side reactions. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success in these powerful C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during Friedel-Crafts reactions.
Q1: My Friedel-Crafts alkylation is yielding a mixture of polyalkylated products. How can I favor monoalkylation?
A1: Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial alkyl product is often more reactive than the starting material.[1][2] To favor monoalkylation, you can use a large excess of the aromatic substrate, which statistically increases the likelihood of the electrophile reacting with the starting material rather than the alkylated product.[3][4] Lowering the reaction temperature can also help control the rate of subsequent alkylations.[5]
Q2: I'm observing an unexpected isomer of my desired product in a Friedel-Crafts alkylation. What is happening?
A2: This is likely due to carbocation rearrangement, where the initial carbocation rearranges to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) before electrophilic aromatic substitution occurs.[1][6] To avoid this, consider using Friedel-Crafts acylation followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction) to obtain the desired alkylbenzene. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[7][8]
Q3: My reaction is not proceeding, or the yield is very low. What are the first things to check?
A3: Low or no yield in Friedel-Crafts reactions can often be attributed to a few key factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can render it too unreactive for the reaction to proceed.[9]
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware, reagents, and solvents are anhydrous.[9][10]
-
Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid catalyst.[9][11]
Q4: Can I use any alkyl halide for Friedel-Crafts alkylation?
A4: No, there are limitations. Vinyl and aryl halides are generally unreactive as they do not readily form carbocations.[1][11] The reaction is most effective with tertiary, secondary, and some primary alkyl halides that can form stable carbocations or carbocation-like complexes.[12]
Troubleshooting Guide: Minimizing Polymerization Side Reactions
Polymerization, or the formation of high-molecular-weight byproducts, is a significant challenge in Friedel-Crafts reactions, particularly in alkylation. This guide provides a deeper dive into the causes and solutions.
Understanding the Mechanism of Polymerization in Friedel-Crafts Alkylation
In Friedel-Crafts alkylation, the initial product is an alkylated aromatic compound. The added alkyl group is an activating group, meaning it makes the aromatic ring more electron-rich and thus more susceptible to further electrophilic attack than the starting material. This increased reactivity leads to subsequent alkylations, often resulting in a mixture of polyalkylated products and, in some cases, polymeric material.[4]
Caption: Competing pathways in Friedel-Crafts alkylation.
Key Strategies to Control Polymerization
1. Catalyst Selection and Activity
The choice of Lewis acid catalyst is critical. Strong Lewis acids like AlCl₃ can be very reactive and may promote polymerization.[13] In some cases, using a milder Lewis acid can provide better control.
| Catalyst | Relative Activity | Tendency for Side Reactions | Notes |
| AlCl₃, AlBr₃ | Very Active | High | Prone to causing isomerization and polymerization.[14] |
| FeCl₃, SbCl₅ | Moderately Active | Moderate | Often a good balance between reactivity and control.[14] |
| ZnCl₂, BF₃·OEt₂ | Mild | Low | Useful for highly activated aromatic substrates.[13] |
| Solid Acids (e.g., Zeolites) | Varies | Low | Offer easier separation and can be more selective.[15] |
2. Temperature Control
Lowering the reaction temperature is a crucial step in minimizing polymerization.[5] Higher temperatures increase the rate of the secondary alkylation reactions and can also lead to other side reactions like isomerization.
-
Recommendation: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly allow it to warm to room temperature if necessary.[5]
3. Order of Addition and Stoichiometry
The way reagents are mixed can significantly impact the outcome.
-
Normal Addition: Adding the alkylating agent to a mixture of the aromatic substrate and catalyst. This is often sufficient if a large excess of the aromatic is used.
-
Inverse Addition: Slowly adding the catalyst to a mixture of the aromatic substrate and alkylating agent. This can sometimes help to control the concentration of the active electrophile.
-
Stoichiometry: As mentioned in the FAQs, using a large excess of the aromatic substrate is one of the most effective ways to favor monoalkylation.[3]
The Advantage of Friedel-Crafts Acylation
Friedel-Crafts acylation is inherently less prone to polymerization. The acyl group (-COR) is an electron-withdrawing group, which deactivates the aromatic ring of the product, making it less reactive than the starting material.[1][7] This prevents further acylation reactions.
Caption: Workflow of Friedel-Crafts acylation leading to a deactivated product.
Experimental Protocol: A General Procedure for Minimizing Side Reactions in Friedel-Crafts Alkylation
This protocol for the alkylation of benzene with tert-butyl chloride is designed to favor the formation of the monoalkylated product.
Materials:
-
Anhydrous benzene (large excess)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (solvent)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.[9]
-
Initial Mixture: To the round-bottom flask, add anhydrous benzene (e.g., 10 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (e.g., 0.1 equivalents) to the stirred benzene solution.
-
Substrate Addition: Add tert-butyl chloride (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation.
References
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
YouTube. (2022). Friedel Craft Alkylation & its limitation. Retrieved from [Link]
-
Quora. (2018). What are the limitations of Friedal Craft reactions?. Retrieved from [Link]
-
PennState. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
-
ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Friedel-Crafts Reactions. In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
MDPI. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
-
Oreate AI Blog. (2026). Intra vs Intermolecular. Retrieved from [Link]
-
DTIC. (1993). Intramolecular vs. Intermolecular Condensation Rates in the Acidic Polymerization of Octaethoxytrisiloxane. Retrieved from [Link]
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- 15. echemi.com [echemi.com]
Technical Support Center: Effect of Reaction Temperature on 2-Naphthyl Isomer Ratio
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the sulfonation of naphthalene. This document provides in-depth, field-proven insights into controlling the product isomer ratio, focusing on the critical role of reaction temperature. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and achieve desired outcomes with confidence.
Frequently Asked Questions (FAQs): The "Why" Behind the Isomer Ratio
This section addresses the fundamental principles governing the regioselectivity of naphthalene sulfonation. Understanding this is key to mastering the synthesis.
Q1: Why is reaction temperature the primary factor in determining whether I get the 1-naphthyl or 2-naphthyl sulfonic acid isomer?
The outcome of naphthalene sulfonation is a classic and elegant example of Kinetic vs. Thermodynamic Control .[1][2] In a reaction with two possible products, the product that forms faster is the kinetic product, while the product that is more stable is the thermodynamic product.[3][4]
-
At low temperatures (e.g., ≤ 80°C) , the reaction is under kinetic control . There isn't enough energy to reverse the initial, faster reaction, so the predominant product is the one with the lowest activation energy: naphthalene-1-sulfonic acid (the α-isomer).[1][5]
-
At high temperatures (e.g., ≥ 160°C) , the reaction is under thermodynamic control . The increased thermal energy allows the sulfonation reaction, which is reversible, to reach equilibrium.[6][7] Under these conditions, the less stable 1-isomer can revert back to naphthalene and be re-sulfonated. Over time, the reaction mixture equilibrates to favor the most stable product, which is naphthalene-2-sulfonic acid (the β-isomer).[1][8]
Q2: What is the specific chemical reason for the 1-isomer being the faster-forming 'kinetic' product?
The kinetic preference for substitution at the 1-position (alpha position) is due to the greater stability of the carbocation intermediate (also known as an arenium ion or sigma complex) formed during the electrophilic attack.
-
Causality: When the electrophile (SO₃) attacks the 1-position, the resulting intermediate can be described by more resonance structures that preserve a complete, intact benzene ring.[6][7] This superior delocalization of the positive charge means the transition state leading to the 1-isomer is lower in energy, and therefore, this product forms more rapidly.[6][9]
Q3: Conversely, what makes the 2-isomer the more stable 'thermodynamic' product?
The greater stability of naphthalene-2-sulfonic acid is a matter of sterics.
-
Causality: The sulfonic acid group (-SO₃H) is sterically bulky. In the 1-isomer, this group experiences significant steric hindrance with the hydrogen atom located at the 8-position (this is known as a "peri" interaction).[6][8] This repulsion raises the overall energy of the molecule, making it less stable. The 2-position is further away from the adjacent ring, so the sulfonic acid group encounters much less steric strain, resulting in a more stable, lower-energy molecule.[1][10]
Process Control & Experimental Workflows
This section provides actionable protocols and data to guide your experimental setup for selectively synthesizing either the kinetic or thermodynamic product.
Data Summary: Temperature-Dependent Isomer Distribution
The following table summarizes the expected outcomes based on the primary control parameter: temperature.
| Parameter | Kinetic Control | Thermodynamic Control |
| Target Product | Naphthalene-1-sulfonic acid (α-isomer) | Naphthalene-2-sulfonic acid (β-isomer) |
| Typical Temperature | ≤ 80°C | ≥ 160°C |
| Typical Reaction Time | Short (e.g., 1-2 hours) | Long (e.g., 2.5 - 12 hours)[5][11] |
| Primary Determinant | Lower Activation Energy | Higher Product Stability |
| Expected Purity | Predominantly 1-isomer[1] | Predominantly 2-isomer (>95%)[12] |
Diagram: Reaction Pathway and Energy Profile
The relationship between the reactants, transition states, and products is visualized below. Note the lower activation energy (Ea) for the kinetic path and the lower final energy (greater stability) of the thermodynamic product.
Caption: Kinetic vs. Thermodynamic reaction pathways and energy profile.
Protocol 1: Synthesis of Naphthalene-2-sulfonic acid (Thermodynamic Product)
This protocol is designed to maximize the yield of the thermodynamically favored β-isomer. The high temperature and sufficient reaction time are critical for allowing the reaction to equilibrate.[5][13]
Materials:
-
Naphthalene (1.0 mol, 128 g)
-
Concentrated Sulfuric Acid (98%, 1.3 mol, ~71 mL)
-
Three-necked flask with mechanical stirrer, thermometer, and dropping funnel
-
Oil bath
Procedure:
-
Setup: Add naphthalene to the three-necked flask. Heat the flask in an oil bath until the naphthalene melts (m.p. ~80°C).
-
Stirring: Begin mechanical stirring to ensure a homogenous melt.
-
Acid Addition: Slowly add the 98% sulfuric acid from the dropping funnel to the molten naphthalene. Maintain vigorous stirring. This step is exothermic; control the addition rate to keep the temperature from rising uncontrollably.
-
Thermodynamic Control Phase: After completing the addition, raise the oil bath temperature to 160-165°C .
-
Reaction Time: Maintain this temperature with continuous stirring for a minimum of 2.5 to 3 hours.[5] For complete conversion, extending this time up to 12 hours may be beneficial.[11] This allows the initially formed 1-isomer to revert and convert to the more stable 2-isomer.
-
Workup: Cool the reaction mixture to below 100°C before proceeding with neutralization or purification steps as required by your downstream application.
Troubleshooting Guide
Even with established protocols, unexpected results can occur. This guide addresses common issues encountered during synthesis.
Q4: I ran my reaction at 160°C, but my analysis shows a significant amount of the 1-isomer. What went wrong?
This is a classic sign of insufficient reaction time .
-
Root Cause: At 160°C, the 1-isomer still forms first because it is the kinetic product. The thermodynamic control is achieved because the reaction is reversible, allowing this initial product to convert to the more stable 2-isomer over time.
-
Solution: You have not allowed the reaction to reach equilibrium. Increase the reaction time at 160-165°C. For lab scale, 3 hours is often a minimum. If you still see the 1-isomer, extend the reaction time to 4-6 hours and re-analyze.
Q5: My overall product yield is extremely low, and I've lost a significant amount of starting material. What is the likely cause?
The most probable cause is the sublimation of naphthalene .
-
Root Cause: Naphthalene has a relatively high vapor pressure and will sublime (turn from a solid/liquid directly to a gas) at the high temperatures required for thermodynamic control.[12] In an open or poorly sealed system, this vapor can escape, drastically reducing the amount of reactant available for sulfonation.
-
Solutions:
-
Reflux Condenser: Ensure your reaction vessel is equipped with an efficient reflux condenser to return vaporized naphthalene to the reaction mixture.
-
Inert Solvent: Perform the reaction in a high-boiling point inert solvent, such as decalin. The solvent helps to keep the naphthalene in the liquid phase and can improve product yield significantly.[12]
-
Specialized Reactor: For larger scales, using a reactor designed to suppress sublimation is highly effective, with reports of yields reaching up to 98%.[12]
-
Q6: My initial reaction was intended to make the 2-isomer but was stopped too early, leaving me with a mixture rich in the 1-isomer. Can this batch be salvaged?
Yes, absolutely.
-
Solution: You can convert the undesired 1-isomer into the desired 2-isomer by simply re-subjecting the product mixture to the conditions for thermodynamic control. Re-heat the mixture to 160-165°C and hold it for several hours. The energy supplied will drive the equilibrium towards the more stable 2-isomer.[1][13]
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and resolve common issues in your naphthalene sulfonation experiment.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- Sulfonation of naphthalene at 80C gives almost entirely... (2025). Filo.
- Kinetic vs Thermodynamic Control in Reactions. Scribd.
- Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015). Chemistry Stack Exchange.
- de Wit, P., & Cerfontain, H. (1983). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 61, 1453.
- Explain the kinetic and thermodynamics control in the sulphon
- Thermodynamic reaction control or kinetic reaction control. Wikipedia.
- An In-depth Technical Guide on the Isomers of Naphthalene Sulfonic Acid and Their Effect on Polymeriz
- Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange.
- Why is alfa-sulphonated naphthalene converted into beta-sulphonated derivatives at a high temper
- Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid.
- Effect of reaction conditions on naphthalene sulfon
- Problem 28 Sulfon
- Kinetic and Thermodynamic Control. Dalal Institute.
- Naphthalene-2-sulfonic acid synthesis. ChemicalBook.
- Preparation of 2-naphthalenesulfonic acid. (2019). PrepChem.com.
- Regioselective reactions of naphthalene. (2025). University of Liverpool.
- Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021). Chemistry Stack Exchange.
Sources
- 1. askfilo.com [askfilo.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. brainly.in [brainly.in]
- 8. Regioselective reactions of naphthalene [mail.almerja.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. prepchem.com [prepchem.com]
- 12. shokubai.org [shokubai.org]
- 13. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
Recrystallization solvents for ethyl 6-(2-naphthyl)-6-oxohexanoate purification
This technical guide is structured as a Level 3 Technical Support Document designed for organic chemists and process engineers. It addresses the purification of Ethyl 6-(2-naphthyl)-6-oxohexanoate (CAS: 183966-16-7), a critical intermediate often associated with the synthesis of retinoids like Adapalene.
Executive Summary & Molecule Profile
Ethyl 6-(2-naphthyl)-6-oxohexanoate is a keto-ester formed typically via Friedel-Crafts acylation. Its purification is often complicated by its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, due to the flexibility of the hexanoate chain and the lipophilicity of the naphthalene ring.
| Property | Specification |
| Chemical Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.35 g/mol |
| Physical State | Off-white to pale yellow solid (Crude often viscous oil) |
| Solubility Profile | Soluble in DCM, EtOAc, Toluene; Sparingly soluble in Alkanes, Alcohols (cold) |
| Critical Impurities | Unreacted naphthalene, 1-isomer (regioisomer), hydrolyzed acid |
Recommended Solvent Systems
Based on polarity matching and thermodynamic stability.
Primary Recommendation: Ethanol (95% or Absolute)
Why: The naphthalene moiety provides lipophilicity, while the keto-ester chain offers polar handles. Hot ethanol dissolves the compound well but significantly reduces solubility upon cooling, providing a steep solubility curve necessary for high recovery.
-
Protocol: Dissolve crude solid in boiling ethanol (approx. 5-7 mL per gram). Cool slowly to room temperature. If no crystals form, cool to 0°C.
Secondary Recommendation (Binary System): Ethyl Acetate / Hexane
Why: Best for removing non-polar impurities (like unreacted naphthalene) which remain in the hexane-rich mother liquor.
-
Protocol: Dissolve in minimum hot Ethyl Acetate. Add hot Hexane (or Heptane) dropwise until persistent cloudiness (turbidity) appears. Add one drop of EtOAc to clear it. Cool slowly.
Alternative for Oily Crudes: Toluene / Heptane
Why: Toluene has a high affinity for the aromatic ring. This system is slower to crystallize but often yields larger, purer crystals (better lattice formation).
Troubleshooting Guide (Q&A Format)
Issue 1: "The product is oiling out at the bottom of the flask instead of crystallizing."
Diagnosis: This is the most common failure mode for keto-esters. It occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or when the solution is too concentrated (supersaturation is too high).
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Dilute: Add 10-15% more solvent. (Lower concentration reduces the temperature at which phase separation occurs).
-
Seed: Cool the solution only to the temperature where it is slightly supersaturated (just above the oiling point). Add a seed crystal of pure product.
-
Trituration: If you have no seed, cool the oil, decant the solvent, and scratch the oil with a glass rod under a small amount of cold hexane to induce nucleation.
Issue 2: "The crystals are yellow/brown, but the product should be white."
Diagnosis: Presence of oxidized naphthalene byproducts or polymeric tars from the Friedel-Crafts reaction.
Corrective Action:
-
Activated Carbon: During the hot dissolution step, add Activated Charcoal (1-2% w/w) .
-
Stir at reflux for 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon.
-
Proceed with crystallization.[1][2] Note: Do not use too much carbon as it can adsorb the product.
Issue 3: "My yield is low (<50%), but the mother liquor still contains product."
Diagnosis: The compound is too soluble in the chosen solvent at room temperature.
Corrective Action:
-
Second Crop: Concentrate the mother liquor to half its volume and cool again.
-
Anti-Solvent Crash: Add cold Heptane to the mother liquor to force precipitation. (Note: This second crop will be less pure).
Process Workflow Visualization
The following diagram outlines the decision logic for purifying the crude reaction mixture.
Caption: Decision tree for the purification of naphthyl-keto-esters, highlighting the critical intervention for "oiling out" phenomena.
Critical Safety & Stability Note
-
Aluminum Chloride Residues: If this compound was synthesized via Friedel-Crafts, ensure the crude was thoroughly washed with dilute HCl and water before recrystallization. Residual Al salts can cause the product to decompose or turn pink/purple during hot recrystallization.
-
Hydrolysis Risk: Avoid prolonged boiling in wet ethanol, as the ester group can hydrolyze to the acid (6-(2-naphthyl)-6-oxohexanoic acid), which is a different impurity profile.
References
-
ChemicalBook. (2024). Ethyl 6-(2-naphthyl)-6-oxohexanoate Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH) PubChem. (2024). Friedel-Crafts Acylation Mechanisms and Naphthalene Derivatives.[3] Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2024). Protocols for Friedel-Crafts Acylation of Naphthalene.[3] Retrieved from
Sources
Handling moisture sensitivity of aluminum chloride catalyst
Technical Support Center: Anhydrous Aluminum Chloride ( )
Topic: Moisture Sensitivity & Handling Protocols
Status: Active | Version: 2.4 | Audience: R&D, Process Chemistry
Executive Summary: The Hydrolysis Hazard
Anhydrous Aluminum Chloride (
The Chemical Cascade:
Operational Impact:
-
Safety: Risk of thermal runaway and acid gas exposure.
-
Chemistry: Immediate deactivation of the Lewis Acid catalyst, leading to stalled Friedel-Crafts reactions.
-
Workup: Formation of insoluble Aluminum Hydroxide gels (
) that create intractable emulsions.
Module 1: Quality Control & Diagnostics
Before starting your reaction, verify the integrity of your catalyst.
Q: My
is yellow. Is it still usable?
A: It depends on the shade.
-
Pure White: High purity, anhydrous.[3] Ideal for sensitive kinetics.
-
Pale Yellow/Grey: Common in commercial grades. The color usually stems from trace Ferric Chloride (
) impurities (<0.1%). It is generally acceptable for standard Friedel-Crafts alkylations/acylations. -
Dark Yellow/Orange or Clumped: REJECT. This indicates significant moisture ingress or extensive iron contamination. The "clumping" is the formation of hexahydrate crusts.
Q: How do I purify degraded catalyst?
A: You cannot dry it in an oven (it will decompose). You must sublime it.
Protocol: Sublimation of
-
Place crude
in a sublimation apparatus (cold finger). -
Add a small amount of Aluminum powder (reduces volatile
to non-volatile ). -
Add NaCl (forms non-volatile
with liquid phases, preventing "bumping"). -
Heat to 190°C under vacuum (or N2 stream). Collect the white crystals on the cold finger.
Module 2: Reaction Execution (The "Dry" Standard)
Q: Can I weigh
on the open bench?
A: No.
Even 30 seconds of exposure to 50% relative humidity creates a surface layer of
-
Best Practice: Weigh inside a glovebox.
-
Acceptable Alternative: Weigh rapidly into a tared, stoppered flask pre-purged with Argon. Use the "difference" method (weigh full container, remove aliquot, weigh container again).
Visualization: The Hydrolysis Cascade
This diagram illustrates why moisture ingress leads to both safety hazards and process failure.
Figure 1: Mechanistic pathway of Aluminum Chloride deactivation upon moisture exposure.
Module 3: Quenching & Workup (Critical Safety)
The majority of accidents occur during the quench step.
Q: The reaction is done. Can I add water to the flask?
A: NEVER add water directly to an
Protocol: The "Inverse Quench" (Standard)
Use this for all reactions >5g scale.
-
Prepare the Quench Vessel: In a separate large beaker/flask, prepare a slurry of Ice and Dilute HCl (1M) .
-
Why HCl? It prevents the formation of insoluble
gel, keeping aluminum in the aqueous phase as soluble or .
-
-
Cool the Reaction: Cool your reaction mixture to 0°C.
-
Transfer: Slowly pour/cannulate the reaction mixture INTO the quench vessel with vigorous stirring.
-
Control: The ice acts as a massive heat sink. If the temp rises, stop pouring.
-
-
Phase Separation: The aluminum salts remain in the aqueous acidic layer. Your product is in the organic layer.
Protocol: The "Fieser" Variation (For Acid-Sensitive Products)
If your product cannot survive the HCl quench.
-
Cool reaction to 0°C.
-
Add Glauber’s Salt (Sodium Sulfate Decahydrate) solid portions slowly.
-
Filter off the solid aluminum salts.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| White smoke upon opening container | Ventilate immediately. Purge container with | |
| Low Yield in Friedel-Crafts | Catalyst deactivation (Hydrolysis). | Ensure solvent is anhydrous (<50 ppm |
| "Gummy" Emulsion during workup | Formation of amphoteric | Acidify the aqueous layer to pH < 2 using 6M |
| Black Tar in reaction flask | Polymerization or too high temp. | |
| Violent bubbling during quench | Thermal runaway / Gas evolution. | STOP. You are adding water too fast. Switch to Inverse Quench (pour reaction into ice). |
Module 5: Decision Support (Workflow)
Figure 2: Decision tree for selecting the safe quenching methodology based on scale and product stability.
References
-
Princeton University EHS. (n.d.). Anhydrous Aluminum Chloride Safety Guide. Retrieved from [Link]
-
Carl Roth GmbH. (2023).[6] Safety Data Sheet: Aluminium chloride, anhydrous. Retrieved from [Link]
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Context: Scale-up quenching protocols).
- Amato, J. S. (1990). Handling of Reactive Reagents on Scale. Journal of Organic Chemistry. (Context: Inverse addition thermodynamics).
-
Aditya Birla Chemicals. (n.d.).[1][7] Material Safety Data Sheet: Aluminium Chloride Anhydrous. Retrieved from [Link]
Sources
- 1. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. brainly.in [brainly.in]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. carlroth.com [carlroth.com]
- 7. adityabirlachemicals.com [adityabirlachemicals.com]
Green Acylation Support Hub: Technical Guide & Troubleshooting
Topic: Alternative Catalysts to AlCl
Mission Brief & Core Directive
To the Research Team:
You are transitioning away from Aluminum Chloride (
This guide provides field-proven troubleshooting for the three most robust alternatives: Zeolite H-Beta , Chloroaluminate Ionic Liquids , and Supported Heteropoly Acids (HPAs) .
Quick Selection Matrix
| Feature | Zeolite H-Beta | Ionic Liquids ([BMIM]Cl-AlCl | Supported HPAs (Cs-PTA) |
| Primary Benefit | High 2-Selectivity (Shape Selective) | High Yield & Reaction Rate | Cleanest Profile (Heterogeneous) |
| Key Mechanism | Pore Confinement | Latent Lewis Acidity | Brønsted/Lewis Acid Sites |
| Main Pain Point | Deactivation (Coking) | Moisture Sensitivity | Active Phase Leaching |
| Recyclability | Excellent (after Calcination) | Good (requires extraction) | Good (if supported correctly) |
Module A: Zeolite H-Beta (The Selectivity Specialist)
Context: Zeolite H-Beta is the industry standard for producing 2-acetonaphthone (thermodynamically stable isomer) due to its specific pore structure (12-ring channels) which sterically hinders the formation of the bulky 1-isomer transition state.
Troubleshooting & FAQs
Q1: My conversion drops significantly (>40%) after the first recycle loop. Is the catalyst dead?
-
Diagnosis: Likely Pore Blocking (Coking) or Product Inhibition . The bulky acetonaphthone molecule strongly adsorbs into the zeolite pores, preventing fresh reactant entry.
-
The Fix (Regeneration Protocol):
-
Filtration: Filter the catalyst hot (
) to prevent product precipitation on the surface. -
Solvent Wash: Wash with a polar solvent (Acetone or Ethanol) to remove adsorbed organics. Do not use water immediately.
-
Calcination (Mandatory): Heat in air at 550°C for 4-6 hours . This burns off the "coke" (carbon deposits) and restores the acid sites.
-
Rehydration Check: Store in a desiccator. Zeolites are hygroscopic; wet pores = lower activity.
-
Q2: I am getting a mixture of 1- and 2-isomers. How do I maximize 2-acetonaphthone?
-
Diagnosis: You are likely operating under Kinetic Control or using a zeolite with too large a pore size (e.g., Y-Zeolite).
-
The Fix:
-
Catalyst Switch: Ensure you are using H-Beta (Si/Al ratio ~25-30) . Mordenite and Y-Zeolite are less shape-selective for this specific reaction.
-
Temperature Tuning: Increase reaction temperature to 160°C .
-
Logic: 1-acylation is faster (Kinetic), but 2-acylation is more stable (Thermodynamic). Higher heat promotes the reversibility of the 1-isomer formation, funneling the reaction toward the stable 2-isomer.
-
-
Solvent: Use Nitrobenzene or run Solvent-free . Polar solvents can stabilize the acylium ion intermediate, aiding selectivity.
-
Visualization: Shape Selectivity Mechanism
Caption: Figure 1. Shape selectivity in Zeolite H-Beta. The narrow pore channels sterically hinder the bulky transition state (TS) of the 1-isomer, while the linear 2-isomer TS fits, leading to high regioselectivity.
Module B: Ionic Liquids (The High-Yield Workhorse)
Context: Chloroaluminate Ionic Liquids (e.g., [BMIM]Cl-
Troubleshooting & FAQs
Q3: The Ionic Liquid turned into a viscous sludge/gel and stopped working. Why?
-
Diagnosis: Hydrolysis .[1] Chloroaluminate ILs are extremely hygroscopic.[2] If exposed to air,
species react with moisture to form aluminum chlorohydrates (gels) and release HCl gas. -
The Fix:
-
Preparation: Must be synthesized/handled in a glovebox or under a strict
Schlenk line. -
Acidity Check: Ensure the molar fraction of
( ) is > 0.50 .- : Lewis Basic (Inactive for acylation).
- : Neutral.
-
: Lewis Acidic (Active species:
).
-
Q4: How do I separate my product without destroying the expensive Ionic Liquid?
-
Diagnosis: Product trapping. Naphthalene derivatives are highly soluble in the organic IL phase.
-
The Fix (Biphasic Extraction):
-
Quench: Cool the reaction mixture.
-
Extraction: Add a non-polar solvent (e.g., Cyclohexane or Hot Heptane ) directly to the reaction vessel and stir vigorously.
-
Phase Separation: Allow to settle. The upper organic layer contains the product; the bottom IL layer remains intact.
-
Recycle: Vacuum dry the bottom IL layer (to remove trace solvent) and reuse immediately.
-
Module C: Supported Heteropoly Acids (The Clean Reagent)
Context: Heteropoly Acids (HPAs) like Phosphotungstic Acid (PTA) are strong Brønsted acids. In bulk form, they have low surface area and dissolve in polar reactants (leaching).
Troubleshooting & FAQs
Q5: The reaction solution turned yellow/cloudy, and the catalyst mass decreased. Is it leaching?
-
Diagnosis: Yes, Active Phase Leaching. Bulk HPA is soluble in polar media (like acetic anhydride or the ketone product).
-
The Fix:
-
Support It: Do not use bulk HPA. Use Cs-exchanged HPA (
) or Silica-supported HPA . The Cs-salt is insoluble and creates a porous, high-surface-area structure. -
Solvent Choice: Switch to Acetonitrile or Hydrocarbon solvents. Avoid alcohols or excess water which solubilize the HPA.
-
Experimental Protocol: The "Golden Standard" (Zeolite H-Beta)
This protocol balances yield, selectivity, and green chemistry principles.
Reagents: Naphthalene (10 mmol), Acetic Anhydride (15 mmol), Zeolite H-Beta (Si/Al=25, 0.5g).
-
Activation: Calcine Zeolite H-Beta at 550°C for 4h prior to use. Cool in a desiccator.
-
Reaction: In a round-bottom flask, mix Naphthalene and Zeolite. Add Acetic Anhydride.[3][4]
-
Conditions: Heat to 160°C (Reflux) with magnetic stirring for 4-6 hours .
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). Look for the disappearance of the Naphthalene spot.
-
-
Workup:
-
Dilute with hot Ethanol (20 mL).
-
Filter catalyst while hot (Save solid for regeneration).
-
Cool filtrate to crystallize product or evaporate solvent.
-
-
Analysis: Confirm 2-isomer selectivity via GC-MS or
-NMR.
Visualization: Catalyst Regeneration Loop
Caption: Figure 2. The critical regeneration cycle for Zeolite catalysts. Omitting the calcination step (Step 3) is the most common cause of process failure.
References
-
Shape Selectivity in Zeolites: Kim, J. et al. "Shape-selective synthesis of 2-acetylnaphthalene via naphthalene acylation with acetic anhydride over large pore zeolites." Journal of Catalysis.
-
Ionic Liquid Mechanisms: Qiao, K. et al. "Acidic ionic liquid modified silica gel as novel solid catalysts for Friedel–Crafts alkylation." Journal of Molecular Catalysis A: Chemical.
-
Heteropoly Acid Stability: Kozhevnikov, I. V. "Sustainable heterogeneous acid catalysis by heteropoly acids." Chemical Reviews.
-
Deactivation & Regeneration: Guisnet, M. et al. "Deactivation and regeneration of zeolite catalysts." Imperial College Press.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Distinction of Ethyl 6-(1-naphthyl) and 6-(2-naphthyl)-6-oxohexanoate
Executive Summary
In the Friedel-Crafts acylation of naphthalene with ethyl adipyl chloride, a mixture of regioisomers is inevitably formed. Distinguishing the kinetic product (Ethyl 6-(1-naphthyl)-6-oxohexanoate ) from the thermodynamic product (Ethyl 6-(2-naphthyl)-6-oxohexanoate ) is critical for establishing Structure-Activity Relationships (SAR).
This guide provides a definitive, self-validating 1H NMR protocol to distinguish these isomers. The distinction relies primarily on the aromatic region (7.0–9.0 ppm) , specifically the presence of a diagnostic singlet in the 2-isomer versus a deshielded peri-proton in the 1-isomer.
Structural Basis of NMR Differences
The core difference lies in the substitution pattern on the naphthalene ring, which alters the magnetic environment of the aromatic protons and the steric alignment of the carbonyl group.
| Feature | 1-Naphthyl Isomer (Kinetic) | 2-Naphthyl Isomer (Thermodynamic) |
| Substitution | ||
| Sterics | High steric strain between Carbonyl and H8 (peri-proton). | Minimal steric strain; Carbonyl is coplanar with the ring. |
| Electronic | Carbonyl twists out of plane to relieve strain. | Extended conjugation due to planarity. |
| Symmetry | Lower symmetry; H2 and H8 are chemically distinct. | H1 is isolated between the carbonyl and the ring fusion. |
Diagnostic 1H NMR Signals
The "Singlet Test" (Aromatic Region)
The most reliable differentiator is the proton at position 1 (H1) of the naphthalene ring.
-
2-Naphthyl Isomer (Target Signal):
-
Signal: Distinct Singlet (s) (or finely split doublet,
Hz). -
Shift:
8.4 – 8.6 ppm . -
Mechanism: The H1 proton is isolated between the electron-withdrawing carbonyl group and the ring fusion. It has no ortho-neighbors, resulting in a singlet appearance. It is significantly deshielded by the carbonyl anisotropy.[1]
-
-
1-Naphthyl Isomer (Absence of Singlet):
-
Signal: The most downfield signal is a Doublet (d) or Multiplet.
-
Shift:
8.5 – 9.0 ppm (H8, peri-proton). -
Mechanism: The H1 position is substituted. The H2 proton (ortho) appears as a doublet around 7.8–8.0 ppm. The H8 proton is heavily deshielded by the carbonyl but appears as a doublet (coupling with H7), not a singlet.
-
The Aliphatic Alpha-Methylene Shift
While less distinct than the aromatic region, the methylene group
-
1-Naphthyl Isomer:
~3.05 – 3.10 ppm (Triplet).-
Note: Often slightly downfield relative to the 2-isomer due to the specific anisotropic cone of the twisted carbonyl.
-
-
2-Naphthyl Isomer:
~2.95 – 3.00 ppm (Triplet).
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns, avoid concentration broadening.
-
Solvent: Use CDCl₃ (Chloroform-d) for routine analysis. If aromatic overlap occurs, switch to Benzene-d6 or Acetone-d6 to alter magnetic anisotropy.
-
Concentration: Dissolve ~5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (
residues) which can cause line broadening.
Instrument Parameters
-
Frequency: 400 MHz or higher is recommended to resolve the aromatic multiplets.
-
Spectral Width: -1 to 11 ppm.
-
Scans: 16–64 scans are sufficient.
Decision Logic & Visualization
The following flowchart illustrates the step-by-step logic for identifying the isomer from a crude reaction mixture.
Figure 1: Decision tree for the assignment of regioisomers based on 1H NMR spectral features.
Comprehensive Data Comparison Table
| Proton Assignment | 1-Naphthyl Isomer (Approx. | 2-Naphthyl Isomer (Approx. | Multiplicity | Diagnostic Value |
| Ar-H1 | Substituted | 8.40 – 8.60 | Singlet (s) | High (Primary) |
| Ar-H8 (peri) | 8.50 – 8.90 | 7.80 – 8.00 | Doublet (d) | High |
| Ar-H2 | 7.80 – 8.00 | Substituted | Doublet (d) | Medium |
| 3.05 – 3.10 | 2.95 – 3.00 | Triplet (t) | Low (Confirmation) | |
| Ester -OCH2- | 4.12 | 4.12 | Quartet (q) | None (Identical) |
| Ester -CH3 | 1.25 | 1.25 | Triplet (t) | None (Identical) |
Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl₃. Values may vary by ±0.05 ppm depending on concentration.
References
-
Friedel-Crafts Acyl
- Title: Friedel-Crafts Acyl
- Source: Organic Syntheses, Coll. Vol. 2, p. 503; Vol. 17, p. 74.
-
URL:[Link]
-
Naphthalene Derivative Spectral D
- Title: 2-Acetylnaphthalene 1H NMR Spectrum
- Source: National Institute of Standards and Technology (NIST) / PubChem
-
URL:[Link]
-
General NMR Interpretation of Arom
Sources
A Comparative Guide to HPLC Retention Times of Naphthalene Acylation Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are critical for ensuring product purity, understanding reaction kinetics, and maintaining regulatory compliance. The acylation of naphthalene, a common reaction in organic synthesis, typically yields a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene. Due to their similar physical and chemical properties, separating these positional isomers can be a significant analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving these isomers, focusing on the influence of stationary phase chemistry and mobile phase composition on retention time.
The Challenge of Isomer Separation
Positional isomers, such as 1- and 2-acetylnaphthalene, often exhibit very similar polarities and hydrophobicities, making their separation by standard chromatographic techniques difficult. The choice of HPLC column and mobile phase is paramount to achieving baseline resolution. This guide will explore two primary HPLC modes for this application: reversed-phase and normal-phase chromatography.
Reversed-Phase HPLC: A Tale of Two Stationary Phases
Reversed-phase HPLC (RP-HPLC) is a widely used technique where a nonpolar stationary phase is paired with a polar mobile phase.[1] The retention of analytes is primarily driven by hydrophobic interactions.
The Workhorse: C18 Columns
The C18 (octadecylsilane) column is the most common stationary phase in RP-HPLC due to its versatility and strong hydrophobic retention.[2] For the acetylnaphthalene isomers, a C18 column can provide separation based on subtle differences in their hydrophobicity.
The Specialist: Phenyl Columns
Phenyl-based stationary phases offer an alternative selectivity to C18 columns, which can be particularly advantageous for separating aromatic isomers.[3] These columns have phenyl groups bonded to the silica support, which can engage in π-π interactions with the aromatic rings of the analytes.[4] This additional interaction mechanism can enhance the separation of compounds with similar hydrophobicities but different electronic distributions, as is the case with 1- and 2-acetylnaphthalene. The choice of organic modifier in the mobile phase, such as methanol or acetonitrile, can influence the strength of these π-π interactions and, consequently, the selectivity of the separation.
Normal-Phase HPLC: An Alternative Approach
In normal-phase HPLC (NP-HPLC), a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[5] This technique separates compounds based on their polarity, with more polar compounds being more strongly retained. For the separation of acetylnaphthalene isomers, where there is a minor difference in polarity, a mobile phase with a very low percentage of a polar solvent like ethyl acetate in a non-polar solvent like hexane is often required.[5]
Experimental Comparison: Retention Time Data
Table 1: Predicted Retention Behavior of Acetylnaphthalene Isomers in Reversed-Phase HPLC
| Stationary Phase | Mobile Phase (Isocratic) | Predicted Elution Order | Rationale |
| C18 | Acetonitrile/Water | 2-acetylnaphthalene before 1-acetylnaphthalene | The 1-isomer is generally slightly more nonpolar and will have stronger hydrophobic interactions with the C18 phase, leading to a longer retention time. |
| Phenyl | Methanol/Water | Potentially reversed or enhanced separation | π-π interactions between the phenyl stationary phase and the naphthalene rings can alter the selectivity. The different electronic environments of the acetyl group in the 1- and 2-positions will influence these interactions, potentially leading to a different elution order or improved resolution compared to a C18 column. |
Table 2: Predicted Retention Behavior of Acetylnaphthalene Isomers in Normal-Phase HPLC
| Stationary Phase | Mobile Phase (Isocratic) | Predicted Elution Order | Rationale |
| Silica | Hexane/Ethyl Acetate (e.g., 95:5) | 1-acetylnaphthalene before 2-acetylnaphthalene | The 2-isomer is generally slightly more polar due to the position of the acetyl group, leading to stronger interactions with the polar silica surface and a longer retention time. |
Experimental Protocols
Below are detailed, step-by-step methodologies for developing an HPLC method for the separation of 1- and 2-acetylnaphthalene.
Protocol 1: Reversed-Phase HPLC Method Development
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Prepare a starting mobile phase composition of 50:50 (v/v) A:B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Optimization:
-
Adjust the ratio of Mobile Phase A to B to optimize retention times and resolution. Increasing the organic content (B) will decrease retention times.[7]
-
If using a Phenyl column, compare the separation using methanol versus acetonitrile as the organic modifier to assess the impact of π-π interactions on selectivity.
-
Protocol 2: Normal-Phase HPLC Method Development
-
Column Selection:
-
Use a silica or alumina column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade hexane.
-
Mobile Phase B: HPLC-grade ethyl acetate.
-
Start with a mobile phase of 95:5 (v/v) A:B. Due to the small polarity difference between the isomers, a very low percentage of the polar solvent is recommended.[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Optimization:
-
Carefully adjust the percentage of ethyl acetate in hexane. A small increase in ethyl acetate will significantly decrease retention times.
-
Ensure the mobile phase is thoroughly mixed and degassed to prevent baseline instability.
-
Visualization of Methodologies
Caption: A flowchart illustrating the iterative workflows for developing reversed-phase and normal-phase HPLC methods for the separation of acetylnaphthalene isomers.
Conclusion
The successful HPLC separation of 1-acetylnaphthalene and 2-acetylnaphthalene hinges on the careful selection of the stationary and mobile phases to exploit the subtle physicochemical differences between these positional isomers. While a standard C18 column in reversed-phase mode serves as a good starting point, a phenyl-based column may offer superior selectivity due to the potential for π-π interactions. For challenging separations, normal-phase chromatography provides an orthogonal approach that separates based on polarity differences. By systematically following the outlined protocols and understanding the underlying chromatographic principles, researchers can develop robust and reliable HPLC methods for the accurate analysis of naphthalene acylation products.
References
-
Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? ResearchGate. (2023, February 12). [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. (2024, November 18). [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. (n.d.). [Link]
-
C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. (n.d.). [Link]
-
Recycle Reversed-Phase Liquid Chromatography (LC) to Achieve Separations Based on One H/D Substitution on Aromatic Hydrocarbons. LCGC International. (n.d.). [Link]
-
separation of positional isomers. Chromatography Forum. (2017, December 14). [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. (2020, November 1). [Link]
-
Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol. PMC - NIH. (n.d.). [Link]
-
How Much Retention Time Variation Is Normal?. LCGC International. (2020, November 12). [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. (n.d.). [Link]
-
Chiral HPLC Separations. Phenomenex. (n.d.). [Link]
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. (n.d.). [Link]
Sources
- 1. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Mass Spectrometry Fragmentation of Ethyl 6-(2-naphthyl)-6-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(2-naphthyl)-6-oxohexanoate is a keto-ester whose structural features—an aromatic ketone, a linear alkyl chain, and an ethyl ester—give rise to a predictable yet informative fragmentation pattern under electron ionization (EI) mass spectrometry. Understanding this pattern is not merely an academic exercise; it is fundamental to identifying this molecule and its metabolites in complex biological matrices, and for confirming its structure in synthetic preparations. This guide will dissect the probable fragmentation pathways, compare them to related structures, and provide a robust experimental protocol for acquiring high-quality mass spectra.
Predicted Fragmentation Pathways
The fragmentation of ethyl 6-(2-naphthyl)-6-oxohexanoate is primarily dictated by the presence of the carbonyl group and the ethyl ester functionality. The most energetically favorable cleavage points are adjacent to these groups. The following sections detail the key fragmentation mechanisms.
1. Alpha (α)-Cleavage: The Dominant Fragmentation Route
α-cleavage is the scission of a bond adjacent to a functional group, in this case, the carbonyl group.[1][2][3] For aromatic ketones, this is a particularly favored pathway, leading to the formation of a stable acylium ion.[4][5]
-
Pathway A: Formation of the Naphthoyl Cation: The most probable fragmentation involves the cleavage of the bond between the carbonyl carbon and the alkyl chain. This results in the formation of a highly resonance-stabilized 2-naphthoyl cation at m/z 155 and a neutral radical. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
-
Pathway B: Cleavage of the Ester-Alkyl Chain: A second α-cleavage can occur on the other side of the carbonyl group. This would result in a fragment containing the naphthyl group and the carbonyl, with the charge residing on the alkyl-ester portion.
2. McLafferty Rearrangement: A Signature of Carbonyl Compounds
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom relative to the carbonyl group.[6][7][8][9][10] This intramolecular hydrogen transfer followed by β-cleavage results in the elimination of a neutral alkene and the formation of a radical cation.
For ethyl 6-(2-naphthyl)-6-oxohexanoate, the γ-hydrogens on the alkyl chain are available for this rearrangement. This would lead to the formation of a radical cation at m/z 172 and the elimination of a neutral butene molecule.
3. Fragmentation of the Ethyl Ester
The ethyl ester group itself can undergo characteristic fragmentation. This includes the loss of an ethoxy radical (•OCH2CH3) to form an acylium ion, or the loss of ethylene (C2H4) via a rearrangement process.
Visualizing the Fragmentation
The following diagram, rendered in DOT language, illustrates the primary fragmentation pathways of ethyl 6-(2-naphthyl)-6-oxohexanoate.
Caption: Predicted major fragmentation pathways of ethyl 6-(2-naphthyl)-6-oxohexanoate.
Comparative Analysis: What Can We Learn from Similar Structures?
To further solidify our understanding, it is instructive to compare the expected fragmentation of our target molecule with that of its analogs.
| Compound | Key Structural Difference | Expected Impact on Fragmentation |
| Ethyl 6-phenyl-6-oxohexanoate | Phenyl instead of naphthyl group | The phenylacylium ion would be observed at m/z 105 instead of 155. The overall fragmentation pattern would be similar, but with a mass shift for fragments containing the aromatic ring. |
| Methyl 6-(2-naphthyl)-6-oxohexanoate | Methyl instead of ethyl ester | Fragments involving the ester group would be shifted by 14 mass units (the difference between a methyl and an ethyl group). For example, the loss of a methoxy radical (•OCH3) would result in a fragment at m/z 253. |
| 6-(2-Naphthyl)hexan-2-one | No ester functionality | The absence of the ester group would simplify the spectrum. The primary fragmentation would still be α-cleavage and McLafferty rearrangement around the ketone. |
This comparative approach is invaluable for distinguishing between closely related compounds in a sample mixture.
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for acquiring an electron ionization (EI) mass spectrum of ethyl 6-(2-naphthyl)-6-oxohexanoate using a Gas Chromatograph-Mass Spectrometer (GC-MS).
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is free of non-volatile impurities which can contaminate the ion source.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph:
- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 300 °C.
- Final hold: 5 minutes at 300 °C.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400
3. Data Analysis:
- Identify the peak corresponding to ethyl 6-(2-naphthyl)-6-oxohexanoate in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (m/z 284).
- Annotate the major fragment ions and correlate them with the predicted fragmentation pathways.
Conclusion
The mass spectrometry fragmentation of ethyl 6-(2-naphthyl)-6-oxohexanoate is a predictable process governed by well-established principles of physical organic chemistry. The dominant fragmentation pathways are expected to be α-cleavage leading to a stable naphthoyl cation (m/z 155) and a McLafferty rearrangement producing a radical cation at m/z 172. By understanding these pathways, researchers can confidently identify this molecule and its analogs, a critical capability in drug development and chemical research.
References
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
Chemistry Steps. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
-
Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]
-
Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Alpha Cleavage. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
McLafferty Rearrangement. (n.d.). Retrieved from [Link]
-
ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Sources
- 1. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.11.3 [people.whitman.edu]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
Spectroscopic Profiling of Aryl Ketone Esters: A Comparative Guide to IR Signatures and Acquisition Protocols
Topic: IR Spectroscopy Characteristic Peaks of Aryl Ketone Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug development and organic synthesis, Aryl Ketone Esters (e.g., ethyl benzoylacetate, methyl benzoylformate) represent a critical structural class often used as intermediates for heterocycle synthesis. Characterizing these molecules requires distinguishing between multiple carbonyl environments within a narrow spectral window.[1]
This guide provides a technical comparison of the infrared (IR) spectral signatures of aryl ketone esters against their aliphatic and non-conjugated analogs. Furthermore, it evaluates the "performance" of two distinct acquisition methodologies—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —to determine the optimal workflow for resolving complex carbonyl doublets and tautomeric shifts.
Part 1: Theoretical Framework & Spectral Signatures
The "Double Carbonyl" Challenge
The defining feature of an aryl ketone ester is the presence of two distinct carbonyl (
-
Ester Carbonyl: Typically electron-deficient due to the inductive withdrawal of the alkoxy oxygen.
-
Aryl Ketone Carbonyl: Conjugated with an aromatic ring, which allows delocalization of
-electrons, weakening the bond order.
This creates a "split" signature where the two peaks appear in close proximity (1680–1750 cm⁻¹). The separation distance (
Comparative Analysis: Aryl Ketone Esters vs. Structural Alternatives[2]
The following table compares the spectral performance (resolvability and peak position) of Aryl Ketone Esters against structural analogs.
| Structural Class | Ketone | Ester | Key Mechanistic Insight | |
| Aryl Ketone Ester | 1680–1700 | 1735–1750 | ~40–60 cm⁻¹ | Conjugation lowers ketone freq; Induction raises ester freq. Excellent resolution. |
| Aliphatic Ketone Ester | 1715–1725 | 1735–1750 | ~15–25 cm⁻¹ | Poor resolution. Lack of aryl conjugation keeps ketone freq high, causing overlap. |
| Simple Aryl Ketone | 1680–1700 | N/A | N/A | Single peak. Confirms conjugation but lacks ester functionality. |
| Simple Aryl Ester | N/A | 1715–1730 | N/A | Conjugation on ester side (e.g., ethyl benzoate) lowers ester freq, confusing ID. |
Advanced Insight: The "Ghost" Peaks of Tautomerism
For
-
Keto Form: Shows the standard doublet (1690/1740 cm⁻¹).
-
Enol Form: Forms an intramolecular hydrogen bond (IHB). This creates a "chelated" ring, shifting the carbonyl stretch drastically lower to 1630–1650 cm⁻¹ , often overlapping with the aromatic
stretch.-
Diagnostic Tip: If you see a "ghost" peak at 1650 cm⁻¹ and a broad, weak OH band around 3000–3200 cm⁻¹, your sample is enolizing, not decomposing.
-
Part 2: Methodological Performance (ATR vs. KBr)
When characterizing these molecules, the choice of sampling technique significantly impacts data quality.
Performance Matrix
| Feature | Method A: Diamond ATR | Method B: KBr Transmission |
| Workflow Speed | High (1 min). Drop and shoot. | Low (15-20 mins). Grinding/Pressing required. |
| Spectral Resolution | Medium. Peak broadening common. | High. Sharpest bands, best for splitting close doublets. |
| Peak Position Accuracy | Variable. Shifts to lower | Standard. Matches literature libraries perfectly. |
| Sample Integrity | Non-Destructive. Sample recoverable. | Destructive. Sample embedded in salt matrix. |
| Best Use Case | Routine ID, High-Throughput Screening. | Publication-quality spectra, resolving tautomers. |
Decision Logic: Interpreting the Carbonyl Region
The following diagram illustrates the logical flow for assigning peaks in the complex 1600–1800 cm⁻¹ region.
Figure 1: Decision tree for assigning carbonyl stretching frequencies in complex ester/ketone mixtures.
Part 3: Experimental Protocols
Protocol A: High-Resolution Transmission Spectroscopy (KBr Pellet)
Recommended for: Final characterization of novel aryl ketone esters.
-
Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight to remove adsorbed water (which interferes with OH regions).
-
Ratio: Mix 1-2 mg of the aryl ketone ester with 100 mg of KBr.
-
Critical Step: Do not exceed 2% sample concentration. "Bottoming out" (0% Transmittance) truncates strong carbonyl peaks, making accurate wavenumber assignment impossible.
-
-
Grinding: Grind in an agate mortar for 2-3 minutes until the mixture is a fine, flour-like powder.
-
Why: Particle size must be smaller than the wavelength of IR light (approx 2-5 µm) to avoid Christiansen effect (scattering) which causes sloping baselines.
-
-
Pressing: Transfer to a 13mm die. Apply 10 tons of pressure under vacuum for 2 minutes.
-
Validation: The resulting pellet must be transparent (glass-like). If opaque/white, regrind and repress.
Protocol B: Rapid ATR Screening
Recommended for: Monitoring reaction progress.
-
Background: Collect an air background (32 scans).
-
Loading: Place 5-10 mg of solid or 10 µL of liquid aryl ketone ester directly onto the Diamond crystal.
-
Contact: Apply pressure using the anvil until the "force gauge" is in the green zone.
-
Why: Poor contact with solid samples results in weak, noisy spectra.
-
-
Correction: Apply "ATR Correction" in your software (e.g., OMNIC, Opus) to adjust for penetration depth (
) variance, which normalizes peak intensities to match library transmission spectra.
Part 4: Experimental Workflow Diagram
Figure 2: Workflow selection for IR acquisition based on analytical needs.
References
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Ethyl benzoylacetate IR Spectrum. Retrieved from [Link]
-
University of Babylon. (n.d.). IR Spectroscopy: Study of keto-enol tautomerism. Retrieved from [Link]
Sources
Technical Guide: Comparative UV-Vis Spectroscopy of 1- vs. 2-Naphthyl Derivatives
Topic: UV-Vis absorption spectra of 2-naphthyl vs 1-naphthyl derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In drug discovery and materials science, the naphthalene moiety serves as a critical scaffold. However, the decision to substitute at the C1 (
The Core Distinction:
-
1-Naphthyl Derivatives: Characterized by significant bathochromic shifts (red-shifting) and a loss of vibrational fine structure due to strong coupling with the transverse electronic moment and steric perturbation by the peri-hydrogen (H8).
-
2-Naphthyl Derivatives: Typically exhibit distinct vibrational fine structure and hypsochromic positioning relative to their 1-isomers, driven by longitudinal transition moment alignment and a planar, sterically unencumbered conformation.
Theoretical Framework: Electronic Transitions
To interpret the spectra, one must understand the electronic transition moments of the parent naphthalene chromophore (
The Platt Notation ( vs. )
Naphthalene displays three primary absorption bands in the UV region:
-
-band (
): Intense, high energy (~220 nm). -
-band (
): Moderate intensity, polarized along the short axis (C1–C4). -
-band (
): Weak intensity (forbidden), polarized along the long axis (C2–C3).
The Substitution Effect
The position of the substituent determines which electronic transition is stabilized (lowered in energy).
-
1-Substitution (Alpha): The substituent lies on the short axis . This maximizes interaction with the
state.-
Consequence: The
band undergoes a strong bathochromic shift, often moving to lower energy than the band. This "overtaking" masks the fine structure of the band, resulting in a broad, featureless primary absorption peak. -
Steric Factor: The peri-hydrogen at C8 sterically repels substituents at C1.[2] For bulky groups (e.g.,
, ), this forces the substituent out of the aromatic plane, reducing -conjugation (hypsochromic effect) but often broadening the band further due to conformational heterogeneity.
-
-
2-Substitution (Beta): The substituent lies roughly parallel to the long axis . This stabilizes the
state.-
Consequence: The
band shifts red but remains distinct from the band. The spectrum typically retains the characteristic "fingered" vibrational fine structure of naphthalene. -
Steric Factor: Minimal steric hindrance allows for planar conformations, maximizing resonance overlap.
-
Comparative Data Analysis
The following data illustrates the spectral shifts for key functional derivatives. Note the consistent red-shift and intensity variance for 1-substituted isomers.
Table 1: Comparative Spectroscopic Data ( )
| Derivative Class | Substituent | Isomer | Solvent | Primary | Secondary Band (nm) | Spectral Feature |
| Naphthols | 1-Naphthol | Ethanol | 293 | 322 | Broad, merged bands | |
| 2-Naphthol | Ethanol | 275 | 328 | Distinct fine structure | ||
| Naphthylamines | 1-Naphthylamine | Ethanol | 322 | - | Strong bathochromic shift | |
| 2-Naphthylamine | Ethanol | 285 | 340 | Resolved peaks | ||
| Naphthaldehydes | 1-Naphthaldehyde | Methanol | 312 | - | Loss of fine structure | |
| 2-Naphthaldehyde | Methanol | 285 | 345 | Retained vibronic coupling | ||
| Naphthoic Acids | 1-Naphthoic Acid | Ethanol | 295 | - | Peri-twist reduces | |
| 2-Naphthoic Acid | Ethanol | 280 | 330 | High intensity, planar |
Data synthesized from standard spectroscopic libraries and comparative studies [1, 2, 4].
Mechanistic Visualization
The following diagram illustrates the divergent pathways of electronic interaction and steric clashing that define the spectral differences.
Figure 1: Mechanistic flow detailing how substitution position alters electronic axis alignment and steric environment, leading to divergent spectral signatures.
Experimental Protocol: High-Fidelity Spectral Acquisition
To ensure data integrity when comparing these isomers, a standardized protocol is required to mitigate solvent polarity effects and concentration-dependent aggregation.
Reagents & Equipment
-
Solvent: Spectroscopic grade Cyclohexane (non-polar, preserves fine structure) or Ethanol (polar, for solubility). Note: Polar solvents blur vibrational fine structure.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600i or Agilent Cary 3500).
-
Cuvettes: Matched Quartz cells (1 cm path length).
Step-by-Step Workflow
-
Baseline Correction:
-
Fill both sample and reference cuvettes with pure solvent.
-
Run a baseline scan (200–400 nm) to subtract solvent absorbance.
-
-
Stock Solution Preparation:
-
Weigh ~10 mg of the naphthyl derivative.
-
Dissolve in solvent to prepare a
M stock solution.
-
-
Dilution Series:
-
Prepare dilutions to reach
M and M. -
Checkpoint: Absorbance at
must be between 0.2 and 1.0 A.U. to ensure linearity (Beer-Lambert Law).
-
-
Acquisition:
-
Scan Rate: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm (critical for resolving 2-naphthyl fine structure).
-
-
Data Processing:
Analytical Workflow Diagram
Figure 2: Standardized workflow for UV-Vis acquisition ensuring Beer-Lambert compliance and reproducibility.
References
-
ResearchGate. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols. Retrieved from [Link]
-
NIST Chemistry WebBook. 1-Naphthalenecarboxaldehyde UV/Visible Spectrum. Retrieved from [Link]
-
Shimadzu Scientific Instruments. Standard Test Method for Quantifying Naphthalene with UV-2600i. Retrieved from [Link]
Sources
Structural Confirmation of 2-Isomer Regiochemistry: COSY & HMBC NMR Analysis
Content Type: Technical Comparison & Protocol Guide Focus: Distinguishing N-substituted Heterocyclic Regioisomers (N1- vs. N2-alkylation)
Executive Summary
In drug discovery, nitrogen-containing heterocycles (pyrazoles, triazoles, indazoles) are ubiquitous scaffolds. A critical synthetic challenge is the regioselectivity of N-alkylation or N-arylation, often yielding a mixture of 1-isomer and 2-isomer products. Misidentification of these isomers can derail SAR (Structure-Activity Relationship) studies and patent filings.
While 1D NMR (
The Isomer Challenge: N1 vs. N2
The "2-isomer" problem typically arises in systems like 1,2,3-triazoles or pyrazoles where the nitrogen atoms are chemically distinct but magnetically similar.
-
The Ambiguity: In a 1D spectrum, both isomers exhibit an N-alkyl group and aromatic ring protons. The chemical shift differences (
) may be less than 0.1 ppm. -
The Consequence: An X-ray crystal structure is definitive but requires a single crystal. NMR is faster and analyzes the compound in the solution state (biologically relevant), but requires a specific workflow to "see" through the nitrogen atom.
Decision Matrix: Selecting the Right Technique
Figure 1: Decision matrix for structural elucidation. HMBC is the critical path for connectivity.
Technical Comparison: COSY vs. HMBC[1]
| Feature | COSY ( | HMBC ( |
| Interaction Type | Through-bond (Scalar coupling, | Through-bond (Scalar coupling, |
| Range | Short range ( | Long range ( |
| Primary Output | Identifies neighboring protons (Spin Systems).[1][2][3][4][5] | Connects protons to quaternary carbons and across heteroatoms. |
| Limitation in Isomers | Cannot "see" across a Nitrogen atom if there are no protons on it. | Can "jump" over the Nitrogen to correlate N-alkyl protons with Ring Carbons. |
| Verdict | Supportive: Assigns the alkyl chain and ring protons separately. | Definitive: Links the alkyl chain to the specific spot on the ring. |
Why NOESY is an Alternative, Not a Replacement
NOESY (Nuclear Overhauser Effect Spectroscopy) relies on spatial proximity (< 5 Å).[6]
-
Pros: Can distinguish isomers if the N-substituent is spatially close to a specific ring proton (e.g., H5 in pyrazole).
-
Cons: If the molecule is flexible or the substituent is equidistant from ring protons, NOESY data is inconclusive. HMBC relies on bond connectivity, which is immutable.
Deep Dive: The HMBC "Fingerprint"
To confirm a 2-isomer (e.g., N2-alkylated pyrazole), you must observe specific correlations between the alkyl protons and the ring carbons.
Mechanism of Differentiation[7]
-
N1-Isomer: The alkyl protons (
) will show a correlation to C5 and a to C1 (if C1 were carbon, but here it's N). Since it's N-substituted, we look for correlations to C3 or C5 . Usually, N1-alkylation leads to asymmetry that makes C3 and C5 chemically distinct. -
N2-Isomer: The alkyl protons correlate to C3 and C5 . In symmetrical pyrazoles, C3 and C5 are equivalent, resulting in a single strong correlation peak to a chemically equivalent carbon signal. In non-symmetric indazoles, the N2-alkyl protons correlate to the bridgehead carbon (
), whereas N1-alkyl protons correlate to a different bridgehead or C7.
Hypothetical Data: N-Methyl Pyrazole Derivative
| Signal | N1-Isomer (Wrong) | N2-Isomer (Target) |
| N-CH | ||
| HMBC Correlation | N-CH | N-CH |
| Symmetry | Asymmetric C3/C5 signals | Often Pseudo-symmetric |
Experimental Protocols (Self-Validating)
A. Sample Preparation[8][9]
-
Concentration: 10–30 mg of sample in 0.6 mL solvent.
-
Solvent: DMSO-
is preferred over CDCl for polar heterocycles to prevent aggregation and sharpen exchangeable proton signals. -
Tube: High-quality 5mm NMR tube (prevent shimming errors).
B. Instrument Parameters (Bruker/Varian Standard)
1. COSY (gCOSY - Gradient Enhanced)
-
Pulse Sequence: cosygpqf (Magnitude mode).
-
Scans (NS): 4 to 8 (Sufficient for >10mg).
-
TD (F1): 128 or 256 increments.
-
Validation: Ensure diagonal peaks match the 1D spectrum. Cross-peaks must form a square pattern.
2. HMBC (Gradient Selected)
-
Pulse Sequence: hmbcgplpndqf (Long-range optimization).
-
Coupling Constant (
): Set cnst13 (Bruker) to 8 Hz .-
Why? Aromatic long-range couplings typically range 5–10 Hz. 8 Hz is the "sweet spot."
-
-
Relaxation Delay (
): 1.5 – 2.0 seconds. -
Scans (NS): 16 to 64 (Crucial: HMBC is less sensitive than HSQC).
-
Increments (F1): 256.
-
Validation:
-
Noise Check: Look for
noise streaks. If present, re-shim or increase . -
One-Bond Filter: Ensure the sequence suppresses one-bond (
) couplings (split peaks) so only long-range peaks appear.
-
Structural Elucidation Workflow
This diagram illustrates the logical flow from sample to confirmed structure.
Figure 2: Step-by-step NMR workflow for isomer differentiation.
Expert Insight: Common Pitfalls
-
The "Blind Spot": If the bridgehead carbon is quaternary and has a very long relaxation time (
), it may not appear in standard HMBC.-
Solution: Increase
to 3.0s or use a CIGAR-HMBC sequence optimized for a wider range of values.
-
-
Tautomerism: Pyrazoles with free NH groups exist in rapid equilibrium (tautomers).
-
Solution: Run spectra at low temperature (-40°C) to freeze out tautomers, or N-methylate to lock the structure.
-
-
Solvent Effects: Chemical shifts of C3 and C5 can cross over depending on solvent. Do not rely on chemical shift tables alone; rely on the connectivity proven by HMBC.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences).
-
Parella, T. (2024). Pulse Sequences for HMBC and HSQC. University of Graz NMR Guide. (Technical parameters for Bruker systems).
-
Friebolin, H. (2011).[5] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Foundational theory on coupling constants).
-
Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation. Journal of Natural Products. (Advanced alternative using Nitrogen detection).
Sources
Technical Guide: Fluorescence Quantum Yield and Solvatochromism of 2-Naphthyl Probes
Topic: Comparing Fluorescence Quantum Yield of 2-Naphthyl Probes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-dimethylaminonaphthalene (2-DAN) scaffold serves as the structural backbone for a class of highly environmentally sensitive fluorophores, most notably Prodan , Laurdan , and Acedan . These probes are renowned not for their absolute brightness, but for their dramatic solvatochromic shifts and sensitivity to local polarity, making them indispensable in membrane biophysics and protein conformation studies.
This guide objectively compares the fluorescence quantum yield (
The 2-Naphthyl Mechanism: ICT and Solvent Relaxation
To interpret quantum yield data correctly, one must understand the underlying photophysics. 2-naphthyl probes operate via an Intramolecular Charge Transfer (ICT) mechanism.
-
Ground State: The dimethylamino group (electron donor) and the acyl group at the 6-position (electron acceptor) create a dipole.
-
Excited State: Upon excitation, electron density shifts from the nitrogen to the carbonyl oxygen, significantly increasing the dipole moment.
-
Solvent Relaxation: In polar solvents, solvent molecules reorient around this large excited-state dipole, stabilizing the excited state (lowering its energy). This results in a large bathochromic (red) shift in emission.
-
Quenching: In highly protic media (like water), hydrogen bonding to the carbonyl oxygen and the formation of Twisted Intramolecular Charge Transfer (TICT) states often open non-radiative decay channels, drastically reducing
.
Mechanism Visualization
The following diagram illustrates the energy states involved in the fluorescence of 2-naphthyl probes.
Figure 1: Jablonski diagram illustrating the competition between solvent relaxation, fluorescence emission, and non-radiative quenching in 2-naphthyl probes.
Comparative Analysis: Prodan vs. Laurdan vs. Acedan
The following data highlights the extreme dependence of
Table 1: Fluorescence Quantum Yield ( ) Comparison
| Solvent | Polarity Index ( | Prodan | Laurdan | Acedan | Emission Max (nm) |
| Cyclohexane | 30.9 | 0.03 | 0.03 | ~0.02 | ~380-400 (Blue) |
| Toluene | 33.9 | 0.45 | 0.47 | 0.38 | ~420 |
| Acetone | 42.2 | 0.70 | 0.65 | 0.60 | ~450 |
| Ethanol | 51.9 | 0.70 - 0.95 * | 0.60 | 0.55 | ~490-500 (Green) |
| Water | 63.1 | < 0.05 (Quenched) | Insoluble | < 0.01 | ~520-530 (Red) |
*Note: Reported values for Prodan in Ethanol vary between 0.70 and 0.95 depending on the reference standard used (Quinine Sulfate vs. Fluorescein). Always determine relative QY against a standard in your specific experimental conditions.
Critical Insights for Researchers:
-
Sensitivity vs. Brightness: These probes are not bright in water. If you are imaging in aqueous buffer without a membrane or hydrophobic pocket, the signal will be negligible due to water quenching (H-bonding induced non-radiative decay).
-
Membrane Specificity: Laurdan is the preferred probe for membrane dynamics (lipid rafts) because its lauroyl tail anchors it into the bilayer. Its emission shift (440 nm in Gel phase vs. 490 nm in Liquid phase) is the basis of the Generalized Polarization (GP) assay.
-
Prodan's Versatility: Prodan is smaller and more soluble, making it better for binding to hydrophobic pockets in proteins (e.g., Albumin), but it can wash out of membranes more easily than Laurdan.
Experimental Protocol: Measuring Relative Quantum Yield
To ensure data integrity (E-E-A-T), do not rely solely on literature values. Measure
Materials
-
Sample: 2-Naphthyl probe (Prodan/Laurdan) in solvent of interest.
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or Coumarin 153 in Ethanol ( ). Choose a standard with excitation/emission spectra overlapping your sample. -
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.
-
Cuvettes: 10 mm quartz cuvettes (4 clear sides for fluorescence).
Step-by-Step Workflow
-
Absorbance Matching (Critical):
-
Prepare stock solutions of Sample and Reference.
-
Dilute both so that the Absorbance (Optical Density) at the excitation wavelength (
) is below 0.1 (ideally 0.02 - 0.05). -
Why? To avoid the Inner Filter Effect (re-absorption of emitted light), which artificially lowers observed QY.
-
-
Fluorescence Acquisition:
-
Set
to the same value for both Sample and Reference. -
Record the emission spectrum (e.g., 350 nm to 650 nm).
-
Subtract the solvent blank spectrum from both.
-
-
Integration:
-
Calculate the integrated area under the emission curve (
) for both Sample ( ) and Reference ( ).
-
-
Calculation:
-
Use the following equation:
-
Where:
- = Integrated Fluorescence Intensity
-
= Absorbance at
- = Refractive Index of the solvent (Critical for comparing different solvents, e.g., Ethanol vs. Toluene).
-
Protocol Visualization
The following flowchart outlines the validated workflow for relative QY determination.
Figure 2: Validated workflow for Relative Fluorescence Quantum Yield determination.
References
-
Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(14), 3075–3078.
-
Parasassi, T., et al. (1998). Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. Journal of Fluorescence, 8, 365–373.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 6: Solvent and Environmental Effects).
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
-
Coto, P. B., et al. (2010). Low-lying excited states of Prodan: A theoretical study. Physical Chemistry Chemical Physics, 12, 4172-4179.
Sources
Navigating the Physical State of Ethyl 6-(2-naphthyl)-6-oxohexanoate: A Comparative Guide to Melting Point Determination and Purity Assessment
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. Ethyl 6-(2-naphthyl)-6-oxohexanoate, a molecule of interest for its potential applications, currently lacks a well-documented melting point in publicly available literature. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining this crucial physical property. We will delve into a comparative analysis with structurally related compounds, outline a robust synthetic protocol, and provide a detailed methodology for melting point determination as a definitive measure of purity.
The Significance of a Melting Point: More Than Just a Number
In the realm of organic chemistry, the melting point is a fundamental and powerful indicator of a substance's purity. A pure crystalline solid will typically melt over a narrow temperature range, whereas the presence of impurities will both depress the melting point and broaden the range. Therefore, an accurately determined melting point serves as a critical quality control parameter in the synthesis of new chemical entities. For a compound like ethyl 6-(2-naphthyl)-6-oxohexanoate, establishing a reliable melting point is the first step towards its validation as a standard for further research and development.
Comparative Analysis: Predicting the Melting Point
In the absence of direct experimental data for ethyl 6-(2-naphthyl)-6-oxohexanoate, we can infer a probable melting point range by examining the physical properties of its structural analogues. This comparative approach allows us to make an educated estimation based on molecular structure and intermolecular forces.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Acetylnaphthalene | 170.21 | 51-57[1] | |
| Ethyl Benzoylacetate | 192.21 | < 0[2][3] | |
| Ethyl 6-oxo-6-phenylhexanoate | 234.29 | Not available |
Analysis of Comparators:
-
2-Acetylnaphthalene: This molecule represents the core aromatic ketone structure of our target compound. Its melting point of 51-57 °C suggests that the rigid, planar naphthyl group contributes significantly to a stable crystal lattice, requiring a moderate amount of energy to overcome intermolecular forces.[1][4][5][6][7]
-
Ethyl Benzoylacetate: This compound is a liquid at room temperature, with a melting point below 0 °C.[2][3][8][9][10] The presence of the flexible ethyl acetate group and the single phenyl ring results in weaker crystal packing compared to 2-acetylnaphthalene.
Prediction for Ethyl 6-(2-naphthyl)-6-oxohexanoate:
Given that our target molecule combines the rigid 2-naphthyl moiety of 2-acetylnaphthalene with a flexible hexanoate chain, we can predict that its melting point will likely be influenced by both. The large, planar naphthyl group will promote ordered packing in the crystal lattice, while the aliphatic chain will introduce some degree of disorder. Therefore, it is reasonable to hypothesize that pure ethyl 6-(2-naphthyl)-6-oxohexanoate will be a solid at room temperature with a melting point moderately lower than that of 2-acetylnaphthalene, potentially in the range of 30-50 °C. However, this remains a prediction that must be confirmed by empirical data.
Experimental Protocols: From Synthesis to Characterization
To empirically determine the melting point, a pure sample of ethyl 6-(2-naphthyl)-6-oxohexanoate must first be synthesized and purified. The following protocols are designed to yield a high-purity product suitable for analytical characterization.
Synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[13][14][15] In this proposed synthesis, naphthalene is acylated with ethyl 6-chloro-6-oxohexanoate in the presence of a Lewis acid catalyst.
Step 1: Preparation of the Acylating Agent (Ethyl 6-chloro-6-oxohexanoate)
This precursor can be synthesized from monoethyl adipate and an appropriate chlorinating agent, such as thionyl chloride or bis(trichloromethyl) carbonate.[16]
Step 2: Friedel-Crafts Acylation Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).
-
Addition of Naphthalene: Dissolve naphthalene in the same inert solvent and add it to the flask.
-
Addition of Acylating Agent: Slowly add a solution of ethyl 6-chloro-6-oxohexanoate in the inert solvent to the stirred suspension at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Workflow for Synthesis, Purification, and Characterization
Caption: Workflow from synthesis to characterization.
Melting Point Determination Protocol
-
Sample Preparation: Ensure the purified ethyl 6-(2-naphthyl)-6-oxohexanoate is completely dry and free of solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Tube Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting range.
-
For the accurate determination, use a fresh sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the estimated melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This is the melting point range.
-
Purity Confirmation: A sharp melting point range (typically less than 2 °C) is indicative of a high-purity compound.
Conclusion
While a definitive melting point for pure ethyl 6-(2-naphthyl)-6-oxohexanoate is not yet established in the scientific literature, this guide provides a robust framework for its prediction, synthesis, and empirical determination. By leveraging comparative analysis with known compounds and adhering to rigorous experimental protocols, researchers can confidently characterize this molecule. The determination of a sharp, reproducible melting point will be a critical step in establishing the identity and purity of ethyl 6-(2-naphthyl)-6-oxohexanoate, thereby enabling its reliable use in further scientific investigation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7122, 2-Acetylnaphthalene. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7170, Ethyl benzoylacetate. Available from: [Link].
-
NIST. 2-Naphthyl methyl ketone. In: NIST Chemistry WebBook. Available from: [Link].
-
Scent.vn. 2-Acetylnaphthalene (CAS 93-08-3): Odor profile, Properties, & IFRA compliance. Available from: [Link].
-
ChemSynthesis. ethyl 6-hydroxy-4-oxo-6-phenylhexanoate. Available from: [Link].
-
Cheméo. Chemical Properties of Ethyl benzoylacetate (CAS 94-02-0). Available from: [Link].
- Google Patents. Acylation of naphthalenes - EP0196805A1.
-
Royal Society of Chemistry. The acylation of naphthalene by the friedel–crafts reaction. Available from: [Link].
-
SynArchive. Friedel-Crafts Acylation. Available from: [Link].
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3681727, Ethyl 6-oxo-6-phenylhexanoate. Available from: [Link].
- Google Patents. A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - CN101125815A.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]
- 4. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetylnaphthalene, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-Naphthyl methyl ketone [webbook.nist.gov]
- 7. scent.vn [scent.vn]
- 8. Ethyl benzoylacetate | 94-02-0 [chemicalbook.com]
- 9. Ethyl benzoyl acetate 94-02-0 India [ottokemi.com]
- 10. Ethyl benzoylacetate (CAS 94-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - Ethyl 6-oxo-6-phenylhexanoate (C14H18O3) [pubchemlite.lcsb.uni.lu]
- 13. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. synarchive.com [synarchive.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
A Technical Guide to the Synthesis and Characterization of Ethyl 6-(2-Naphthyl)-6-oxohexanoate: A Comparative Benchmark Analysis
Introduction: The Significance of Naphthyl Ketones
Naphthalene-containing compounds are prevalent in a wide range of biologically active molecules and functional materials. The naphthyl moiety, with its extended aromatic system, can impart unique photophysical properties and engage in specific binding interactions with biological targets. Ketone functionalities, on the other hand, are versatile handles for further chemical transformations. The combination of these features in ethyl 6-(2-naphthyl)-6-oxohexanoate makes it an attractive intermediate for the synthesis of novel therapeutic agents and advanced materials.
Synthesis of Ethyl 6-(2-Naphthyl)-6-oxohexanoate via Friedel-Crafts Acylation
The most direct and established method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Synthetic scheme for Ethyl 6-(2-naphthyl)-6-oxohexanoate.
Experimental Protocol
Materials:
-
Naphthalene
-
Ethyl 6-chloro-6-oxohexanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (5% aqueous solution)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 eq) and anhydrous nitrobenzene. Cool the mixture to 0-5 °C in an ice bath.
-
Formation of the Acylium Ion Complex: In the dropping funnel, add a solution of ethyl 6-chloro-6-oxohexanoate (1.0 eq) in anhydrous nitrobenzene. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Naphthalene: After the addition is complete, add a solution of naphthalene (1.1 eq) in anhydrous nitrobenzene dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 5% HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 6-(2-naphthyl)-6-oxohexanoate.
Causality of Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can deactivate the Lewis acid catalyst.
-
Choice of Solvent: The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the solvent. While nonpolar solvents like CS₂ or dichloroethane favor the formation of the 1-substituted (alpha) product, polar solvents like nitrobenzene favor the formation of the thermodynamically more stable 2-substituted (beta) product, which is our target.[2]
-
Temperature Control: The initial low temperature is crucial for the controlled formation of the acylium ion complex and to minimize side reactions. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.
Characterization and Benchmarking
Predicted Analytical Data
| Analytical Technique | Predicted Results |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons: Multiplets in the range of δ 7.5-8.5 ppm. Ethyl Ester: Quartet at ~δ 4.1-4.2 ppm (OCH₂) and a triplet at ~δ 1.2-1.3 ppm (CH₃). Hexanoate Chain: Triplets and multiplets between δ 1.7-3.1 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | Ketone Carbonyl: ~δ 200 ppm. Ester Carbonyl: ~δ 173 ppm. Naphthyl Carbons: Multiple signals between δ 124-136 ppm. Ethyl Ester & Hexanoate Carbons: Signals in the upfield region. |
| FT-IR (KBr, cm⁻¹) | C=O (Ketone): ~1685 cm⁻¹. C=O (Ester): ~1730 cm⁻¹. Aromatic C-H: ~3050 cm⁻¹. Aliphatic C-H: ~2850-2950 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 284.35. Key Fragments: m/z = 155 (naphthoyl cation), m/z = 127 (naphthalene cation). |
Detailed Spectroscopic Analysis (Predicted)
¹H and ¹³C NMR Spectroscopy: The predicted chemical shifts are based on the analysis of similar structures, such as 2-acetylnaphthalene.[3][4] The aromatic region of the ¹H NMR spectrum is expected to be complex due to the various protons on the naphthalene ring. The protons of the hexanoate chain will exhibit characteristic splitting patterns (triplets and multiplets) due to coupling with adjacent methylene groups.[5][6] The ¹³C NMR spectrum will show two distinct carbonyl signals for the ketone and the ester.[7]
FT-IR Spectroscopy: The infrared spectrum will be dominated by two strong carbonyl absorption bands. The ketone carbonyl, being conjugated with the aromatic ring, is expected to appear at a lower wavenumber (~1685 cm⁻¹) compared to the ester carbonyl (~1730 cm⁻¹).[8][9][10][11][12]
Mass Spectrometry: The mass spectrum should show a clear molecular ion peak at m/z 284. The primary fragmentation pathways for aromatic ketones involve cleavage of the bond alpha to the carbonyl group.[13][14][15][16][17] Therefore, we can expect to see a prominent fragment at m/z 155, corresponding to the [C₁₀H₇CO]⁺ ion (naphthoyl cation), and another at m/z 127, corresponding to the naphthalene cation.
Cost-Effectiveness Analysis of In-House Synthesis
A significant advantage of in-house synthesis, especially for non-commercially available compounds, is the potential for cost savings. Below is an estimated cost analysis for the synthesis of ethyl 6-(2-naphthyl)-6-oxohexanoate.
| Reagent | Approximate Price (per mole) |
| Naphthalene | ~$0.10 - $0.20[1][18][19][20][21] |
| Ethyl 6-chloro-6-oxohexanoate | ~$50 - $100[22][23][24][25] |
| Anhydrous Aluminum Chloride | ~$5 - $10 |
| Nitrobenzene | ~$15 - $25 |
Note: Prices are estimates and can vary based on supplier and purity.
The primary cost driver for this synthesis is the starting material, ethyl 6-chloro-6-oxohexanoate. However, even with this cost, synthesizing the final product in-house is significantly more economical than custom synthesis requests, which can run into thousands of dollars for a small quantity of a novel compound.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis and characterization of ethyl 6-(2-naphthyl)-6-oxohexanoate. By following the detailed protocol and using the provided analytical benchmarks, researchers can confidently produce and verify the quality of this valuable chemical intermediate. The availability of this compound through in-house synthesis opens up new avenues for the exploration of novel pharmaceuticals and functional materials based on the naphthyl ketone scaffold. Future work could focus on optimizing the reaction conditions to improve yield and minimize the use of hazardous solvents like nitrobenzene.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-(2-naphthyl)-6-oxohexanoate
Abstract: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 6-(2-naphthyl)-6-oxohexanoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory insights to ensure the protection of personnel and the environment. The procedures outlined herein are grounded in the principles of chemical hygiene, waste characterization under the Resource Conservation and Recovery Act (RCRA), and institutional best practices.
Foundational Principles: Beyond the Procedure
The presence of the 2-naphthyl group is of primary concern. Naphthalene and its derivatives are classified as hazardous substances and are known for their potential toxicity and environmental persistence.[1][2][3] Therefore, we must operate under the precautionary principle that Ethyl 6-(2-naphthyl)-6-oxohexanoate and its waste are to be managed as hazardous chemical waste.
The entire disposal process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" responsibility for hazardous waste generators.[4][5][6] This guide is designed to help you fulfill that responsibility with scientific diligence.
Waste Characterization: Identifying the Hazard
Before any disposal action is taken, the waste must be characterized. Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7][8]
Table 1: Inferred Properties and Hazard Classification of Ethyl 6-(2-naphthyl)-6-oxohexanoate Waste
| Property | Inferred Characteristic | Justification & Causality | RCRA Classification |
| Physical State | Liquid or low-melting solid | Based on similar structures like other ethyl esters and aromatic ketones. | N/A |
| Toxicity | Suspected Toxic & Ecotoxic | The 2-naphthyl moiety is the primary driver. Naphthalene is a listed hazardous waste (U165) and is ecotoxic.[1][2] Aromatic ketones can also exhibit toxicity. This is the most critical characteristic for this compound. | Likely D004-D043 (Toxicity Characteristic) |
| Ignitability | Potentially Combustible | Many organic esters and ketones are combustible, but without a known flashpoint, this cannot be confirmed. It is prudent to treat it as potentially ignitable. | Potentially D001 (Ignitability) |
| Reactivity | Generally Stable | The structure does not suggest inherent instability, reactivity with water, or potential for detonation under normal conditions. | Unlikely to be D003 (Reactivity) |
| Corrosivity | Non-Corrosive | The compound is neutral and not expected to have a pH below 2 or above 12.5. | Unlikely to be D002 (Corrosivity) |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be integrated into your laboratory's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]
Immediate Actions at the Point of Generation
The moment a material is designated as waste, it falls under regulatory control.
-
Designate a Satellite Accumulation Area (SAA): This is a designated spot in the lab, at or near the point of waste generation, and under the control of the lab personnel.[12][13] The SAA could be a secondary containment bin within a fume hood or a designated cabinet.
-
Select the Proper Waste Container:
-
Compatibility is Key: Use a container made of a material compatible with aromatic ketones and esters. A borosilicate glass bottle or a chemically resistant high-density polyethylene (HDPE) container is appropriate.
-
Secure Closure: The container must have a screw-top cap to prevent leaks and fugitive emissions.[14] Do not use stoppers or parafilm as a primary closure.
-
Condition: The container must be in good condition, free of cracks or defects.
-
Waste Labeling and Accumulation
Proper labeling is a non-negotiable regulatory requirement and a cornerstone of laboratory safety.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix your institution's official Hazardous Waste tag.
-
Complete the Tag Information:
-
Write the words "Hazardous Waste" .
-
List all chemical constituents by their full name (no formulas or abbreviations). For example: "Ethyl 6-(2-naphthyl)-6-oxohexanoate," "Methanol," etc.
-
Provide an accurate percentage or volume for each component.
-
Indicate the specific hazard characteristics: Check boxes for "Toxic" and "Ignitable."
-
Fill in the generator's name, lab location, and the date accumulation started.
-
-
Keep the Container Closed: The waste container must remain closed at all times unless you are actively adding waste.[14] This prevents spills and the release of vapors.
-
Segregate Incompatibles: Store the waste container in a secondary containment bin to contain potential leaks. Ensure it is segregated from incompatible waste streams, particularly strong acids, bases, and oxidizers.
Requesting Disposal
-
Monitor Fill Level: Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion.
-
Submit a Pickup Request: Once the container is full or you have finished the experimental series generating the waste, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Prepare for Transport: Ensure the container is clean on the outside and the label is fully legible. Store it in the designated SAA until EHS personnel arrive for collection.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of Ethyl 6-(2-naphthyl)-6-oxohexanoate.
Caption: Disposal workflow for Ethyl 6-(2-naphthyl)-6-oxohexanoate.
Spill and Emergency Procedures
All personnel handling this chemical should be familiar with the lab's specific emergency procedures.
-
Minor Spill (Contained in Fume Hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: safety goggles, a lab coat, and nitrile gloves.
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the contaminated absorbent material into a designated waste bag or container.
-
Label the container as hazardous waste, listing all contaminants.
-
Request a waste pickup from EHS.
-
-
Major Spill (Outside of Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert others and your laboratory supervisor.
-
If safe to do so, close the lab door to contain vapors.
-
Contact your institution's EHS emergency line for response.
-
By adhering to this comprehensive disposal guide, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory.
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Understanding RCRA Waste Characterization. (2024). AMI Environmental. [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global. [Link]
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How Is Hazardous Waste Defined Under RCRA? (2025). August Mack Environmental. [Link]
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Hazardous waste characterization. Practice Greenhealth. [Link]
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The 4 Characteristics of RCRA Hazardous Waste Explained. (2025). Lion Technology Inc. via YouTube. [Link]
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Navigating the Unseen: A Guide to Safely Handling Ethyl 6-(2-naphthyl)-6-oxohexanoate
For the researcher navigating the frontiers of drug development, the introduction of novel compounds is a daily reality. Among these is Ethyl 6-(2-naphthyl)-6-oxohexanoate, a molecule holding potential within various research and development pipelines. As with any new chemical entity, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information based on the hazards associated with its structural components: an aromatic ketone, a polycyclic aromatic hydrocarbon (PAH) derivative, and an ethyl ester.
Inferred Hazard Profile: A Sum of its Parts
Ethyl 6-(2-naphthyl)-6-oxohexanoate's structure suggests a multi-faceted hazard profile that demands a conservative approach to handling.
-
Aromatic Ketone: Ketones as a class can be irritants and may have varying degrees of toxicity.[1] Some can cause irritation to the skin, eyes, and respiratory tract.[2]
-
Naphthyl Group (PAH Derivative): The presence of the naphthyl group places this compound in the family of polycyclic aromatic hydrocarbons. PAHs are a class of organic compounds that can pose significant health risks, including potential carcinogenicity and skin irritation upon prolonged or repeated exposure.[3]
-
Ethyl Ester: While many simple esters have low toxicity, they can be flammable and may cause mild irritation.
Given these structural alerts, it is prudent to treat Ethyl 6-(2-naphthyl)-6-oxohexanoate as a substance that is potentially irritating to the skin and eyes, may be harmful if inhaled or ingested, and could have long-term health effects associated with PAH exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling Ethyl 6-(2-naphthyl)-6-oxohexanoate in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes & Face | ANSI Z87.1 compliant safety glasses with side shields or splash goggles.[4][5] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[6] | Protects against accidental splashes that could cause eye irritation or damage. |
| Hands | Chemical-resistant gloves. Butyl rubber or Viton gloves are recommended for handling aromatic ketones.[7][8] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[4][9] | Prevents skin contact, which can lead to irritation and absorption of the chemical.[10] The choice of glove material is critical for adequate protection against ketones and aromatic compounds.[11] |
| Body | A fully buttoned laboratory coat.[12] For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is advised.[6] | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes.[10][12] | Protects feet from spills. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[12][13] If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary.[10] | Minimizes the risk of inhaling potentially harmful vapors. |
Experimental Workflow: Safe Handling and Disposal
Adherence to a strict protocol is paramount when working with Ethyl 6-(2-naphthyl)-6-oxohexanoate.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use a spatula for solid transfers and a calibrated pipette for liquids.
-
In-use: Keep all containers of Ethyl 6-(2-naphthyl)-6-oxohexanoate sealed when not in use. Avoid direct contact with the substance. If skin contact occurs, wash the affected area immediately with soap and water.[14]
-
Post-handling: After handling, decontaminate the work area thoroughly. Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated chemical waste container. Wash your hands thoroughly with soap and water.[5]
Disposal Plan:
Proper disposal is a critical step in the chemical management lifecycle.
-
Waste Segregation: All solid waste contaminated with Ethyl 6-(2-naphthyl)-6-oxohexanoate (e.g., gloves, weighing paper, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, depending on the solvents used.[13] Do not pour any amount down the drain.[12][13]
-
Container Disposal: Empty containers that held Ethyl 6-(2-naphthyl)-6-oxohexanoate must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[15]
-
Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[15]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Ethyl 6-(2-naphthyl)-6-oxohexanoate.
Caption: PPE selection workflow for Ethyl 6-(2-naphthyl)-6-oxohexanoate.
References
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- Solmeglas SL. (2018, June 27). What to consider when Selecting Chemical Gloves.
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- Diffusions Aromatiques. (2021, September 17). Material security data sheet - 2-PENTANONE (Methyl Propyl Ketone).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

